ML350
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H26BrN3O3 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H26BrN3O3/c1-25-18(24)14-9-12(19)10-20-17(14)22-8-7-15(16(23)11-22)21-13-5-3-2-4-6-13/h9-10,13,15-16,21,23H,2-8,11H2,1H3/t15-,16-/m0/s1 |
InChI Key |
AJYHHWYDOWTOKZ-HOTGVXAUSA-N |
Isomeric SMILES |
COC(=O)C1=C(N=CC(=C1)Br)N2CC[C@@H]([C@H](C2)O)NC3CCCCC3 |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)N2CCC(C(C2)O)NC3CCCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of TRPML1 Activation: A Technical Guide
While the query specified ML350, a comprehensive review of scientific literature indicates that this compound is not a recognized modulator of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. The primary and most extensively studied synthetic agonist for TRPML1 is Mucolipin Synthetic Agonist 1 (ML-SA1). This guide will provide an in-depth technical overview of the mechanism of action of ML-SA1 as a potent activator of TRPML1, a critical lysosomal cation channel.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular interactions, downstream signaling cascades, and key experimental methodologies used to elucidate the function of TRPML1 agonists.
Core Mechanism of Action: Direct Activation of the TRPML1 Channel
ML-SA1 acts as a direct agonist of the TRPML1 channel, which is predominantly located on the membrane of late endosomes and lysosomes. TRPML1 is a non-selective cation channel permeable to Ca²⁺, Fe²⁺, and other ions. The binding of ML-SA1 to TRPML1 induces a conformational change in the channel protein, leading to its opening and the subsequent efflux of cations, most notably Ca²⁺, from the lysosomal lumen into the cytoplasm.[1][2] This release of lysosomal calcium is a pivotal event that initiates a cascade of downstream cellular processes.
Cryo-electron microscopy studies have revealed that ML-SA1 binds to a hydrophobic pocket within the transmembrane domain of the TRPML1 channel.[1] This binding site is distinct from that of the endogenous agonist phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). The binding of ML-SA1 stabilizes the open conformation of the channel, facilitating sustained cation release.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the activation of TRPML1 by its well-characterized synthetic agonist, ML-SA1.
| Compound | Target | Assay Type | Cell Line | EC₅₀ | Reference |
| ML-SA1 | TRPML1 | Lysosomal Ca²⁺ Release | HEK293 | ~10 µM | [3] |
| ML-SA1 | TRPML1 | Whole-cell Patch Clamp | HEK293T | Activates at 10 µM | [4] |
| ML-SA5 | TRPML1 | Automated Patch Clamp | HEK-TRPML1-4A | 0.5 µM | [5] |
Signaling Pathways Activated by TRPML1 Agonism
The ML-SA1-induced, TRPML1-mediated release of lysosomal Ca²⁺ triggers several critical signaling pathways, most notably the induction of autophagy.
Autophagy Induction Pathway
The increase in cytosolic Ca²⁺ concentration activates Calmodulin-dependent protein kinase kinase beta (CaMKKβ), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key negative regulator of autophagy. The inhibition of mTORC1 leads to the activation of the ULK1 complex, initiating the formation of the autophagosome.
Experimental Protocols
Lysosomal Calcium Release Assay
This assay measures the release of calcium from lysosomes upon treatment with a TRPML1 agonist.
Methodology:
-
Cell Culture and Dye Loading:
-
Plate cells (e.g., HEK293) on glass-bottom dishes.
-
Load cells with a low-affinity fluorescent Ca²⁺ indicator that preferentially accumulates in acidic organelles, such as Fura-2 AM or a genetically encoded sensor targeted to lysosomes.
-
-
Imaging Setup:
-
Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.
-
-
Baseline Measurement:
-
Acquire baseline fluorescence images in a Ca²⁺-free extracellular solution to isolate the lysosomal signal.
-
-
Agonist Stimulation:
-
Perfuse the cells with a solution containing the TRPML1 agonist (e.g., ML-SA1).
-
-
Data Acquisition and Analysis:
-
Record the change in fluorescence intensity over time. An increase in cytosolic fluorescence indicates the release of Ca²⁺ from lysosomes.
-
Quantify the peak fluorescence change to determine the extent of channel activation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPML1 channels on the plasma membrane. As TRPML1 is primarily lysosomal, a modified version of the channel that is trafficked to the plasma membrane is often used.
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding a plasma membrane-targeted TRPML1 mutant (e.g., TRPML1-4A).
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Apply a voltage-ramp protocol to elicit currents.
-
-
Agonist Application:
-
Perfuse the cell with an extracellular solution containing the TRPML1 agonist (e.g., ML-SA1).
-
-
Data Acquisition and Analysis:
-
Record the changes in membrane current in response to the agonist. An increase in inward and outward currents indicates channel activation.
-
Construct current-voltage (I-V) curves to characterize the properties of the agonist-induced current.
-
References
- 1. Human TRPML1 channel structures in open and closed conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endoplasmic reticulum, not the pH gradient, drives calcium refilling of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sbdrugdiscovery.com [sbdrugdiscovery.com]
The Role of ML350 in Deubiquitination: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding the small molecule ML350 (also referred to as ML364) and its significant role as an inhibitor of deubiquitination, with a primary focus on its interaction with Ubiquitin Specific Peptidase 2 (USP2). This document provides a comprehensive overview of the core mechanisms, quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and Deubiquitination
Deubiquitinating enzymes (DUBs) are a large family of proteases that play a critical role in cellular homeostasis by reversing the process of ubiquitination. They cleave ubiquitin from substrate proteins, thereby regulating protein degradation, localization, and activity. Dysregulation of DUBs is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.
This compound (ML364) has emerged as a potent and selective small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2). USP2 is a deubiquitinase that has been shown to stabilize several oncoproteins, including Cyclin D1 and MDM2, thereby promoting cell cycle progression and inhibiting apoptosis. By inhibiting USP2, this compound offers a promising avenue for anticancer therapeutic development.
Quantitative Data Summary
The following table summarizes the key quantitative data for ML364, the specific chemical probe compound often referred to as this compound in a broader context.
| Parameter | Value | Target/Substrate | Assay Type | Reference |
| IC50 | 1.1 µM | USP2 | Internally quenched fluorescent di-ubiquitin (K48-linked) | [1][2] |
| IC50 | 1.7 µM | USP2 | Internally quenched fluorescent di-ubiquitin (K63-linked) | [1] |
| Binding Affinity (Kd) | 5.2 µM | USP2 | Microscale Thermophoresis | [1][2] |
| Cellular IC50 (Cyclin D1 degradation) | 0.97 µM | HCT116 cells | Western Blot Quantification | [3] |
| IC50 (Selectivity) | > 40 µM | Caspase 6, Caspase 7, MMP1, MMP9, USP8, USP15 | Various biochemical assays | [1] |
Core Signaling Pathways
This compound's mechanism of action primarily revolves around the inhibition of USP2, which in turn affects key cellular signaling pathways involved in cell cycle regulation and cancer progression.
USP2-Mediated Cyclin D1 Degradation Pathway
The most well-characterized pathway affected by this compound is the regulation of Cyclin D1 stability. USP2 directly deubiquitinates Cyclin D1, a crucial protein for the G1/S phase transition in the cell cycle, thereby protecting it from proteasomal degradation. Inhibition of USP2 by this compound leads to the accumulation of ubiquitinated Cyclin D1, which is subsequently targeted for degradation by the proteasome. This results in cell cycle arrest at the G1 phase and a reduction in cancer cell proliferation.[1][4]
USP2a's Role in the TGF-β Signaling Pathway
Recent research has also implicated a specific isoform of USP2, USP2a, in the regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. USP2a has been shown to interact with and deubiquitinate the TGF-β type I receptor (TGFBR1).[5][6] This deubiquitination event is crucial for the recruitment of the downstream signaling molecules SMAD2 and SMAD3 to the receptor complex, thereby promoting TGF-β signaling, which can have context-dependent roles in cancer, including promoting metastasis.[5] While the direct effect of this compound on this specific interaction requires further investigation, its inhibition of USP2a suggests a potential mechanism to modulate TGF-β signaling.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational research of this compound.
Biochemical Inhibition Assay: Internally Quenched Fluorescent Di-ubiquitin Substrate Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a deubiquitinase.
Materials:
-
Recombinant human USP2 protein
-
Internally quenched fluorescent di-ubiquitin substrate (e.g., K48-linked or K63-linked)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (ML364) compound stock solution in DMSO
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted this compound and DMSO (vehicle control) into the wells of the 384-well plate.
-
Enzyme Addition: Add recombinant USP2 protein diluted in assay buffer to each well. The final concentration of USP2 should be in the low nanomolar range and determined empirically for optimal signal-to-noise ratio.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add the internally quenched fluorescent di-ubiquitin substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its Km value.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm and emission at 528 nm for a TAMRA/QSY7 pair). Readings should be taken at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.
-
Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
Binding Affinity Assay: Microscale Thermophoresis (MST)
MST is used to quantify the binding affinity (Kd) between a protein and a small molecule in solution.
Materials:
-
Recombinant human USP2 protein
-
This compound (ML364) compound stock solution in DMSO
-
MST Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
Hydrophilic or premium coated capillaries
-
MST instrument
Procedure:
-
Protein Preparation: Dilute the USP2 protein in MST buffer to a final concentration that is significantly lower than the expected Kd. The intrinsic tryptophan fluorescence of USP2 can often be used, eliminating the need for fluorescent labeling.
-
Ligand Preparation: Prepare a 16-point serial dilution of this compound in MST buffer containing a constant concentration of DMSO (to match the final DMSO concentration in all samples).
-
Sample Preparation: Mix equal volumes of the protein solution and each ligand dilution. Also prepare a control sample with protein and buffer/DMSO only.
-
Capillary Loading: Load the samples into the MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument will apply a temperature gradient and measure the change in fluorescence as the molecules move along this gradient (thermophoresis).
-
Data Analysis:
Cellular Activity Assay: Western Blot for Cyclin D1 Degradation
This assay assesses the ability of this compound to induce the degradation of a specific substrate in a cellular context.
Materials:
-
Cancer cell line known to express USP2 and Cyclin D1 (e.g., HCT116, Mino)
-
Cell culture medium and supplements
-
This compound (ML364)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-Cyclin D1, anti-USP2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for different time points (e.g., 2, 4, 8, 12, 24 hours). For the proteasome inhibitor control, pre-treat cells with MG132 for 1-2 hours before adding this compound.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for USP2 and β-actin to confirm equal protein loading and that the inhibitor does not affect USP2 levels.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Cyclin D1 band intensity to the β-actin band intensity. Plot the relative Cyclin D1 levels against the this compound concentration or time to observe the dose- and time-dependent degradation.[1][7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a deubiquitinase inhibitor like this compound.
Conclusion
This compound (ML364) stands out as a valuable chemical probe for studying the biological functions of USP2. Its ability to induce the degradation of key oncoproteins like Cyclin D1 through a well-defined mechanism of action provides a strong rationale for its further investigation as a potential therapeutic agent. The detailed experimental protocols and understanding of the affected signaling pathways presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to build upon in their efforts to target deubiquitinases for the treatment of cancer and other diseases. Further research into the role of this compound in modulating the TGF-β pathway and its in vivo efficacy will be crucial in translating these foundational findings into clinical applications.
References
- 1. USP2a Supports Metastasis by Tuning TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attributes | Graphviz [graphviz.org]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. style | Graphviz [graphviz.org]
- 5. mdpi.com [mdpi.com]
- 6. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ML350 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML350 is a potent and selective antagonist of the Kappa-Opioid Receptor (KOR). While its primary applications have been in the field of neuroscience, emerging evidence suggests a role for opioid receptors, including KOR, in the regulation of cell proliferation and cancer progression. This technical guide explores the potential role of this compound in inducing cell cycle arrest by examining the known signaling pathways associated with the Kappa-Opioid Receptor and their intersection with cell cycle regulation. We provide a hypothetical framework for this compound's mechanism of action in this context, alongside detailed experimental protocols and data presentation formats to facilitate further investigation into its potential as an anti-cancer agent.
Introduction: this compound and the Kappa-Opioid Receptor
This compound is a well-characterized small molecule that acts as a potent and selective antagonist for the Kappa-Opioid Receptor (KOR), with an IC50 in the nanomolar range for receptor binding. KOR, a G protein-coupled receptor, is traditionally known for its role in pain, addiction, and mood regulation. However, recent studies have revealed that KOR is also expressed in various cancer types, and its modulation can influence tumor growth and cell proliferation. The effect of KOR modulation appears to be context-dependent, with reports indicating both pro-proliferative and anti-proliferative effects depending on the cancer type. For instance, KOR activation has been shown to inhibit the proliferation of non-small cell lung cancer and ER-positive breast cancer cells, while its downregulation is linked to increased proliferation in esophageal squamous cell carcinoma. This guide investigates the potential of the KOR antagonist this compound to induce cell cycle arrest, a key mechanism for controlling cancer cell proliferation.
Hypothetical Mechanism of Action: KOR Antagonism and Cell Cycle Control
The signaling cascades downstream of the Kappa-Opioid Receptor are known to intersect with pathways that are fundamental to cell cycle regulation, such as the PI3K/Akt and MAPK/ERK pathways. As an antagonist, this compound would block the effects of endogenous KOR agonists (like dynorphins). In cancer cells where KOR signaling promotes proliferation, this compound could potentially induce cell cycle arrest.
A plausible mechanism is the modulation of the PI3K/Akt/GSK-3β signaling axis. In some cancer cells, KOR activation leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β), which can promote cell survival and proliferation. By blocking this, this compound could maintain GSK-3β in its active state, leading to the downregulation of cyclins (e.g., Cyclin D1) that are critical for the G1/S phase transition, thereby causing a G1 phase cell cycle arrest.
Caption: Hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.
Quantitative Data on this compound's Effects
To date, there is a lack of published data on the specific effects of this compound on cancer cell viability and cell cycle distribution. The following tables present hypothetical data for illustrative purposes, modeling the expected outcomes if this compound induces cell cycle arrest in a cancer cell line (e.g., Esophageal Squamous Cell Carcinoma, where KOR downregulation is pro-proliferative, suggesting KOR antagonism could be anti-proliferative).
Table 1: Effect of this compound on Cell Viability (Hypothetical Data)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 85.2 ± 3.1 |
| 5 | 62.7 ± 2.5 |
| 10 | 49.8 ± 3.8 |
| 25 | 35.1 ± 2.9 |
| 50 | 20.4 ± 1.8 |
| IC50 (µM) | ~10 |
Table 2: Cell Cycle Distribution Analysis after this compound Treatment (Hypothetical Data)
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (0 µM this compound) | 45.3 ± 2.1 | 35.8 ± 1.9 | 18.9 ± 1.5 |
| 10 µM this compound | 68.5 ± 2.8 | 15.2 ± 1.7 | 16.3 ± 1.3 |
| 25 µM this compound | 75.1 ± 3.0 | 9.7 ± 1.1 | 15.2 ± 1.6 |
Experimental Protocols
To investigate the role of this compound in cell cycle arrest, a series of standard in vitro assays are required.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the proportion of cells in each phase of the cell cycle after treatment with this compound.
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blotting
This protocol is used to measure the protein levels of key cell cycle regulators (e.g., Cyclin D1, p21, p27, CDK4/6) to elucidate the mechanism of cell cycle arrest.
-
Protein Extraction: Treat cells with this compound as in the cell cycle analysis protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, p21, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The Kappa-Opioid Receptor presents a novel target in oncology, with evidence suggesting its modulation can impact cancer cell proliferation. As a potent KOR antagonist, this compound is a valuable tool to probe this connection further. The hypothetical mechanism presented here, involving the PI3K/Akt/GSK-3β pathway, provides a testable model for how this compound could induce G1 cell cycle arrest.
Future research should focus on validating these hypotheses through the experimental protocols detailed in this guide. Specifically, determining the IC50 of this compound across a panel of cancer cell lines with varying KOR expression levels, performing detailed cell cycle analysis, and profiling the expression of key cell cycle regulatory proteins via Western blotting will be crucial next steps. These investigations will be instrumental in determining the potential of this compound and other KOR antagonists as a new class of therapeutics for cancer treatment.
A Technical Guide to Investigating the Potential Effects of ML350 on Cyclin D1 Degradation: A Hypothetical Framework
Disclaimer: As of the current date, there are no publicly available preliminary studies or published research directly investigating the effect of the molecule ML350 on the degradation of cyclin D1. This compound is primarily characterized as a potent and selective antagonist of the kappa-opioid receptor 1 (OPRK1). This document, therefore, serves as a technical guide for researchers and scientists interested in exploring this novel hypothesis. It provides a comprehensive overview of this compound, the established mechanisms of cyclin D1 degradation, and a proposed framework for investigating the potential, yet unproven, link between them.
Introduction to this compound
This compound is a small molecule that has been identified as a highly potent and selective antagonist for the kappa-opioid receptor 1 (OPRK1). Its favorable pharmacokinetic properties make it a valuable tool for studying the physiological and pathological roles of OPRK1.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Primary Target | Kappa-Opioid Receptor 1 (OPRK1) | |
| IC50 | 9-16 nM | |
| Mechanism of Action | Antagonist |
| Selectivity | 219-382 fold over OPRD1, 20-35 fold over OPRM1 | |
The Regulation of Cyclin D1 Degradation
Cyclin D1 is a crucial regulator of the cell cycle, and its degradation is a tightly controlled process essential for normal cell proliferation. Aberrant accumulation of cyclin D1 is a hallmark of many cancers. The primary mechanism for cyclin D1 degradation is the ubiquitin-proteasome system.
Table 2: Key Regulators of Cyclin D1 Degradation
| Regulator | Function | Pathway |
|---|---|---|
| GSK3β | Phosphorylates Cyclin D1 at Thr286, marking it for nuclear export and degradation. | Ubiquitin-Proteasome |
| CRM1 (XPO1) | Exports phosphorylated Cyclin D1 from the nucleus to the cytoplasm. | Nuclear Export |
| FBXW8 (FBXO31) | E3 ubiquitin ligase that targets Cyclin D1 for ubiquitination. | Ubiquitination |
| AMBRA1 | Component of an E3 ubiquitin ligase complex that ubiquitinates Cyclin D1. | Ubiquitination |
| USP2 | Deubiquitinase that stabilizes Cyclin D1 by removing ubiquitin chains. | Deubiquitination |
Known Signaling Pathway of OPRK1
OPRK1 activation initiates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and the PI3K/AKT pathways. These pathways are known to play significant roles in cell proliferation, survival, and differentiation.
Caption: Known signaling pathway of OPRK1.
Cyclin D1 Degradation Pathway
The degradation of cyclin D1 is a multi-step process involving phosphorylation, nuclear export, ubiquitination, and proteasomal degradation.
Caption: Cyclin D1 degradation pathway.
Hypothetical Link Between this compound and Cyclin D1 Degradation
While there is no direct evidence, a hypothetical link can be proposed based on the known downstream effectors of OPRK1 signaling. OPRK1 has been shown to modulate the PI3K/AKT and MAPK/ERK pathways. Both of these pathways are established regulators of cyclin D1. The PI3K/AKT pathway, for instance, can phosphorylate and inactivate GSK3β, a key kinase in the cyclin D1 degradation pathway. By antagonizing OPRK1, this compound could potentially modulate these pathways and, in turn, affect cyclin D1 stability.
ML350: A Technical Guide on its Pharmacological Effects
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the small molecule ML350. Contrary to the initial query, current scientific literature does not support a direct effect of this compound on the ubiquitin-proteasome system. Instead, this compound is characterized as a potent and selective antagonist of the kappa-opioid receptor (KOR). This guide will detail the established pharmacology of this compound and provide general methodologies for studying the ubiquitin-proteasome system for broader research applications.
Executive Summary
This compound (also known as CYM-50202) is a small molecule that has been identified as a highly potent and selective antagonist of the kappa-opioid receptor (KOR)[1][2]. It exhibits high affinity for KOR with minimal activity at mu-opioid (MOR) and delta-opioid (DOR) receptors, making it a valuable tool for investigating the physiological and pathological roles of the KOR system. Extensive screening has shown that this compound has a favorable pharmacokinetic profile and lacks significant off-target effects on a wide range of other receptors and ion channels[1]. There is currently no scientific evidence to suggest that this compound directly modulates the ubiquitin-proteasome system.
This compound Quantitative Data
The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound as a KOR antagonist.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (KOR) | 9-16 nM | Not specified | Not specified | [1] |
| IC50 (KOR) | 12.6 nM | Not specified | Not specified | [2] |
| Selectivity (vs. DOR) | 219-382 fold | Not specified | Not specified | [1] |
| Selectivity (vs. MOR) | 20-35 fold | Not specified | Not specified | [1] |
Experimental Protocols for Characterizing KOR Antagonists like this compound
The characterization of this compound as a KOR antagonist involves a series of standard pharmacological assays.
Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for KOR, MOR, and DOR.
-
Principle: Competition binding assay using a radiolabeled ligand (e.g., [3H]U-69,593 for KOR) and cell membranes expressing the receptor of interest. The ability of increasing concentrations of this compound to displace the radioligand is measured.
-
General Protocol:
-
Prepare cell membrane homogenates from cells overexpressing the opioid receptor subtype.
-
Incubate membrane homogenates with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays (e.g., [35S]GTPγS Binding Assay)
This assay measures the functional consequence of ligand binding, specifically the activation of G proteins.
-
Objective: To determine the ability of this compound to antagonize agonist-stimulated G protein activation.
-
Principle: Measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist (e.g., U-50,488 for KOR). Antagonists will inhibit this agonist-induced binding.
-
General Protocol:
-
Incubate cell membranes expressing KOR with a KOR agonist in the presence of varying concentrations of this compound.
-
Add [35S]GTPγS to the reaction mixture.
-
After incubation, separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.
-
Determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.
-
Signaling Pathways Associated with Kappa-Opioid Receptor
This compound, as a KOR antagonist, blocks the downstream signaling pathways typically activated by endogenous (e.g., dynorphin) or exogenous KOR agonists.
Caption: KOR signaling pathway and the inhibitory action of this compound.
Overview of the Ubiquitin-Proteasome System (UPS)
While this compound is not known to directly affect the UPS, this section provides a general overview and experimental approaches for researchers interested in this critical cellular pathway. The UPS is the primary mechanism for targeted protein degradation in eukaryotic cells, playing a crucial role in regulating a vast array of cellular processes.
The Ubiquitination Cascade
Protein degradation via the UPS involves two main steps: the tagging of substrate proteins with ubiquitin and the degradation of the tagged protein by the proteasome.
References
The Therapeutic Potential of ML350 in Oncology: An In-depth Technical Guide
This guide, therefore, will focus on the broader context of a key signaling pathway frequently implicated in oncology and potentially relevant to novel therapeutic agents: the Unfolded Protein Response (UPR) and its downstream effector, Activating Transcription Factor 4 (ATF4) . This focus is based on general inquiries related to potential mechanisms of action for novel oncology compounds. Should specific data on ML350 become publicly available, this document can be updated accordingly.
Introduction: The Unfolded Protein Response (UPR) as a Therapeutic Target in Cancer
Cancer cells exhibit high rates of proliferation and metabolic activity, which places significant stress on the endoplasmic reticulum (ER), the primary site of protein folding and modification. This leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cancer cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR aims to restore ER homeostasis but can also trigger apoptosis if the stress is too severe or prolonged.[1] This dual role makes the UPR a compelling target for anticancer therapies.[2]
The UPR is mediated by three main ER transmembrane sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[2] The PERK branch of the UPR is particularly critical in cancer cell survival and adaptation. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis while selectively promoting the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[3]
The Role of ATF4 in Cancer Progression and Survival
ATF4 is a key transcription factor that orchestrates a broad transcriptional program to help cancer cells adapt to various stresses, including nutrient deprivation, hypoxia, and oxidative stress.[3][4] It upregulates genes involved in:
-
Amino acid synthesis and transport: To fuel rapid cell growth.[3]
-
Autophagy: To recycle cellular components and provide nutrients.[3]
-
Redox homeostasis: To mitigate oxidative stress.[3]
-
Angiogenesis: To promote the formation of new blood vessels to supply tumors.[3]
By controlling these processes, ATF4 plays a crucial role in tumor progression, metastasis, and resistance to therapy.[4][5] Consequently, inhibiting the ATF4 pathway presents a promising strategy for cancer treatment.
Potential Mechanisms of Action for ATF4 Pathway Inhibitors
Therapeutic agents targeting the ATF4 pathway could act at various levels. A hypothetical workflow for identifying and characterizing such an inhibitor is presented below.
Quantitative Data in Preclinical Oncology Research
The evaluation of a novel anticancer compound involves the generation of robust quantitative data to assess its potency and efficacy. Key metrics include:
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a biological process (e.g., cell proliferation) by 50%.[6] Lower IC50 values indicate higher potency.
-
Tumor Growth Inhibition (TGI): In in vivo models, this measures the percentage by which a tumor's growth is inhibited by the treatment compared to a control group.
Table 1: Hypothetical In Vitro Cytotoxicity Data for an ATF4 Inhibitor
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.5 |
| HCT116 | Colon Carcinoma | 2.3 |
| MCF-7 | Breast Adenocarcinoma | 0.8 |
| PC-3 | Prostate Adenocarcinoma | 3.1 |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical In Vivo Efficacy Data for an ATF4 Inhibitor in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Compound X | 10 | 750 ± 150 | 50 |
| Compound X | 25 | 300 ± 100 | 80 |
This table presents hypothetical data for illustrative purposes.
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are generalized outlines for key assays.
Western Blot for ATF4 Pathway Proteins
Objective: To determine the effect of a compound on the protein levels of key components of the ATF4 signaling pathway.
Methodology:
-
Cancer cells are seeded and allowed to attach overnight.
-
Cells are treated with the test compound at various concentrations and for different durations.
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., β-actin).
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
A specific number of human cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The test compound or vehicle is administered to the mice according to a predetermined schedule (e.g., daily, orally).
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Signaling Pathway Visualization
The PERK-eIF2α-ATF4 signaling pathway is a central axis in the UPR.
Conclusion and Future Directions
While specific information on "this compound" in oncology is not currently available in the public domain, the exploration of the UPR and ATF4 pathways as therapeutic targets holds significant promise. The development of novel inhibitors that can selectively modulate these pathways in cancer cells could provide new and effective treatment options. Future research will need to focus on the discovery and rigorous preclinical and clinical evaluation of such compounds. The methodologies and conceptual frameworks outlined in this guide provide a foundation for understanding the processes involved in bringing a novel oncology therapeutic from the laboratory to the clinic.
References
- 1. The unfolded protein response as a target for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the unfolded protein response in cancer: exploiting endoplasmic reticulum stress for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the ATF4 pathway in cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Activating transcription factor 4: a regulator of stress response in human cancers [frontiersin.org]
- 5. Surviving Stress: Modulation of ATF4-Mediated Stress Responses in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Deep Learning Model for Cell Growth Inhibition IC50 Prediction and Its Application for Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of ML350 for scientific research.
An In-depth Technical Guide to the Discovery and Development of ML350, a Potent and Selective Kappa-Opioid Receptor Antagonist
This guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound (also known as CYM50202), a potent and selective antagonist of the kappa-opioid receptor 1 (OPRK1). Developed as a chemical probe through the National Institutes of Health (NIH) Molecular Libraries Program, this compound serves as a critical tool for investigating the physiological and pathological roles of the OPRK1-dynorphin system. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to this compound and its Target
The kappa-opioid receptor (OPRK1) is a G protein-coupled receptor (GPCR) that, along with mu (OPRM1) and delta (OPRD1) opioid receptors, constitutes the classical opioid receptor family. The endogenous ligands for OPRK1 are dynorphins. Activation of OPRK1 signaling pathways, including those involving mitogen-activated protein kinases (MAPK), has been implicated in a range of neurological and psychiatric conditions such as addiction, depression, and psychosis.[1] Consequently, potent and selective antagonists of OPRK1 are valuable research tools and potential therapeutic agents.
This compound was identified as a highly potent and selective OPRK1 antagonist, emerging from a high-throughput screening campaign.[1] It offers a novel chemical scaffold with favorable pharmacokinetic properties, making it a superior tool for both in vitro and in vivo studies compared to older, less selective antagonists with notable off-target effects and unfavorable pharmacological profiles.[1]
Discovery and Optimization
The discovery of this compound was a multi-step process initiated by a high-throughput screen, followed by chemical optimization to improve potency and selectivity.
High-Throughput Screening (HTS)
This compound was identified by the Scripps Research Institute Molecular Screening Center (SRIMSC) through a quantitative high-throughput screening (qHTS) of their compound library.[1] The primary screen utilized a cell-based Tango™ assay, which measures β-arrestin recruitment to the activated OPRK1 receptor.[1] The initial hit compound (SID 26534319) exhibited an IC50 of 410 nM for OPRK1.[1]
Structure-Activity Relationship (SAR) and Chemical Optimization
Following the identification of the initial hit, a medicinal chemistry campaign was undertaken to improve the compound's potency and selectivity. This involved the synthesis and evaluation of numerous analogs to establish a structure-activity relationship (SAR). The optimization efforts focused on modifications of different parts of the initial scaffold, leading to the development of this compound with a significantly improved IC50 of 9-16 nM for OPRK1.[1]
Quantitative Data
The pharmacological and pharmacokinetic properties of this compound have been quantitatively assessed through a series of in vitro and in vivo experiments.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Format | IC50 (nM) | Selectivity vs. OPRK1 |
| OPRK1 | Tango™ | 9 - 16 | - |
| OPRM1 | Tango™ | >350 | 20- to 35-fold |
| OPRD1 | Tango™ | >3500 | 219- to 382-fold |
Data sourced from the NIH Probe Report on this compound.[1]
Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Dose (mg/kg) | 5 (IV), 10 (PO) |
| Clearance (mL/min/kg) | 23.9 |
| Volume of Distribution (L/kg) | 6.1 |
| Half-life (h) | 3.0 |
| Bioavailability (%) | 30 |
| Brain:Plasma Ratio | 1.8 |
Data represents a summary of the pharmacokinetic properties of this compound in rats.
Experimental Protocols
Detailed methodologies were employed to characterize this compound.
Tango™ GPCR Assay for OPRK1 Antagonism
The Tango™ GPCR assay is a method for monitoring G protein-coupled receptor activation by measuring the recruitment of β-arrestin to the receptor.
-
Principle: The assay utilizes a U2OS cell line stably expressing the human OPRK1 receptor fused to a Gal4-VP16 transcription factor. A β-arrestin/TEV protease fusion protein is also expressed in these cells. Upon agonist-induced activation of OPRK1, the β-arrestin-TEV protease is recruited to the receptor, leading to the cleavage of the transcription factor. The released transcription factor then translocates to the nucleus and activates the expression of a β-lactamase (bla) reporter gene.[2][3][4][5]
-
Protocol Outline:
-
Cell Plating: Tango™ OPRK1-bla U2OS cells are plated in a 384-well format and incubated for 16-20 hours.[2]
-
Compound Addition: this compound or other test compounds are added to the cells.
-
Agonist Stimulation: After a pre-incubation with the antagonist, cells are stimulated with an EC80 concentration of an OPRK1 agonist (e.g., U-50488) for 5 hours.[2]
-
Substrate Loading: LiveBLAzer™-FRET B/G Substrate is added to the cells, and they are incubated for 2 hours.[2]
-
Detection: Fluorescence emission at 460 nm and 530 nm is measured using a fluorescence plate reader. The ratio of these emissions is used to determine the level of β-lactamase activity, which is inversely proportional to the antagonist activity of the test compound.[2]
-
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Dosing: this compound was administered intravenously (IV) at 5 mg/kg and orally (PO) at 10 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration. Brain tissue was also collected to determine the brain-to-plasma ratio.
-
Analysis: The concentration of this compound in plasma and brain homogenates was determined using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability were calculated from the concentration-time data.
Synthesis of this compound
The synthesis of this compound was achieved through a multi-step process starting from commercially available reagents. The key steps involved the formation of a central scaffold followed by functional group modifications to arrive at the final compound. A detailed, step-by-step synthetic protocol is outlined in the supplementary information of the primary probe report publication.
Visualizations
The following diagrams illustrate the signaling pathway of OPRK1 and the discovery workflow of this compound.
References
- 1. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide on the Impact of ML350 on Protein Stability and Degradation Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML350 is a potent and selective antagonist of the Kappa-opioid receptor (KOR). While its primary mechanism of action is the inhibition of KOR signaling, emerging research into the downstream effects of KOR modulation has revealed a significant connection to cellular protein degradation pathways, specifically autophagy. This technical guide provides a comprehensive overview of the current understanding of how KOR antagonism, and by extension molecules like this compound, can impact protein stability and degradation. The focus is on the well-documented role of KOR signaling in the regulation of autophagy and the consequential effects on the stability of specific synaptic proteins. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows to support further research and drug development in this area. It is important to note that while the direct effects of this compound on these pathways have not been extensively studied, the information presented here is based on the established pharmacology of KOR antagonists and provides a strong foundation for hypothesizing and testing the impact of this compound.
Introduction to this compound and its Primary Target
This compound is a small molecule that functions as a potent and selective antagonist for the Kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The primary therapeutic and research applications of this compound and other KOR antagonists are centered on their ability to modulate neurological and psychiatric conditions such as depression, addiction, and stress-related disorders by blocking the binding of endogenous ligands like dynorphin (B1627789) to KOR.
The Link Between Kappa-Opioid Receptor Signaling and Autophagy
Recent studies have uncovered a direct role for KOR signaling in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components, including long-lived proteins and organelles.
KOR Agonism Induces Autophagy
Activation of the Kappa-opioid receptor by agonists, such as U50,488H, has been demonstrated to induce autophagy in neuronal cells.[1] This induction is characterized by the upregulation of key autophagy-related proteins, including microtubule-associated protein Light Chain 3-II (LC3-II), Beclin 1, and Autophagy Related Gene 5 (ATG5).[1] The signaling cascade initiated by KOR activation that leads to autophagy is thought to involve G protein-coupled receptor (GPCR) signaling pathways.[1]
KOR Antagonism Blocks Autophagy Induction
Crucially for understanding the potential impact of this compound, the induction of autophagy by KOR agonists can be blocked by selective KOR antagonists. For instance, the KOR antagonist nor-binaltorphimine (nor-BNI) has been shown to prevent the increase in autophagy markers that is typically observed following KOR activation.[1] This finding strongly suggests that KOR antagonists like this compound can modulate protein degradation by inhibiting the autophagic process.
Signaling Pathway of KOR-Mediated Autophagy
The proposed signaling pathway for KOR-induced autophagy involves the activation of the receptor by an agonist, which then signals through a pertussis toxin-sensitive G-protein. This leads to the downstream activation of ERK1/2, which in turn phosphorylates and activates the transcription factor CREB. Activated CREB then promotes the transcription of the becn1 gene, leading to an increase in Beclin 1 protein levels and the subsequent induction of autophagy.
Caption: KOR-mediated autophagy signaling pathway and the inhibitory role of this compound.
Impact on the Stability of Synaptic Proteins
The modulation of autophagy by KOR signaling has direct consequences for the stability of certain proteins, particularly those found at the synapse. Studies have shown that the induction of autophagy by a KOR agonist leads to a decrease in the levels of several pre- and post-synaptic proteins, including spinophilin, postsynaptic density protein 95 (PSD-95), and synaptosomal-associated protein 25 (SNAP25).[1] This suggests that KOR-induced autophagy can lead to the degradation of these specific synaptic proteins. Conversely, by blocking autophagy, KOR antagonists like this compound would be expected to increase the stability of these proteins.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of KOR agonists and antagonists on autophagy markers and synaptic protein levels. The data is primarily derived from western blot analyses and is presented as relative changes compared to control conditions.
Table 1: Effect of KOR Modulation on Autophagy Markers
| Compound | Target | Cell/Tissue Type | Marker | Change vs. Control | Reference |
| U50,488H (agonist) | KOR | Neuro-2A cells | LC3-II | Increased | [1] |
| U50,488H (agonist) | KOR | Neuro-2A cells | Beclin 1 | Increased | [1] |
| U50,488H (agonist) | KOR | Neuro-2A cells | ATG5 | Increased | [1] |
| Dynorphin (agonist) | KOR | Neuro-2A cells | LC3-II | Increased | [1] |
| nor-BNI (antagonist) | KOR | Neuro-2A cells | LC3-II (Dynorphin-induced) | Blocked Increase | [1] |
Table 2: Effect of KOR Agonism on Synaptic Protein Levels
| Compound | Target | Cell/Tissue Type | Protein | Change vs. Control | Reference |
| U50,488H (agonist) | KOR | Mouse Hippocampus | Spinophilin | Decreased | [1] |
| U50,488H (agonist) | KOR | Mouse Hippocampus | PSD-95 | Decreased | [1] |
| U50,488H (agonist) | KOR | Mouse Hippocampus | SNAP25 | Decreased | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the impact of KOR signaling on autophagy and protein stability.
Cell Culture and Treatment
-
Cell Line: Neuro-2A cells stably expressing the human Kappa-opioid receptor.
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, at 37°C in a 5% CO2 incubator).
-
Treatment:
-
Agonist: U50,488H (various concentrations, e.g., 1 µM) for specified time points (e.g., 24 hours).
-
Antagonist: nor-binaltorphimine (nor-BNI) (e.g., 10 µM) pretreatment for a specified time (e.g., 30 minutes) prior to agonist addition.
-
Caption: General workflow for cell culture treatment to study KOR modulation.
Western Blot Analysis for Autophagy and Synaptic Proteins
-
Protein Extraction: Cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-LC3, anti-Beclin 1, anti-ATG5, anti-spinophilin, anti-PSD-95, anti-SNAP25, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: Densitometry analysis is performed using image analysis software to quantify the relative protein levels, which are then normalized to the loading control.
Implications for Research and Drug Development
The discovery that KOR signaling regulates autophagy opens up new avenues for research and therapeutic development.
-
Novel Therapeutic Targets: For diseases characterized by dysregulated autophagy, targeting the KOR with antagonists like this compound may offer a novel therapeutic strategy.
-
Understanding Drug Side Effects: The impact on autophagy and synaptic protein stability could be a contributing factor to the side effect profiles of KOR-targeted drugs.
-
Research Tool: this compound can be used as a valuable research tool to probe the physiological and pathophysiological roles of KOR-mediated autophagy in various cellular and animal models.
Conclusion
While this compound is primarily characterized as a selective KOR antagonist, the downstream consequences of its interaction with this receptor extend to the fundamental cellular process of autophagy. The available evidence strongly indicates that by blocking KOR signaling, this compound has the potential to inhibit autophagy and thereby influence the stability and degradation of specific proteins, including those crucial for synaptic function. This technical guide provides a foundational understanding of these processes, offering researchers and drug development professionals a framework for further investigation into the broader cellular impacts of this compound and other KOR antagonists. Future studies directly examining the effects of this compound on autophagy and protein degradation are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
Unraveling the Molecular Interactions of ML350: A Guide Beyond USP2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the molecular targets of the small molecule ML350. It is crucial to clarify from the outset a common point of confusion: while the query specified an interest in targets "beyond USP2," extensive research indicates that This compound is not a known inhibitor of Ubiquitin Specific Peptidase 2 (USP2) . The compound known to inhibit USP2 is a distinct molecule, ML364 .
This document will, therefore, focus on the well-characterized primary target of this compound and its broader interaction profile as determined by comprehensive screening assays. This compound is a potent and selective antagonist of the Kappa-opioid receptor (OPRK1) , a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including pain, addiction, and mood regulation. This guide will detail the quantitative pharmacology of this compound at its primary target, its selectivity profile against other opioid receptors, and its known off-target interactions. Furthermore, it will provide detailed experimental methodologies for key assays used in its characterization and visualize the relevant signaling pathways and experimental workflows.
Quantitative Molecular Target Profile of this compound
The following tables summarize the known quantitative data for this compound's interaction with its primary molecular target and other screened proteins.
Table 1: Potency and Selectivity at Opioid Receptors
| Target | Assay Type | Parameter | Value | Selectivity vs. OPRK1 |
| OPRK1 (Kappa) | Tango™-format cell-based assay | IC₅₀ | 9-16 nM | - |
| OPRD1 (Delta) | Tango™-format cell-based assay | IC₅₀ | ~3.5 µM | 219-382 fold |
| OPRM1 (Mu) | Tango™-format cell-based assay | IC₅₀ | ~315 nM | 20-35 fold |
Data compiled from the NIH Molecular Libraries Program.
Table 2: Off-Target Interactions from CEREP Broad Panel Screening (Inhibition ≥ 50% at 10 µM)
| Target | Target Type | Ligand/Substrate | % Inhibition |
| Muscarinic M1 receptor | GPCR | [³H]-Pirenzepine | 64% |
| Muscarinic M2 receptor | GPCR | [³H]-AF-DX 384 | 58% |
| Muscarinic M3 receptor | GPCR | [³H]-4-DAMP | 53% |
| Sigma σ₁ receptor | Non-opioid receptor | [³H]-(+)-Pentazocine | 60% |
| Sigma σ₂ receptor | Non-opioid receptor | [³H]-Ditolyguanidine | 52% |
This table presents targets that exhibited ≥ 50% inhibition by this compound in a broad panel screening performed by CEREP, as reported by the NIH Molecular Libraries Program. This screening provides a wider view of this compound's selectivity.
Signaling Pathways Modulated by this compound
As an antagonist of OPRK1, this compound blocks the downstream signaling cascades typically initiated by the binding of endogenous ligands such as dynorphins. The primary signaling pathways affected are depicted below.
Caption: OPRK1 Signaling Pathway Antagonized by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used in the characterization of this compound.
Tango™ GPCR Assay (for Primary Screening and Selectivity)
The Tango™ GPCR assay is a cell-based method that measures receptor-ligand interactions by detecting the recruitment of β-arrestin to the activated GPCR.
Principle: The assay utilizes a U2OS cell line stably co-expressing the GPCR of interest (e.g., OPRK1) fused to a transcription factor (GAL4-VP16) and a β-arrestin-TEV protease fusion protein. Ligand-induced receptor activation leads to β-arrestin recruitment, bringing the TEV protease in proximity to its cleavage site on the receptor fusion protein. This cleavage releases the transcription factor, which then translocates to the nucleus and activates the expression of a β-lactamase (bla) reporter gene. The β-lactamase activity is measured using a FRET-based substrate.
Protocol:
-
Cell Plating:
-
Culture Tango™ GPCR-bla U2OS cells expressing the target receptor in McCoy's 5A medium supplemented with 10% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, 1 mM sodium pyruvate, 100 U/mL penicillin, 100 µg/mL streptomycin, 200 µg/mL Zeocin™, 50 µg/mL hygromycin, and 100 µg/mL G418.
-
Plate cells in a 384-well, black-walled, clear-bottom plate at a density of 10,000 cells per well in 32 µL of assay medium.
-
Incubate for 16-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay medium.
-
Add 8 µL of the compound dilutions to the cell plates. For antagonist mode, pre-incubate with the antagonist before adding a known agonist.
-
-
Incubation:
-
Incubate the plates for 5 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Substrate Loading and Detection:
-
Prepare the LiveBLAzer™-FRET B/G substrate working solution according to the manufacturer's instructions.
-
Add 8 µL of the substrate solution to each well.
-
Incubate the plates for 2 hours at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader with an excitation wavelength of 409 nm and emission wavelengths of 460 nm (blue) and 530 nm (green).
-
-
Data Analysis:
-
Calculate the ratio of blue to green fluorescence intensity.
-
Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Caption: Tango™ GPCR Assay Experimental Workflow.
Radioligand Binding Assay (for Off-Target Characterization)
Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor.
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation. The amount of radiolabeled ligand bound to the receptor is quantified, and the inhibition by the unlabeled compound is used to determine its binding affinity (Ki).
Protocol (Example for Muscarinic M1 Receptor):
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the M1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of M1 receptor membrane preparation.
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-specific ligand (e.g., 1 µM atropine, for non-specific binding) or varying concentrations of this compound.
-
150 µL of [³H]-Pirenzepine (at a concentration near its Kd).
-
-
Incubate for 60-90 minutes at room temperature to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a valuable research tool characterized as a potent and selective antagonist of the Kappa-opioid receptor (OPRK1). While it does not exhibit activity against USP2, broad panel screening has identified potential weak interactions with muscarinic and sigma receptors at higher concentrations. The data and protocols presented in this guide provide a comprehensive understanding of this compound's molecular target profile, empowering researchers to utilize this compound effectively in their studies of OPRK1 biology and its role in various physiological and disease states. It is imperative for drug development professionals to accurately identify the primary targets and off-target profiles of chemical probes to ensure the validity and translatability of their research findings.
Initial Assessment of ML350 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML350 is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a critical enzyme in the ferroptosis pathway. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Unlike apoptosis, it is a non-caspase-dependent process. The induction of ferroptosis has emerged as a promising therapeutic strategy in oncology, particularly for cancers that are resistant to conventional therapies. This compound, by inhibiting GPX4, leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This guide provides an in-depth overview of the initial assessment of this compound in various cancer cell lines, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Data Presentation
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| ML162 | HRAS G12V-expressing BJ fibroblasts | Fibrosarcoma | 0.025 | [1] |
| Wild-type BJ fibroblasts | - | 0.578 | [1] | |
| Compound B9 (GPX4/CDK dual inhibitor) | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified (Potent cytotoxic activity reported) | [2] |
| HCT-116 | Colorectal Cancer | Not specified (Potent cytotoxic activity reported) | [2] | |
| Erastin | Various | Various | - | [3] |
| RSL3 | Various | Various | - | [3] |
Note: IC50 values can vary significantly based on the assay conditions, cell line, and incubation time. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its initial assessment.
This compound Mechanism of Action: Induction of Ferroptosis
Caption: this compound inhibits GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death.
Experimental Workflow for this compound Assessment
Caption: A typical experimental workflow for the initial in vitro assessment of this compound in cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the initial assessment of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Lipid ROS Measurement (C11-BODIPY 581/591 Staining)
This assay uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Ferrostatin-1 (Fer-1) as a negative control (inhibitor of ferroptosis)
-
RSL3 as a positive control (inducer of ferroptosis)
-
C11-BODIPY 581/591 fluorescent probe (e.g., from Thermo Fisher Scientific)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound, Fer-1, RSL3, or vehicle control for the desired time.
-
Probe Loading: After treatment, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.
-
Cell Harvesting (for Flow Cytometry): Gently trypsinize the cells, wash with PBS, and resuspend in PBS.
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE or PerCP). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for green and red fluorescence. Increased green fluorescence is indicative of lipid peroxidation.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the ferroptosis pathway, such as GPX4 and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GPX4) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression. A decrease in GPX4 expression would be expected following effective this compound treatment.
Conclusion
This compound represents a promising investigational compound for cancer therapy through the targeted induction of ferroptosis. The initial assessment in various cancer cell lines is a critical step in its preclinical development. This guide provides a framework for conducting and interpreting these initial studies, from quantifying cytotoxic effects to elucidating the underlying molecular mechanisms. The provided protocols and visualizations are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigations are warranted to establish a comprehensive profile of this compound's activity and to explore its therapeutic potential in a broader range of cancer types.
References
The USP2 Inhibitor ML364: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 2 (USP2) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating cellular processes by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[1] Dysregulation of USP2 has been implicated in various diseases, particularly cancer, where it can stabilize oncoproteins and promote tumor progression.[1][2] This technical guide focuses on the basic research applications of ML364, a potent and selective small-molecule inhibitor of USP2.[3] ML364 serves as a valuable chemical probe to investigate the cellular functions of USP2 and to explore its potential as a therapeutic target.[4]
Mechanism of Action
ML364 is a reversible, selective inhibitor of USP2.[4] It directly binds to USP2, inhibiting its deubiquitinating activity.[4][5] This leads to the accumulation of ubiquitinated forms of USP2 substrates, targeting them for degradation by the proteasome.[1] The primary mechanism of action of ML364 involves the modulation of protein stability for key cellular regulators, thereby impacting cell cycle progression, apoptosis, and DNA repair pathways.[3][4]
Quantitative Data: In Vitro and Cellular Activity of ML364
The following tables summarize the key quantitative data for the USP2 inhibitor ML364, providing a reference for its potency and selectivity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 vs. USP2 (Lys-48 linked di-ubiquitin) | 1.1 µM | Biochemical assay with internally quenched fluorescent di-ubiquitin substrate. | [3][4] |
| IC50 vs. USP2 (Lys-63 linked di-ubiquitin) | 1.7 µM | Biochemical assay with internally quenched fluorescent di-ubiquitin substrate. | [4] |
| Kd vs. USP2 | 5.2 µM | Microscale Thermophoresis. | [5] |
| Cellular IC50 (Cyclin D1 degradation) | 0.97 µM | Western blot quantification in HCT116 cells. | [6] |
Table 1: Potency and Binding Affinity of ML364 for USP2.
| Target | IC50 | Assay Type | Reference |
| USP8 | 0.95 µM | Biochemical Assay | [4] |
| Caspase 6 | Inactive | Biochemical Assay | [4] |
| Caspase 7 | Inactive | Biochemical Assay | [4] |
| MMP1 | Inactive | Biochemical Assay | [4] |
| MMP9 | Inactive | Biochemical Assay | [4] |
| USP15 | Inactive | Biochemical Assay | [4] |
| Kinase Panel (102 kinases) | No binding at 10 µM | Kinase Binding Assay | [4] |
Table 2: Selectivity Profile of ML364.
Core Applications in Basic Research
Cancer Biology
ML364 is a widely used tool in cancer research due to the frequent overexpression of USP2 in various malignancies.[2] Its primary applications in this field include:
-
Induction of Cell Cycle Arrest: By promoting the degradation of Cyclin D1, a key regulator of the G1-S phase transition, ML364 treatment leads to cell cycle arrest at the G0/G1 phase.[4][7]
-
Promotion of Apoptosis: ML364 can induce apoptosis through multiple mechanisms. It sensitizes cancer cells to TRAIL-mediated apoptosis by promoting the degradation of the anti-apoptotic protein survivin.[2][8] Additionally, by preventing the deubiquitination of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation, ML364 can lead to the stabilization and activation of p53, further promoting apoptosis.[1]
-
Inhibition of Tumor Growth and Proliferation: The combined effects of cell cycle arrest and apoptosis induction result in the anti-proliferative activity of ML364 in various cancer cell lines.[4][9]
-
Suppression of DNA Repair: ML364 has been shown to decrease homologous recombination-mediated DNA repair, suggesting a role for USP2 in this process and highlighting a potential strategy to sensitize cancer cells to DNA-damaging agents.[3][4]
Virology
While the primary focus of ML364 research has been in oncology, its role in virology is an emerging area of investigation. Given the intricate interplay between the ubiquitin-proteasome system and viral life cycles, ML364 could be utilized to probe the dependence of specific viruses on USP2 for replication and pathogenesis.
Key Signaling Pathways and Experimental Workflows
USP2 Signaling Pathway Affected by ML364
The following diagram illustrates the central role of USP2 in regulating key oncoproteins and how its inhibition by ML364 impacts downstream cellular processes.
Caption: USP2 signaling pathways modulated by ML364.
Experimental Workflow: Investigating the Effect of ML364 on Cancer Cells
This diagram outlines a typical experimental workflow to assess the cellular effects of ML364 on a cancer cell line.
Caption: A standard workflow for studying ML364 effects.
Detailed Experimental Protocols
Western Blotting for Cyclin D1 and Other USP2 Substrates
This protocol is for analyzing the protein levels of Cyclin D1, Survivin, MDM2, and Fatty Acid Synthase in cancer cells treated with ML364.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7)
-
ML364 (and inactive analog as a negative control)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-Survivin, anti-MDM2, anti-FASN, anti-USP2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of ML364 (e.g., 1, 5, 10 µM) or DMSO for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
ML364
-
DMSO
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.
-
Treatment: Treat cells with a serial dilution of ML364 (and DMSO control) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after ML364 treatment.
Materials:
-
Cancer cell line of interest
-
ML364
-
DMSO
-
Complete cell culture medium
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with ML364 or DMSO as described for the Western blot protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunoprecipitation (IP) of USP2
This protocol is for isolating USP2 and its interacting proteins to confirm target engagement or identify new substrates.
Materials:
-
Cancer cell line of interest
-
ML364 or DMSO
-
IP lysis buffer
-
Anti-USP2 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Lysis: Treat and lyse cells as described for the Western blot protocol, using a non-denaturing IP lysis buffer.
-
Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-USP2 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer for subsequent Western blot analysis.
Conclusion
ML364 is a powerful and selective tool for probing the biological functions of USP2. Its ability to induce the degradation of key oncoproteins has established it as a valuable reagent in cancer research. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists to effectively utilize ML364 in their studies and to further explore the therapeutic potential of USP2 inhibition.
References
- 1. What are USP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP2 Inhibits Lung Cancer Pathogenesis by Reducing ARID2 Protein Degradation via Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the deubiquitinase USP2 for malignant tumor therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the deubiquitinase USP2 for malignant tumor therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Inhibition of USP2 Enhances TRAIL-Mediated Cancer Cell Death through Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to ML350: A Selective Kappa-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML350 is a potent and highly selective antagonist of the kappa-opioid receptor (OPRK1), a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathological processes, including pain, addiction, depression, and psychosis.[1] Developed through high-throughput screening, this compound represents a significant tool for researchers studying the OPRK1-dynorphin system. Unlike prototypical OPRK1 antagonists, this compound possesses a novel chemical scaffold, is not long-acting, and exhibits a more favorable pharmacokinetic profile, making it a valuable probe for both in vitro and in vivo investigations.[1][2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound functions as a competitive antagonist at the kappa-opioid receptor. OPRK1 is canonically coupled to inhibitory G proteins (Gi/Go).[3][4] Endogenous agonists, such as dynorphins, bind to OPRK1, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[5][6] this compound selectively binds to OPRK1, preventing the binding of dynorphins and other agonists, thereby blocking the initiation of these downstream signaling events.[1] Its reversible nature allows for the study of acute OPRK1 blockade without the long-lasting effects observed with other antagonists.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the potency, selectivity, and pharmacokinetic profile of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| IC₅₀ | OPRK1 | 9-16 nM | Tango™ β-arrestin recruitment assay | [1][2] |
| Selectivity vs. OPRD1 | OPRD1 | 219-382 fold | Tango™ β-arrestin recruitment assay | [1][2] |
| Selectivity vs. OPRM1 | OPRM1 | 20-35 fold | Tango™ β-arrestin recruitment assay | [1][2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value/Observation | Species | Reference |
| Membrane Permeability | High | In vitro | [1][2] |
| Brain Penetration | Good | In vivo (rats) | [1][2] |
| Plasma Protein Binding | Modest | Human | [1][2] |
| Plasma Protein Binding | High | Rodent | [1][2] |
| Cytochrome P450 Inhibition | No significant activity at 3 of 4 subtypes | In vitro (human) | [1][2] |
| In vivo Profile | Encouraging | Rat | [1][2] |
Signaling Pathways
This compound, by antagonizing the OPRK1 receptor, modulates intracellular signaling cascades. The canonical pathway and a general representation of GPCR signaling are depicted below.
Caption: Canonical OPRK1 signaling pathway modulated by this compound.
Experimental Protocols
The characterization of this compound involved several key in vitro and in vivo assays. Detailed methodologies for these experiments are provided below.
Tango™ β-Arrestin Recruitment Assay (for primary screening and selectivity)
This assay measures the interaction of β-arrestin with the activated GPCR, a hallmark of GPCR signaling that is independent of G-protein coupling.[7][8][9]
Caption: Workflow for the Tango™ β-arrestin recruitment assay.
Detailed Methodology:
-
Cell Culture: U2OS cells stably expressing the OPRK1 receptor fused to a TEV protease cleavage site and the GAL4-VP16 transcription factor, along with a β-arrestin-TEV protease fusion protein, are used. The cells also contain a β-lactamase reporter gene under the control of a UAS response element.[2]
-
Assay Procedure:
-
Cells are seeded in 384-well plates and incubated.
-
This compound is added to the wells at various concentrations, followed by the addition of an OPRK1 agonist (e.g., Dynorphin A) at a concentration that elicits a robust response (e.g., EC₈₀).
-
The plates are incubated to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage of the transcription factor, and subsequent expression of the β-lactamase reporter.
-
A fluorescent β-lactamase substrate is added, and after an incubation period, the fluorescence is read on a plate reader.
-
-
Data Analysis: The antagonist activity of this compound is determined by the reduction in the agonist-induced signal. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Competitive Binding Assay
This assay directly measures the ability of this compound to displace a radiolabeled ligand from the OPRK1 receptor, allowing for the determination of its binding affinity (Ki).
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human OPRK1 receptor (e.g., CHO-hKOR cells).[1][10]
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.
-
Assay Procedure:
-
In a 96-well plate, cell membranes (e.g., 20 µg protein) are incubated with a fixed concentration of a radiolabeled OPRK1 ligand (e.g., [³H]U-69,593) and varying concentrations of this compound.[1][10]
-
Total binding is determined in the absence of any competing ligand, and non-specific binding is determined in the presence of a high concentration of an unlabeled OPRK1 ligand.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined from the concentration-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the OPRK1 receptor. In the presence of an agonist, the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. As an antagonist, this compound will inhibit this agonist-stimulated binding.[2][11][12]
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing OPRK1 are used.
-
Assay Buffer: A buffer containing MgCl₂, NaCl, and GDP is typically used (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Assay Procedure:
-
Cell membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of an OPRK1 agonist.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The inhibitory effect of this compound on agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency (IC₅₀ or Kₑ).
Synthesis and Characterization
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the general approach for creating such small molecules involves multi-step organic synthesis. The characterization of the final compound and its intermediates would typically involve techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the kappa-opioid receptor. Its favorable drug-like properties make it an invaluable tool for graduate student researchers and other scientists investigating the role of the OPRK1-dynorphin system in health and disease. The experimental protocols detailed in this guide provide a solid foundation for utilizing this compound in a research setting to further elucidate the complex biology of the kappa-opioid receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
ML350: An In Vitro Guide to a Potent and Selective Kappa Opioid Receptor Antagonist
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the in vitro characterization of ML350, a potent and selective antagonist of the kappa opioid receptor 1 (OPRK1). The provided methodologies cover essential assays for determining binding affinity, functional antagonism, and impact on downstream signaling pathways. All quantitative data is summarized for clarity, and key pathways and workflows are visualized using diagrams.
Introduction
This compound is a small molecule antagonist of the OPRK1, a G protein-coupled receptor (GPCR) involved in pain, addiction, and mood regulation.[1] As a member of the opioid receptor family, which also includes the mu (OPRM1) and delta (OPRD1) opioid receptors, selective antagonism of OPRK1 is a key area of research for developing novel therapeutics.[1] this compound demonstrates high potency for OPRK1 with IC50 values in the nanomolar range and exhibits significant selectivity over OPRM1 and OPRD1.[1][2] This high selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the OPRK1.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound.
| Parameter | Receptor | Value (nM) | Assay Type |
| IC50 | OPRK1 | 9 - 16 | Cell-based Tango™ assay |
| Selectivity vs. OPRD1 | - | 219 - 382-fold | - |
| Selectivity vs. OPRM1 | - | 20 - 35-fold | - |
OPRK1 Signaling Pathway
Activation of the OPRK1 by an agonist, such as dynorphin, initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, OPRK1 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2.[2][3] this compound, as an antagonist, blocks these agonist-induced signaling events.
Caption: OPRK1 Signaling Pathway.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize this compound are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the OPRK1 by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Caption: Competitive Binding Assay Workflow.
Protocol:
-
Membrane Preparation:
-
Use cell membranes from a stable cell line expressing the human OPRK1 (e.g., CHO-K1 or HEK293 cells).
-
Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to pellet the membranes.
-
Wash the pellet and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4). Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of various concentrations of this compound (or vehicle for total binding, or a saturating concentration of a non-radiolabeled OPRK1 agonist for non-specific binding).
-
25 µL of a radiolabeled OPRK1 antagonist (e.g., [³H]diprenorphine) at a final concentration close to its Kd.
-
50 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes to reach binding equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to inhibit agonist-induced G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing OPRK1 as described in the competitive binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of various concentrations of this compound (or vehicle).
-
25 µL of a known OPRK1 agonist (e.g., U-69,593) at its EC80 concentration (or vehicle for basal binding).
-
50 µL of membrane suspension (10-20 µg protein/well) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a filter plate and wash as described previously.
-
-
Quantification and Data Analysis:
-
Measure radioactivity by scintillation counting.
-
Plot the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the IC50 value.
-
cAMP Accumulation Assay
This cell-based assay assesses the functional antagonism of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Culture:
-
Plate CHO-K1 or HEK293 cells stably expressing OPRK1 in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes at 37°C.
-
Stimulate the cells with an OPRK1 agonist (e.g., U-69,593) at its EC80 concentration in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase) for 30 minutes at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value for the reversal of agonist-induced cAMP inhibition.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on agonist-stimulated ERK1/2 phosphorylation, a downstream signaling event of OPRK1 activation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing OPRK1 and grow to near confluence.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle) for 30-60 minutes.
-
Stimulate the cells with an OPRK1 agonist for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the this compound concentration to assess its inhibitory effect.
-
References
- 1. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gene - OPRK1 [maayanlab.cloud]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML350 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML350, also known as CYM50202, is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including pain, addiction, and mood disorders. As a valuable research tool, this compound allows for the investigation of KOR signaling and the exploration of its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its antagonist activity.
Mechanism of Action
This compound functions as a competitive antagonist at the kappa-opioid receptor. In its natural state, the KOR is activated by endogenous opioid peptides, most notably dynorphins. This activation initiates a signaling cascade through its coupling with inhibitory G-proteins (Gαi/o). The primary consequence of this activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate ion channels. KOR activation also triggers the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate distinct signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs). This compound exerts its effect by binding to the KOR and preventing the binding of agonists like dynorphin, thereby blocking these downstream signaling events.
Data Presentation
The following table summarizes the quantitative data for this compound in various cell-based assays.
| Assay Type | Cell Line | Agonist | Parameter | This compound Value | Selectivity | Reference |
| β-Arrestin Translocation (Tango™) | HTLA Cells | Dynorphin A | IC50 | 9-16 nM | 219-382 fold vs. OPRD1; 20-35 fold vs. OPRM1 | |
| Radioligand Binding | CHO cells expressing human KOR | [3H]U-69,593 | Ki | ~1 nM (LY2444296, a similar compound) | ~60 fold vs. μ-opioid; ~350 fold vs. δ-opioid |
Signaling Pathway Diagram
The following diagram illustrates the kappa-opioid receptor signaling pathway and the point of inhibition by this compound.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Experimental Protocols
Here are detailed protocols for two common cell-based assays to evaluate the antagonist activity of this compound.
cAMP Inhibition Assay
This assay measures the ability of this compound to block the agonist-induced decrease in intracellular cAMP levels.
Experimental Workflow Diagram:
Caption: cAMP Inhibition Assay Workflow.
Materials:
-
HEK293 or CHO cells stably expressing the human kappa-opioid receptor (HEK293-KOR or CHO-KOR).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
KOR agonist stock solution (e.g., 10 mM U-50,488 in water or DMSO).
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 mM IBMX in DMSO).
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based kits).
-
384-well white, solid-bottom assay plates.
Protocol:
-
Cell Seeding:
-
Culture HEK293-KOR or CHO-KOR cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.
-
Aspirate the culture medium from the cell plate and add 20 µL of assay buffer.
-
Add 5 µL of the diluted this compound to the appropriate wells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Agonist Stimulation:
-
Prepare the agonist solution in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). The final concentration of the agonist should be at its EC80 value, which needs to be predetermined in an agonist dose-response experiment. For U-50,488, a final concentration of approximately 100-300 nM is often used.
-
Add 5 µL of the agonist solution to all wells except the basal control wells (which receive 5 µL of assay buffer with IBMX).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves adding a lysis buffer followed by detection reagents.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value of this compound using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
β-Arrestin Recruitment Assay (Tango™ Assay Principle)
This assay measures the ability of this compound to block the agonist-induced interaction between the KOR and β-arrestin. The Tango™ assay utilizes a protease-based reporter system.
Experimental Workflow Diagram:
Application Notes and Protocols for ML350 Treatment in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One promising avenue of research is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS). ML350 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound triggers ferroptosis and selectively induces cell death in cancer cells, making it a valuable tool for CRC research and a potential therapeutic agent.
These application notes provide detailed protocols for the treatment of two common colorectal cancer cell lines, HCT116 and HT-29, with this compound. The methodologies cover cell culture, determination of optimal this compound concentration, and assays to measure the induction of ferroptosis.
Data Presentation
Cell Line Characteristics
| Cell Line | Origin | Key Genetic Features | Morphology |
| HCT116 | Human Colorectal Carcinoma | KRAS (G13D) mutant, p53 wild-type | Epithelial-like |
| HT-29 | Human Colorectal Adenocarcinoma | BRAF (V600E) mutant, p53 mutant | Epithelial-like |
Reported Effective Concentrations of GPX4 Inhibitors
| Compound | Cell Line | Parameter | Reported Concentration/Effect |
| RSL3 | KRAS-mutant CRC cells | Cytotoxicity | Exerts cytotoxic effects |
| RSL3 | HCT116 | Ferroptosis Induction | Promotes RSL3-induced ferroptosis when combined with Cetuximab |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound inhibits GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death.
Experimental Workflow for this compound Treatment
Caption: Workflow for evaluating the effect of this compound on colorectal cancer cell lines.
Experimental Protocols
Cell Culture of HCT116 and HT-29 Cells
Materials:
-
HCT116 and HT-29 cell lines
-
McCoy's 5A Medium (for HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) (for HT-29)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 5-7 mL of complete growth medium. e. Centrifuge the cell suspension at 1000 rpm for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the complete cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability (MTT) Assay to Determine IC50
Materials:
-
HCT116 or HT-29 cells
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Lipid ROS Assay using C11-BODIPY 581/591
Materials:
-
HCT116 or HT-29 cells
-
6-well plates
-
This compound
-
Ferrostatin-1 (as a negative control)
-
C11-BODIPY 581/591 fluorescent probe
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the predetermined IC50 concentration of this compound, this compound + Ferrostatin-1 (e.g., 1 µM), and a vehicle control for a relevant time point (e.g., 6-24 hours).
-
At the end of the treatment, harvest the cells.
-
Resuspend the cells in medium containing C11-BODIPY 581/591 (final concentration ~1-2 µM).
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells with PBS.
-
Analyze the cells using a flow cytometer (measuring the shift in fluorescence from red to green, indicating lipid peroxidation) or visualize under a fluorescence microscope.
Western Blot Analysis for GPX4 Expression
Materials:
-
HCT116 or HT-29 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and time point.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GPX4 and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative expression of GPX4.
Application of ML350 in Western Blot Analysis of Cyclin D1: A Hypothetical Framework for Investigating Kappa-Opioid Receptor Antagonism on Cell Cycle Regulation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ML350 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes. While the primary role of KOR signaling has been studied in the context of pain, addiction, and mood disorders, emerging evidence suggests its involvement in cancer cell proliferation.[1][2][3] Cyclin D1 is a critical regulatory protein that governs the transition from the G1 to the S phase of the cell cycle. Its expression is tightly controlled by various signaling pathways, and its dysregulation is a common feature in many cancers, leading to uncontrolled cell division.[4]
This document outlines a hypothetical application for utilizing this compound in conjunction with Western blot analysis to investigate the potential role of KOR antagonism in regulating Cyclin D1 expression in cancer cells. The central hypothesis is that by blocking KOR signaling with this compound, downstream pathways affecting cell cycle progression may be altered, leading to changes in Cyclin D1 protein levels. Western blotting provides a robust method for quantifying these potential changes.
Signaling Pathways and Rationale
The rationale for investigating the effect of this compound on Cyclin D1 stems from the known downstream signaling cascades of KOR and the established regulatory pathways of Cyclin D1. KOR activation is known to modulate several intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[5] The expression of Cyclin D1 is also heavily influenced by the MAPK/ERK pathway.[4] Therefore, it is plausible that antagonism of KOR by this compound could indirectly influence Cyclin D1 expression by modulating these shared signaling pathways.
.dot
Caption: Hypothetical signaling pathway linking this compound, KOR, and Cyclin D1.
Experimental Workflow for Western Blot Analysis
The following workflow outlines the key steps for investigating the effect of this compound on Cyclin D1 expression in a cancer cell line.
.dot
Caption: Experimental workflow for Western blot analysis of Cyclin D1.
Detailed Protocols
1. Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cancer cell line known to express the kappa-opioid receptor (OPRK1). This can be confirmed by qPCR, Western blot, or by consulting the literature.
-
Cell Seeding: Seed the cells in appropriate culture dishes and allow them to adhere and reach 50-60% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For a dose-response experiment, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a fixed time (e.g., 24 hours).
-
For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 0, 6, 12, 24, 48 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
2. Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
3. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples into the wells of a 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 volts until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 90 minutes or according to the manufacturer's protocol.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Cyclin D1 (e.g., rabbit anti-Cyclin D1, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a primary antibody for a loading control (e.g., mouse anti-β-actin or anti-GAPDH, diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP, diluted 1:2000 in 5% milk/TBST) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Cyclin D1 band intensity to the corresponding loading control band intensity for each sample.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
Table 1: Hypothetical Quantitative Analysis of Cyclin D1 Expression Following this compound Treatment
| Treatment Group | This compound Concentration (µM) | Relative Cyclin D1 Expression (Normalized to Control) | Standard Deviation | p-value (vs. Control) |
| Vehicle Control | 0 | 1.00 | ± 0.12 | - |
| This compound | 1 | 1.15 | ± 0.15 | > 0.05 |
| This compound | 5 | 1.42 | ± 0.21 | < 0.05 |
| This compound | 10 | 1.89 | ± 0.25 | < 0.01 |
| This compound | 25 | 2.15 | ± 0.31 | < 0.001 |
| This compound | 50 | 2.21 | ± 0.28 | < 0.001 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This document provides a comprehensive, albeit hypothetical, framework for utilizing this compound in the Western blot analysis of Cyclin D1. By following the detailed protocols and workflow, researchers can investigate the potential link between kappa-opioid receptor antagonism and cell cycle regulation in cancer cells. The results from such studies could provide valuable insights into the non-canonical roles of opioid receptors in oncology and may open new avenues for therapeutic intervention. It is important to note that as of the current knowledge, a direct application of this compound for the routine analysis of Cyclin D1 has not been established, and the proposed experiments are exploratory in nature.
References
- 1. Opioids in cancer: The κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the kappa opioid receptor for analgesia and antitumour effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of κ-opioid receptor agonist on the growth of non-small cell lung cancer (NSCLC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML350 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML350 is a potent and highly selective antagonist of the kappa-opioid receptor (OPRK1), a G protein-coupled receptor involved in various physiological processes.[1] Emerging evidence suggests a role for OPRK1 in the proliferation and migration of certain cancer cells. For instance, OPRK1 is overexpressed in breast cancer cells compared to normal mammary epithelial cells, and its knockdown has been shown to inhibit cell viability and migration.[2][3] Conversely, in esophageal squamous cell carcinoma (ESCC), lower expression of OPRK1 is associated with poorer survival, and its down-regulation has been shown to enhance cancer cell proliferation.[4] These findings suggest that modulating OPRK1 activity with antagonists like this compound could be a viable therapeutic strategy for certain cancers.
This document provides a detailed protocol for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Signaling Pathway
This compound acts as an antagonist to the OPRK1 receptor. Upon activation by an agonist, OPRK1 couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. OPRK1 activation also triggers various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, and JNK) and the PI3K/Akt pathway, which are critically involved in cell proliferation, survival, and migration.[2][3][6][7] By blocking the binding of endogenous or exogenous agonists, this compound is expected to inhibit these downstream signaling events, potentially leading to a decrease in cell viability in OPRK1-dependent cancer cells.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A cancer cell line with known OPRK1 expression is recommended. Based on literature, breast cancer cell lines such as MDA-MB-231 could be a suitable model.[2][3]
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM for MDA-MB-231).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in PBS, sterile-filtered and stored at -20°C, protected from light.
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells and adjust the density to the desired concentration (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration range for the specific cell line.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control group (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
The quantitative data obtained from the this compound cell viability assay should be summarized in a clear and structured format for easy comparison.
Table 1: Raw Absorbance Data (Example)
| This compound Conc. (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Mean OD | Std. Dev. |
| 0 (Vehicle) | 1.254 | 1.287 | 1.265 | 1.269 | 0.017 |
| 0.1 | 1.231 | 1.255 | 1.248 | 1.245 | 0.012 |
| 1 | 1.102 | 1.125 | 1.118 | 1.115 | 0.012 |
| 10 | 0.856 | 0.879 | 0.863 | 0.866 | 0.012 |
| 50 | 0.632 | 0.651 | 0.645 | 0.643 | 0.010 |
| 100 | 0.458 | 0.472 | 0.465 | 0.465 | 0.007 |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |
Table 2: Calculated Cell Viability Data
| This compound Conc. (µM) | Mean Corrected OD | % Cell Viability |
| 0 (Vehicle) | 1.216 | 100.0% |
| 0.1 | 1.192 | 98.0% |
| 1 | 1.062 | 87.3% |
| 10 | 0.813 | 66.9% |
| 50 | 0.590 | 48.5% |
| 100 | 0.412 | 33.9% |
Data Analysis:
-
Blank Subtraction: Subtract the mean absorbance of the blank wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = (Mean OD of treated cells / Mean OD of vehicle control cells) x 100
-
-
Determine IC50:
-
Plot the percent cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Conclusion
This protocol provides a comprehensive guide for conducting a cell viability assay to evaluate the effects of the OPRK1 antagonist, this compound. The provided workflow, from cell culture to data analysis, along with the illustrative diagrams, will aid researchers in systematically investigating the potential of this compound as a therapeutic agent. It is important to optimize the assay conditions, such as cell seeding density, this compound concentration range, and incubation times, for each specific cell line to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Opioids in cancer: The κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The expression of kappa-opioid receptor promotes the migration of breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Impact of opioids and mu-opioid receptors on oncologic metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Studies Using ML350
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML350 is a potent and specific inhibitor of Lysine Acetyltransferase 5 (KAT5), also known as Tip60. KAT5 is a crucial enzyme involved in a variety of cellular processes, including chromatin remodeling, DNA damage repair, and gene transcription. Its dysregulation has been implicated in the progression of several diseases, including cancer. These application notes provide detailed methodologies for in vivo animal studies designed to evaluate the efficacy and mechanism of action of this compound. The protocols are based on established methodologies for small molecule inhibitors and specific studies involving KAT5 inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for planning and executing in vivo studies with this compound, using the related KAT5 inhibitor NU9056 as a reference for dosage and administration.
Table 1: Recommended Dosage and Administration for this compound (based on NU9056 data)
| Parameter | Recommendation | Source |
| Animal Model | Immunodeficient Mice (e.g., Nude, SCID, NSG) for xenograft studies | [1] |
| Dosage | 2 µg/g body weight (equivalent to 2 mg/kg) | [2] |
| Administration Route | Intraperitoneal (IP) Injection | [1] |
| Frequency | Daily or as determined by tolerability studies | [1] |
| Vehicle | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [3] |
Table 2: Typical Volumes for Intraperitoneal Injection in Mice
| Mouse Weight (g) | Maximum Injection Volume (mL) |
| 20-25 | 0.5 |
| 25-30 | 0.6 |
| >30 | 0.7 |
Experimental Protocols
This compound Formulation for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Polysorbate 80 (Tween 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tubes (1.5 mL and 15 mL)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to the this compound powder to achieve a 10% final volume concentration. Vortex thoroughly until the compound is completely dissolved.
-
In a separate sterile conical tube, prepare the vehicle by mixing PEG300 (40% final volume), Tween 80 (5% final volume), and saline (45% final volume).
-
Slowly add the this compound/DMSO solution to the vehicle mixture while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the final formulation for 5-10 minutes to ensure complete dissolution and uniformity.[3]
-
Prepare the formulation fresh daily before administration to ensure stability.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., anaplastic thyroid carcinoma CAL-62 cells)[1]
-
Immunodeficient mice (e.g., female BALB/c nude mice, 4-6 weeks old)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound (e.g., 2 mg/kg) or vehicle control intraperitoneally once daily.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specific treatment duration (e.g., 21 days).[1]
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR) and another portion can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
KAT5-Mediated DNA Damage Response
KAT5 plays a critical role in the DNA damage response (DDR), particularly in the activation of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.[4][5][6] Upon DNA double-strand breaks (DSBs), KAT5 is recruited to the damage site where it acetylates ATM, leading to its full activation.[4][7] Activated ATM then phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[8]
Caption: KAT5-mediated activation of the DNA damage response pathway and its inhibition by this compound.
KAT5 and the PI3K/AKT Signaling Pathway
Emerging evidence suggests a role for KAT5 in the regulation of the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and growth. While the exact mechanism of direct regulation is still under investigation, studies have shown that inhibition of KAT5 can lead to decreased AKT phosphorylation, suggesting an upstream regulatory role.
Caption: Postulated role of KAT5 in the positive regulation of the PI3K/AKT signaling pathway.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. KAT5 Inhibitor NU9056 Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NU 9056 | Histone Acetyltransferase | TargetMol [targetmol.com]
- 4. Tyrosine phosphorylation of KAT5 (Tip60) couples chromatin sensing to ATM-dependent checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM and KAT5 safeguard replicating chromatin against formaldehyde damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM and KAT5 safeguard replicating chromatin against formaldehyde damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Utilizing ML350 for the Study of OPRK1 Protein Interactions via Immunoprecipitation
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease.[1][2] The study of these interactions is crucial for understanding cellular signaling and for the development of novel therapeutics.[2] Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to investigate PPIs in their native cellular environment.[3][4] This method utilizes an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, thereby also capturing any associated proteins (the "prey").[5][6] The entire protein complex is then purified and the interacting partners can be identified by downstream applications such as Western blotting or mass spectrometry.[4][7]
Small molecule inhibitors and antagonists can be valuable tools in Co-IP experiments to probe the dynamics of protein interactions.[3] By treating cells with a specific compound, researchers can investigate how the inhibition or modulation of a target protein affects its interaction with other proteins. This application note provides a detailed protocol for using ML350, a potent and selective antagonist of the Kappa-opioid receptor 1 (OPRK1), in an immunoprecipitation workflow to study the protein interactions of OPRK1.[8][9]
This compound: A Selective OPRK1 Antagonist
This compound (also known as CYM50202) is a small molecule that acts as a highly potent and selective antagonist for the Kappa-opioid receptor 1 (OPRK1).[8][9] OPRK1 is a G protein-coupled receptor involved in various physiological processes, including pain, mood, and addiction. Understanding the protein interaction network of OPRK1 is key to elucidating its signaling pathways and identifying potential new drug targets. This compound provides a specific tool to modulate OPRK1 activity and observe the resulting changes in its protein interactome.
Quantitative Data Summary
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Target | Kappa-opioid receptor 1 (OPRK1) | [8][9] |
| IC50 | 9-16 nM | [8] |
| Selectivity | 219-382 fold over OPRD1, 20-35 fold over OPRM1 | [8] |
| Plasma Protein Binding (Human) | Moderate | [8][10] |
Experimental Protocols
This section details the protocol for an immunoprecipitation experiment using this compound to study the protein interactions of OPRK1. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials
-
Cells expressing OPRK1 (e.g., HEK293 cells transfected with OPRK1)
-
Cell culture reagents
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Anti-OPRK1 antibody for immunoprecipitation
-
Control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., modified lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Transfer buffer and membranes for Western blotting
-
Antibodies for Western blot detection (e.g., anti-OPRK1 and antibodies against suspected interacting partners)
Experimental Workflow
Caption: Workflow for this compound-based immunoprecipitation.
Step-by-Step Protocol
1. Cell Culture and Treatment:
-
Culture OPRK1-expressing cells to approximately 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the appropriate time. The optimal concentration and incubation time should be determined empirically.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[11]
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Incubate on ice for 10-15 minutes to ensure complete lysis.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Concentration Determination:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples to ensure equal input for the immunoprecipitation.
4. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C on a rotator.[4]
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
5. Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-OPRK1 antibody. As a negative control, add an equivalent amount of control IgG to a separate tube of lysate.[11]
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
6. Capturing the Immunocomplex:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the beads to bind to the antibody-protein complex.
7. Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads, incubate for a few minutes, and then pellet the beads.
8. Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.[11]
-
Pellet the beads and collect the supernatant, which contains the eluted proteins.
9. Analysis by Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies against OPRK1 (to confirm successful immunoprecipitation) and potential interacting proteins.
OPRK1 Signaling Pathway
Caption: Simplified OPRK1 signaling pathway.
Conclusion
The use of this compound in conjunction with immunoprecipitation offers a specific and powerful approach to investigate the protein interaction network of OPRK1. By comparing the protein complexes isolated from this compound-treated and vehicle-treated cells, researchers can identify proteins whose interaction with OPRK1 is dependent on its activation state. This methodology can provide valuable insights into the molecular mechanisms of OPRK1 signaling and may lead to the identification of novel therapeutic targets for a variety of neurological and psychiatric disorders.
References
- 1. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying protein-protein interactions: Latest and most popular approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 5. ptglab.com [ptglab.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Mass spectrometry for the study of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Table 6, Binding of this compound to human, mouse, and rat plasma proteins - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Investigating Targeted Protein Degradation
A Note on the Investigated Compound: Initial searches for the use of ML350 in targeted protein degradation revealed that this compound is a potent and selective kappa opioid receptor (KOR) antagonist.[1][2][3][4][5] Its mechanism of action is not directly related to the ubiquitin-proteasome system or targeted protein degradation.[1][2][3][4][5]
This document will instead focus on ML364 , a well-characterized small molecule inhibitor of the deubiquitinase USP2 , which is a relevant and powerful tool for investigating targeted protein degradation of specific cellular proteins like Cyclin D1.[6][7][8]
Investigating Targeted Protein Degradation Using the USP2 Inhibitor ML364
1. Introduction
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[9][10] The UPS involves a cascade of enzymes (E1, E2, and E3 ligases) that tag proteins with ubiquitin, marking them for degradation by the proteasome.[9] Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin, thereby stabilizing target proteins.[7] Inhibiting a specific DUB can lead to the targeted degradation of its substrate proteins.
ML364 is a potent and selective inhibitor of Ubiquitin Specific Peptidase 2 (USP2).[6][7][8] USP2 is a deubiquitinase that removes ubiquitin from several key proteins, including Cyclin D1, a crucial regulator of the cell cycle that is often overexpressed in cancer.[7][11][12] By inhibiting USP2, ML364 promotes the ubiquitination and subsequent proteasomal degradation of Cyclin D1, leading to cell cycle arrest.[7][8] These application notes provide a detailed guide for using ML364 to study the targeted degradation of Cyclin D1.
2. Mechanism of Action of ML364
ML364 is a non-covalent, reversible inhibitor of USP2.[7] It directly binds to USP2, blocking its deubiquitinating activity.[6][7] This leads to an accumulation of polyubiquitinated Cyclin D1, which is then recognized and degraded by the 26S proteasome.[7][11] The degradation of Cyclin D1 results in a G1 phase cell cycle arrest and a reduction in cancer cell proliferation.[7][8][13]
3. Quantitative Data for ML364
The following table summarizes the key quantitative parameters of ML364 based on published studies.
| Parameter | Value | Substrate/Assay Condition | Reference(s) |
| IC50 | 1.1 µM | USP2 biochemical assay (Lys-48-linked di-ubiquitin) | [6][7][8] |
| 1.7 µM | USP2 biochemical assay (Lys-63-linked di-ubiquitin) | [7] | |
| 0.95 µM | USP8 biochemical assay | [7] | |
| Binding Affinity (Kd) | 5.2 µM | Microscale Thermophoresis (direct binding to USP2) | [6][7] |
| Cellular Activity | Induces Cyclin D1 degradation | HCT116 and Mino cells | [6][7] |
| Causes G1 cell cycle arrest | HCT116 and Mino cells | [7][11] | |
| Antiproliferative activity | LnCAP and MCF7 cells | [6] |
4. Experimental Protocols
Here we provide detailed protocols for key experiments to investigate the effects of ML364 on Cyclin D1 degradation and cell cycle progression.
4.1. Western Blotting for Cyclin D1 Degradation
This protocol is designed to quantify the levels of Cyclin D1 in cells treated with ML364.
Materials:
-
Cell lines (e.g., HCT116, Mino)
-
ML364
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors[14]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)[14]
-
Primary antibodies: anti-Cyclin D1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of ML364 (e.g., 1-20 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., co-treatment with ML364 and MG132 to show proteasome dependence).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[14] Incubate with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection and Analysis: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal. Quantify band intensities and normalize Cyclin D1 levels to the loading control.[14]
4.2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of ML364 on cell cycle distribution.
Materials:
-
Cell lines
-
ML364
-
PBS
-
Ice-cold 70% ethanol (B145695)
Procedure:
-
Cell Treatment: Treat cells with ML364 as described in the Western blot protocol.
-
Cell Harvesting and Fixation: Harvest cells, wash with cold PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[16][17] Incubate at -20°C for at least 2 hours.[18]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution.[15][16] Incubate for 15-30 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[19]
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[15]
4.3. In-Cell Ubiquitination Assay
This protocol is designed to detect changes in Cyclin D1 ubiquitination upon ML364 treatment.
Materials:
-
Cell lines
-
Plasmids expressing tagged ubiquitin (e.g., His-Ub or HA-Ub) and the protein of interest (optional, for overexpression)
-
Transfection reagent
-
ML364 and MG132
-
Immunoprecipitation (IP) buffer
-
Anti-Cyclin D1 antibody
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody
Procedure:
-
Transfection (Optional): If endogenous levels are low, transfect cells with a plasmid encoding tagged ubiquitin.
-
Cell Treatment: Treat cells with ML364 and MG132 for 4-6 hours. MG132 is used to allow the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse cells in a denaturing buffer and boil to disrupt protein-protein interactions.[20] Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitation: Immunoprecipitate Cyclin D1 using a specific antibody and protein A/G beads.[21]
-
Western Blotting: Wash the beads extensively, elute the bound proteins, and analyze by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated Cyclin D1.[20][21]
5. Visualizations
5.1. Signaling Pathway of USP2-Mediated Cyclin D1 Regulation
Caption: USP2 counteracts E3 ligases to stabilize Cyclin D1. ML364 inhibits USP2, promoting Cyclin D1 ubiquitination and degradation.
5.2. Experimental Workflow for Investigating ML364
Caption: Workflow for assessing ML364's effect on Cyclin D1 degradation, cell cycle, and ubiquitination.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Antagonists as Potential Therapeutics for Mood and Substance Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asannslab.com [asannslab.com]
- 10. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 11. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Ubiquitination assay [bio-protocol.org]
- 21. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle After ML350 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML350 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes.[1] Recent research has implicated KOR signaling in the modulation of intracellular signaling cascades, such as the c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK) pathways, which are critical regulators of cell proliferation, apoptosis, and the cell cycle.[2][3][4] Dysregulation of these pathways is a hallmark of many cancers, making KOR an emerging target for therapeutic intervention.[5][6]
This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. We also present hypothetical data illustrating the potential effects of this compound on cell cycle distribution and propose a signaling pathway through which this compound may exert its effects.
Principle of the Assay
Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7] PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G1 phase of the cell cycle have a normal (2N) amount of DNA. During the S phase, DNA is synthesized, and the amount of DNA increases. Cells in the G2 and M phases have double the amount of DNA (4N). By measuring the fluorescence intensity of a large population of PI-stained cells, a histogram can be generated that reveals the percentage of cells in each phase of the cell cycle.
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of this compound treatment on the cell cycle distribution of a representative cancer cell line. This data is for illustrative purposes and is based on the proposed mechanism of action involving the inhibition of the JNK pathway, which can lead to a reduction in G2/M arrest.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | - | 55.2 ± 2.5 | 20.1 ± 1.8 | 24.7 ± 2.1 |
| This compound | 1 | 60.5 ± 3.1 | 19.8 ± 1.5 | 19.7 ± 1.9 |
| This compound | 5 | 68.3 ± 2.8 | 18.5 ± 1.2 | 13.2 ± 1.5 |
| This compound | 10 | 75.1 ± 3.5 | 15.4 ± 1.0 | 9.5 ± 1.1 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (specific vendor and catalog number)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge
-
Vortex mixer
-
Flow cytometer equipped with a 488 nm laser
Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Allow the cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Harvesting and Fixation:
-
After the treatment period, aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by adding trypsin-EDTA and incubating until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser and collecting the PI fluorescence in the appropriate channel (typically FL2 or PE).
-
Collect data for at least 10,000 events per sample.
-
Use a low flow rate to improve the resolution of the DNA histogram.
-
Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Proposed this compound signaling pathway.
Discussion
The provided protocol offers a robust method for assessing the impact of this compound on the cell cycle of cancer cells. The hypothetical data suggests that this compound may induce a G0/G1 phase arrest, a common mechanism for anti-cancer agents. The proposed signaling pathway posits that this compound, by antagonizing KOR, inhibits the JNK signaling cascade. JNK has been shown to phosphorylate and inactivate Cdc25C, a phosphatase essential for the activation of the CDK1/Cyclin B complex and entry into mitosis.[8][9] Therefore, inhibition of JNK by this compound would lead to increased Cdc25C activity, enhanced CDK1/Cyclin B activity, and a subsequent bypass of the G2/M checkpoint, potentially leading to an accumulation of cells in the G1 phase of the next cell cycle.
Further experiments, such as Western blotting for key cell cycle regulatory proteins (e.g., cyclins, CDKs, and their inhibitors) and phosphorylated forms of JNK and Cdc25C, are recommended to validate this proposed mechanism of action. These application notes and protocols provide a solid foundation for researchers to investigate the potential of this compound as a novel therapeutic agent targeting the cell cycle in cancer.
References
- 1. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 2. Mu and kappa opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RETRACTED ARTICLE: Down-regulation of kappa opioid receptor promotes ESCC proliferation, invasion and metastasis via the PDK1-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioids in cancer: The κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JNK-mediated Phosphorylation of Cdc25C Regulates Cell Cycle Entry and G2/M DNA Damage Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK-mediated phosphorylation of Cdc25C regulates cell cycle entry and G(2)/M DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of ML350: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal experimental concentration of ML350, a potent and selective Kappa Opioid Receptor (KOR) antagonist.
Introduction to this compound
This compound is a highly selective antagonist for the Kappa Opioid Receptor (KOR), a G protein-coupled receptor involved in various physiological processes including pain, mood, and addiction.[1][2] As a KOR antagonist, this compound blocks the receptor's activation by endogenous ligands like dynorphins or exogenous agonists, thereby inhibiting downstream signaling cascades.[1][3][4] Its favorable pharmacokinetic properties, including high solubility and central nervous system penetration, make it a valuable tool for in vitro and in vivo studies.[3][4]
Quantitative Data for this compound
The inhibitory potency of this compound is typically reported as its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist. The reported IC50 values for this compound against the Kappa Opioid Receptor are summarized below.
| Target Receptor | Reported IC50 Range (nM) | Specific IC50 Value (nM) | Selectivity Notes |
| Kappa Opioid Receptor (KOR/OPRK1) | 9 - 16 | 12.6 | 219-382 fold selective over DOR and 20-35 fold selective over MOR.[4] |
IC50 values can vary depending on the specific assay conditions, such as agonist concentration and cell type used.
Signaling Pathway of the Kappa Opioid Receptor (KOR)
The Kappa Opioid Receptor is a Gi/Go-coupled G protein-coupled receptor (GPCR).[2][5] Upon activation by an agonist, the Gi/Go protein dissociates, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[6] The G protein beta-gamma subunits can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels.[5] this compound, as a competitive antagonist, binds to the KOR and prevents this signaling cascade from being initiated by an agonist.
Kappa Opioid Receptor (KOR) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To determine the optimal concentration of this compound for your specific experimental setup, it is crucial to perform a dose-response curve to ascertain its potency (IC50) and a cytotoxicity assay to ensure the chosen concentration is not toxic to the cells.
Experimental Workflow for Determining Optimal Concentration
The general workflow involves a series of steps starting from cell preparation to data analysis to identify a concentration that is both effective and non-toxic.
General workflow for optimizing this compound concentration.
Protocol 1: Dose-Response Assay to Determine IC50
Objective: To determine the concentration of this compound that causes 50% inhibition of the KOR-mediated response to an agonist.
Materials:
-
Cells expressing the Kappa Opioid Receptor
-
This compound stock solution (e.g., 10 mM in DMSO)
-
KOR agonist (e.g., U-50,488)
-
Assay buffer or cell culture medium
-
96-well microplates
-
Detection reagents for the specific assay readout (e.g., cAMP assay kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in assay buffer or medium. A common approach is to use a 10-point, 1:3 serial dilution, with the highest concentration being at least 100-fold higher than the expected IC50 (e.g., starting at 10 µM). Include a vehicle control (DMSO) and a no-agonist control.
-
Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 20-30 minutes) at 37°C.
-
Agonist Stimulation: Add the KOR agonist at a concentration that elicits a submaximal response (EC80 is commonly used). This allows for the inhibitory effect of the antagonist to be clearly observed.
-
Incubation: Incubate for a time sufficient for the agonist to produce a measurable effect (e.g., 15-30 minutes).
-
Detection: Lyse the cells (if required by the assay) and add the detection reagents according to the manufacturer's protocol (e.g., for a cAMP assay).
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and the no-agonist control (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the cells and to establish a therapeutic window.
Materials:
-
Cells used in the primary assay
-
This compound stock solution
-
Cell culture medium
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)[7][8][9][10][11]
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at concentrations ranging from your intended experimental concentrations to several-fold higher. Add the dilutions to the cells.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.[7][8][9][10][11]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the log concentration of this compound.
-
Determine the CC50 (half-maximal cytotoxic concentration) from the curve.
-
Determining the Optimal Concentration
The optimal concentration of this compound for your experiments should be:
-
Effective: Typically, a concentration of 2-3 times the determined IC50 is a good starting point to ensure complete antagonism of the receptor.[12]
-
Non-toxic: The chosen concentration should be significantly lower than the CC50 value (ideally, at least 10-fold lower) to avoid off-target effects due to cytotoxicity.
By following these protocols, researchers can confidently determine an optimal, empirically validated concentration of this compound for their specific experimental needs.
References
- 1. What are κ opioid receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Kappa Opioid Receptor Activation Decreases Inhibitory Transmission and Antagonizes Alcohol Effects in Rat Central Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of ML350 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML350, also identified as CYM50202, is a highly potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in modulating mood, pain, and reward pathways.[1][2] In cell culture-based research, precise and consistent preparation of this compound solutions is critical for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions, guidelines for their use in cell culture experiments, and information on its mechanism of action.
This compound Compound Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| Compound Name | This compound (CYM50202) | [1][2] |
| Molecular Formula | C₁₈H₂₆BrN₃O₃ | |
| Molecular Weight | 412.32 g/mol | [1] |
| Primary Target | Kappa-Opioid Receptor (KOR) Antagonist | [1][2] |
| Appearance | Solid (powder) | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Storage (Solid) | -20°C for up to 3 years | [2] |
| Storage (Stock Solution) | -80°C for up to 1 year in a suitable solvent | [2] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Allow Compound to Equilibrate: Before opening, allow the vial containing the this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents the condensation of moisture, which can affect the accuracy of weighing.
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 412.32 g/mol × 1000 mg/g = 4.12 mg
-
-
Weigh the Compound: On a calibrated analytical balance, carefully weigh 4.12 mg of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is difficult, a brief sonication in a water bath can be used to facilitate the process.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label and Store: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -80°C for long-term stability.
Protocol for Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the concentrated stock solution into the final cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes or multi-well plates for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare Serial Dilutions: Prepare the working solutions by diluting the 10 mM stock solution into pre-warmed complete cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Example Dilution for 10 µM: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Prepare Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.
-
Treat Cells: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate: Return the cells to the incubator and incubate for the desired experimental duration.
Visualizations
Signaling Pathway of this compound
This compound acts as an antagonist to the kappa-opioid receptor (KOR), which is a G protein-coupled receptor (GPCR). When the endogenous ligand, dynorphin, binds to KOR, it typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. This compound blocks this interaction, thereby preventing the downstream signaling cascade initiated by KOR activation.
General Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based assay using a small molecule inhibitor like this compound.
References
Application of ML350 in High-Throughput Screening Assays: A Comprehensive Guide
Introduction
ML350 has emerged as a potent and selective antagonist of the kappa-opioid receptor (KOR), playing a crucial role in the exploration of novel therapeutic agents for a variety of central nervous system disorders, including depression, anxiety, and addiction.[1][2] Its favorable pharmacokinetic properties and high selectivity make it an invaluable tool for high-throughput screening (HTS) campaigns aimed at identifying new modulators of the kappa-opioid system. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays, targeting researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the OPRK1 receptor. By binding to the receptor, it blocks the downstream signaling cascade typically initiated by the endogenous ligand, dynorphin. This inhibition alleviates the negative affective states associated with KOR activation, presenting a promising avenue for therapeutic intervention.
Figure 1: Mechanism of action of this compound as a KOR antagonist.
Application in High-Throughput Screening
This compound is an ideal tool compound for various HTS assays designed to discover novel KOR modulators. Its primary applications include serving as a positive control for antagonist screening and as a competitive ligand in binding assays.
Data Presentation: Potency and Selectivity of this compound
The following table summarizes the inhibitory activity and selectivity of this compound against different opioid receptors. This data is critical for designing and interpreting HTS experiments.
| Receptor | IC50 (nM) | Selectivity vs. OPRD1 (fold) | Selectivity vs. OPRM1 (fold) |
| OPRK1 (kappa) | 9 - 16[1] | 219 - 382[1] | 20 - 35[1] |
| OPRD1 (delta) | ~3500 | - | |
| OPRM1 (mu) | ~300 | - |
Table 1: In vitro potency and selectivity of this compound.
Experimental Protocols
This section provides detailed protocols for two common HTS assays utilizing this compound: a competitive binding assay and a cell-based functional assay.
Competitive Radioligand Binding Assay
This assay measures the ability of test compounds to displace a radiolabeled ligand from the OPRK1 receptor. This compound is used as a reference antagonist.
Workflow:
Figure 2: Workflow for a competitive radioligand binding HTS assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human OPRK1 receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh Tris-HCl buffer and determine protein concentration using a Bradford assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of test compound or this compound (as a control) at various concentrations.
-
Add 50 µL of radioligand (e.g., [³H]-diprenorphine) at a final concentration equal to its Kd.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.
-
-
Data Analysis:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
cAMP Accumulation Functional Assay
This cell-based assay measures the functional consequence of OPRK1 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound is used to antagonize the effect of a KOR agonist.
Signaling Pathway:
Figure 3: OPRK1 signaling pathway leading to cAMP modulation.
Detailed Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably co-expressing the human OPRK1 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a biosensor (e.g., GloSensor™).
-
Plate the cells in a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with 20 µL of assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add 10 µL of test compound or this compound (as a control) at various concentrations and pre-incubate for 15-30 minutes.
-
Add 10 µL of a KOR agonist (e.g., U-50,488) at a concentration that elicits a submaximal response (EC₈₀).
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection and Data Analysis:
-
Add the detection reagent according to the manufacturer's instructions (e.g., for a luciferase-based assay, add the luciferase substrate).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition of the agonist-induced response for each compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a highly valuable pharmacological tool for the high-throughput screening of novel kappa-opioid receptor modulators. Its well-characterized potency, selectivity, and mechanism of action make it an excellent reference compound for both binding and functional assays. The protocols provided herein offer a robust framework for the implementation of HTS campaigns aimed at discovering next-generation therapeutics targeting the KOR system. Careful assay design and data interpretation, guided by the properties of this compound, will be critical for the success of these endeavors.
References
Application Notes and Protocols for Assessing Apoptosis Following Treatment with the Kappa-Opioid Receptor Antagonist ML350
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML350 is a potent and highly selective antagonist of the Kappa-Opioid Receptor (KOR, or OPRK1). Primarily, KOR antagonists are investigated for their potential in treating depression, addiction, and other stress-related disorders. The direct induction of apoptosis is not the recognized primary mechanism of action for this compound or other KOR antagonists.
However, the kappa-opioid receptor system has been implicated in the regulation of cell survival and apoptosis in various cell types, including cancer cells. The functional outcome of modulating KOR activity—whether through agonism or antagonism—appears to be highly context-dependent, varying with cell type and the presence of other stimuli.
Some studies suggest that KOR agonists can promote apoptosis in specific cancer cells, such as glioma and hepatocellular carcinoma. Conversely, research in breast cancer has indicated that knockdown of the kappa-opioid receptor, when combined with inhibition of the PI3K/AKT signaling pathway, can enhance apoptosis. This suggests that in certain cellular contexts, antagonism of KOR signaling by compounds like this compound could potentially contribute to an apoptotic response, particularly in combination with other therapeutic agents.
These application notes provide a framework for investigating the potential pro-apoptotic effects of this compound. The provided protocols are general methods for assessing apoptosis and can be adapted to test the effects of this compound on any relevant cell line.
Data Presentation: Expected Outcomes of Apoptosis Assays
The following tables summarize hypothetical quantitative data from experiments designed to assess the pro-apoptotic effects of this compound. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Time-Course of this compound-Induced Apoptosis Measured by Annexin V/PI Staining
| Treatment Group | Incubation Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 24 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Vehicle Control | 48 | 2.5 ± 0.6 | 1.8 ± 0.4 |
| Vehicle Control | 72 | 3.0 ± 0.7 | 2.2 ± 0.5 |
| This compound (10 µM) | 24 | 8.3 ± 1.2 | 3.1 ± 0.6 |
| This compound (10 µM) | 48 | 15.7 ± 2.1 | 7.8 ± 1.1 |
| This compound (10 µM) | 72 | 12.4 ± 1.9 | 18.5 ± 2.5 |
| Positive Control (e.g., Staurosporine (B1682477) 1 µM) | 24 | 45.2 ± 3.5 | 15.3 ± 2.0 |
Table 2: Dose-Dependent Effect of this compound on Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 1 | 1.2 ± 0.2 |
| This compound | 5 | 1.8 ± 0.3 |
| This compound | 10 | 2.5 ± 0.4 |
| This compound | 25 | 2.3 ± 0.3 |
| Positive Control (e.g., Etoposide 50 µM) | 50 | 5.8 ± 0.7 |
Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins (48h Treatment)
| Treatment Group | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Cleaved Caspase-3 (Relative Expression) | Cleaved PARP (Relative Expression) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.10 | 1.00 ± 0.07 |
| This compound (10 µM) | 0.65 ± 0.04 | 1.75 ± 0.12 | 2.80 ± 0.21 | 2.50 ± 0.18 |
| Positive Control | 0.30 ± 0.03 | 2.50 ± 0.15 | 4.50 ± 0.30 | 4.10 ± 0.25 |
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO). A positive control for apoptosis (e.g., staurosporine or etoposide) should be included.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the collected supernatant.
-
For suspension cells, simply collect the cells by centrifugation.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Set up appropriate compensation and gating controls using unstained, Annexin V-FITC only, and PI only stained cells.
-
Protocol 2: Measurement of Caspase-3/7 Activity
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence assays
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well). Incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound, vehicle control, and a positive control.
-
Incubation: Incubate for the desired time period (e.g., 24 or 48 hours).
-
Assay:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on a plate shaker at a low speed for 1 minute.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control to determine the fold change in caspase-3/7 activity.
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in previous protocols.
-
After the desired incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
-
Visualizations
Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.
Caption: General experimental workflow for assessing apoptosis.
Application Notes and Protocols for In Situ Hybridization Following ML350 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful molecular technique that enables the precise localization of specific nucleic acid sequences within the cellular and tissue context.[1][2][3][4] This method is invaluable for studying gene expression patterns, chromosomal organization, and the presence of infectious agents.[1][5] ML350 is a highly potent and selective antagonist of the kappa-opioid receptor 1 (OPRK1), with IC50 values in the low nanomolar range (9-16 nM).[6][7] By blocking OPRK1 signaling, this compound can modulate various cellular processes and gene expression profiles.
These application notes provide a comprehensive protocol for utilizing in situ hybridization to investigate changes in gene expression induced by this compound treatment. This combined approach is particularly useful for understanding the molecular mechanisms underlying the pharmacological effects of this compound and for identifying cell-type-specific responses to OPRK1 antagonism. The following sections detail the principles of the combined technique, provide a step-by-step protocol for fluorescence in situ hybridization (FISH) on cultured cells treated with this compound, and present example data.
Principle of the Method
The core principle of this application is to first modulate cellular gene expression by treating cells or tissues with this compound. Following treatment, the cells are fixed to preserve their morphology and nucleic acid integrity.[1] Subsequently, in situ hybridization is performed using labeled nucleic acid probes complementary to the target mRNA of interest. The spatial distribution and abundance of the target mRNA can then be visualized and quantified, providing insights into how this compound affects gene expression at the single-cell level.
Signaling Pathway of this compound Target
Caption: OPRK1 signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for ISH with this compound treatment.
Detailed Protocol: Fluorescence In Situ Hybridization (FISH) for this compound-Treated Cultured Cells
This protocol is a guideline and may require optimization for specific cell types and target genes.
Materials and Reagents:
-
Cell Culture:
-
Cultured cells of interest
-
Sterile chamber slides or coverslips
-
Appropriate cell culture medium and supplements
-
Incubator (37°C, 5% CO2)
-
-
This compound Treatment:
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
-
Fixation and Permeabilization:
-
Phosphate-Buffered Saline (PBS), nuclease-free
-
Paraformaldehyde (PFA), 4% in PBS
-
Proteinase K solution (e.g., 0.6 µg/mL in PBS)
-
0.2% Glycine in PBS
-
-
Hybridization:
-
Fluorescently labeled nucleic acid probe for the target gene
-
Hybridization buffer
-
Humidified hybridization chamber
-
-
Washing and Detection:
-
Wash buffers (e.g., SSC-based buffers)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
-
Equipment:
-
Fluorescence microscope with appropriate filter sets
-
Water bath or incubator for hybridization and washes
-
Procedure:
Day 1: Cell Seeding and Treatment
-
Cell Seeding: Seed the cells onto chamber slides or coverslips at an appropriate density to achieve sub-confluency on the day of the experiment. Incubate overnight at 37°C.[8]
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture medium at the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Include a vehicle-only control group.
-
Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Day 2: Fixation, Permeabilization, and Hybridization
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[8]
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate the cells with Proteinase K solution for 7 minutes at 37°C. Note: The concentration and time should be optimized for your cell type to ensure adequate probe penetration without compromising cell morphology.[5][8]
-
Stop the reaction by incubating with 0.2% Glycine/PBS for 10 minutes at room temperature.[8]
-
Wash twice with PBS.
-
-
Pre-hybridization (Optional but Recommended):
-
Incubate cells in pre-warmed prehybridization solution for 2 hours at the hybridization temperature (e.g., 55°C).[8]
-
-
Hybridization:
-
Denature the fluorescently labeled probe according to the manufacturer's instructions (e.g., 80°C for 10 minutes, then ice for 5 minutes).[8]
-
Dilute the denatured probe in pre-warmed hybridization buffer.
-
Remove the prehybridization solution and add the probe-hybridization buffer mix to the cells.
-
Incubate overnight (at least 16 hours) in a humidified chamber at the appropriate hybridization temperature (e.g., 37-55°C, depending on the probe).[2][8]
-
Day 3: Washing and Imaging
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. This typically involves washing with buffers of decreasing salt concentration (e.g., 2X SSC, 0.1X SSC) at elevated temperatures.[2]
-
Example wash series:
-
2 x 30 minutes in 50% formamide, 2X SSC at 55°C.[8]
-
2 x 15 minutes in 0.1X SSC at 60°C.
-
2 x 5 minutes in PBS at room temperature.
-
-
-
Counterstaining:
-
Incubate the cells with a DAPI solution to stain the nuclei for 10 minutes in the dark.[9]
-
Rinse briefly with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images using appropriate filter sets for the probe's fluorophore and DAPI.
-
Quantify the fluorescence signal intensity per cell for the target gene and compare the results between the vehicle control and this compound-treated groups.
-
Data Presentation
Quantitative data from ISH experiments should be summarized to facilitate comparison between different treatment conditions. The following table provides a hypothetical example of how to present such data.
Table 1: Hypothetical Quantification of Target Gene mRNA Expression Following this compound Treatment
| Treatment Group | This compound Concentration | Mean Fluorescence Intensity per Cell (Arbitrary Units) ± SD | Fold Change vs. Vehicle | p-value |
| Vehicle Control | 0 nM (0.1% DMSO) | 150.5 ± 12.3 | 1.00 | - |
| This compound | 10 nM | 125.8 ± 10.1 | 0.84 | < 0.05 |
| This compound | 50 nM | 98.2 ± 9.5 | 0.65 | < 0.01 |
| This compound | 100 nM | 75.1 ± 8.2 | 0.50 | < 0.001 |
This table presents example data and is for illustrative purposes only.
Troubleshooting
-
High Background:
-
Cause: Incomplete removal of unbound probe, insufficient blocking, or overly harsh permeabilization.
-
Solution: Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration). Optimize Proteinase K concentration and incubation time.[2]
-
-
Weak or No Signal:
-
Cause: Degraded RNA, poor probe quality, insufficient probe concentration, or inadequate permeabilization.
-
Solution: Use fresh samples and nuclease-free reagents. Verify probe integrity and concentration. Optimize the permeabilization step.[3]
-
-
Poor Cellular Morphology:
-
Cause: Over-digestion with Proteinase K, harsh fixation, or excessive drying of the sample.
-
Solution: Reduce the concentration or incubation time for Proteinase K. Ensure gentle handling during washes and avoid letting the sample dry out at any step.[10]
-
Conclusion
The combination of this compound treatment with in situ hybridization techniques offers a powerful approach to dissect the molecular effects of OPRK1 antagonism on gene expression within a spatial context. The provided protocol serves as a robust starting point for researchers aiming to explore the therapeutic potential and mechanism of action of this compound and other pharmacological agents. Careful optimization of each step is crucial for obtaining high-quality, reproducible results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. In Situ Hybridization: Tips, Techniques, and Expert Insights | The Scientist [the-scientist.com]
- 5. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 9. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 10. arborbiosci.com [arborbiosci.com]
Lack of Public Data on ML350 in Combination Chemotherapy Impedes Protocol Development
Despite a thorough review of scientific literature and clinical trial databases, no specific preclinical or clinical studies detailing the use of the kappa-opioid receptor (KOR) antagonist ML350 in combination with other chemotherapy agents have been identified. This absence of publicly available data prevents the creation of detailed application notes and protocols for its combined use in cancer research and drug development.
This compound is a potent and selective antagonist for the kappa-opioid receptor (KOR).[1] The role of the KOR signaling pathway in cancer is an area of ongoing investigation, with current research presenting a complex picture. Some preclinical studies have suggested that activating the KOR with agonists, rather than blocking it with antagonists like this compound, may have anti-proliferative and pro-apoptotic effects in certain cancer cell lines, including non-small cell lung cancer and breast cancer.[2][3][4][5] For instance, one study indicated that the chemotherapeutic agent paclitaxel (B517696) might exert some of its antitumor effects through the KOR.[2] This raises questions about the therapeutic rationale for using a KOR antagonist in combination with chemotherapy.
Conversely, the intricate nature of cancer cell signaling means that KOR antagonism could potentially offer therapeutic benefits in specific contexts, perhaps by modulating the tumor microenvironment or overcoming resistance mechanisms. However, without direct experimental evidence for this compound in combination therapies, any proposed application would be purely speculative.
The Role of Kappa-Opioid Receptor (KOR) in Cancer: A Complex Picture
The kappa-opioid receptor is a G-protein-coupled receptor that is widely expressed in the central nervous system and various peripheral tissues.[6] Its role in cancer is multifaceted and appears to be context-dependent.
-
Potential Anti-Tumor Effects of KOR Activation: Several studies suggest that KOR agonists can inhibit the growth of cancer cells. In non-small cell lung cancer (NSCLC) cells, the KOR agonist U50,488H was found to decrease cell growth, and this effect was enhanced when combined with the EGFR inhibitor gefitinib.[4] Similarly, in hepatocellular carcinoma cells, KOR agonists showed inhibitory effects on cell proliferation and migration while promoting apoptosis.[7] In breast cancer, activation of KOR has been linked to the inhibition of estrogen receptor-positive cancer cells.[5] Furthermore, some research suggests KOR may act as a tumor suppressor by inhibiting angiogenesis.[3][8]
-
Signaling Pathways: The anti-tumor effects of KOR activation have been linked to the regulation of several signaling pathways, including the p38 MAPK oncogenic pathway in glioma and the KOR-ER-XBP1 pathway in breast cancer.[5][9][10]
Given that this compound is a KOR antagonist, its use in combination with chemotherapy would, based on the majority of the available research, seem counterintuitive. It is possible that this compound possesses other, off-target effects that could be beneficial in a cancer context, or that KOR antagonism is advantageous in specific, unstudied cancer types or in combination with particular chemotherapeutic agents.
Future Directions and a Hypothetical Research Framework
For researchers and drug development professionals interested in exploring the potential of this compound in combination cancer therapy, foundational preclinical research is necessary. The following outlines a logical experimental workflow to generate the data required for creating the detailed application notes and protocols initially requested.
Hypothetical Experimental Workflow: Investigating this compound in Combination Chemotherapy
Caption: A hypothetical workflow for preclinical evaluation of this compound in combination chemotherapy.
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Opioids in cancer: The κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kappa opioid receptor may be a potential tumor suppressor by regulating angiogenesis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of κ-opioid receptor agonist on the growth of non-small cell lung cancer (NSCLC) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of kappa opioid receptor (KOR) inhibits estrogen receptor (ER)-positive breast cancer through the KOR-ER-XBP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Agonists Specific for κ-Opioid Receptor Induces Apoptosis of HCC Cells Through Enhanced Endoplasmic Reticulum Stress [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the kappa opioid receptor for analgesia and antitumour effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the kappa opioid receptor for analgesia and antitumour effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML350 Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges with the Kappa Opioid Receptor (KOR) antagonist, ML350, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound (also known as CYM-50202) is a potent and selective antagonist of the Kappa Opioid Receptor (KOR) with an IC50 of 9-16 nM.[1] It is described as having high solubility and excellent CNS penetration.[2]
Q2: I am having trouble dissolving this compound powder in DMSO. What are the common reasons for this?
Several factors can contribute to difficulty in dissolving this compound in DMSO:
-
Suboptimal DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Insufficient Solvent Volume: Ensure you are using a sufficient volume of DMSO for the amount of this compound powder to achieve your desired concentration.
-
Compound Aggregation: The powdered compound may have formed aggregates that are difficult to break up.
-
Low Temperature: The dissolution of some compounds can be an endothermic process, meaning solubility may be lower at cooler temperatures.
Q3: My this compound/DMSO stock solution, which was initially clear, now shows precipitation. Why is this happening?
Precipitation from a previously clear DMSO stock solution can occur due to:
-
Temperature Fluctuations: Storing the solution at a lower temperature than the temperature at which it was prepared can lead to the compound crystallizing out of solution.
-
Supersaturated Solution: The initial concentration may have been too high for long-term stability, creating a supersaturated solution that precipitates over time.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can promote precipitation and degradation of the compound. It is highly recommended to aliquot stock solutions into single-use vials.
-
Water Absorption: As mentioned, DMSO can absorb atmospheric moisture over time, which can reduce the solubility of the compound.
Q4: I observed precipitation when I diluted my this compound DMSO stock in an aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue for hydrophobic compounds and is often referred to as "solvent-shifting" precipitation.[3] When the DMSO stock is introduced to an aqueous environment, the drastic change in solvent polarity causes the compound to "crash out" of the solution.[3] To mitigate this:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5% and preferably at or below 0.1%, to minimize both solvent-induced toxicity and precipitation.[3]
-
Gradual Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. Never add the aqueous solution directly to the concentrated DMSO stock.[3]
-
Maintain Temperature: Ensure both the DMSO stock and the aqueous medium are at a consistent, and if possible, slightly warmed temperature (e.g., room temperature or 37°C). Avoid adding the stock to cold media.[3]
Quantitative Solubility Data
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO (mg/mL) | Molar Concentration (mM) |
| This compound | 412.33 | High (Exact value not published) | N/A |
| ML359 | 417.93 | 84 | 201 |
| ML354 | 282.29 | 28.2 | 99.9 |
| ML364 | 517.54 | 60 | 116 |
| ML365 | 360.44 | 72 | 199.8 |
Disclaimer: The solubility data for compounds other than this compound is provided for reference purposes only. It is strongly recommended that researchers determine the empirical solubility of their specific lot of this compound for their experimental conditions.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow both the this compound powder and a sealed vial of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required mass of this compound for your desired volume of a 10 mM stock solution. (Mass (mg) = 10 mmol/L * Volume (L) * 412.33 g/mol * 1000 mg/g). For example, for 1 mL of a 10 mM stock solution, you would need 4.12 mg of this compound.
-
Dissolution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound does not fully dissolve, gently warm the solution at 37°C for 10-15 minutes and vortex again.
-
For stubborn particulates, a brief sonication in a water bath can be effective.
-
-
Inspection and Storage:
-
Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particles.
-
For long-term storage, aliquot the stock solution into single-use, airtight vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.
-
Troubleshooting Guide
Below is a troubleshooting workflow to address common solubility issues with this compound in DMSO.
Caption: A flowchart for troubleshooting this compound solubility issues.
Kappa Opioid Receptor (KOR) Signaling Pathway
This compound acts as an antagonist at the Kappa Opioid Receptor (KOR), which is a G-protein coupled receptor (GPCR). The binding of an agonist to KOR typically initiates a signaling cascade that this compound would inhibit. The diagram below illustrates the canonical KOR signaling pathway.
Caption: KOR signaling pathway and the antagonistic action of this compound.
References
Technical Support Center: Identifying and Minimizing ML350 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of ML350, a selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments with this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and its mechanism of action?
A1: The primary target of this compound is Ubiquitin-Specific Protease 1 (USP1).[1] USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR). It forms a complex with its cofactor, USP1-Associated Factor 1 (UAF1), to remove ubiquitin from key proteins, notably Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex.[2][3] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to an accumulation of their ubiquitinated forms. This impairs DNA repair pathways such as the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), ultimately causing cell cycle arrest and apoptosis, particularly in cancer cells with pre-existing DNA repair defects.[4][5]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a small molecule like this compound binds to and modulates the activity of proteins other than its intended target, USP1.[6] These unintended interactions are a concern because they can lead to:
-
Cellular toxicity: Inhibition of essential off-target proteins can cause unintended cytotoxicity.[6]
-
Reduced therapeutic window: Off-target effects can limit the concentration range at which the compound can be used effectively and safely.
While this compound is considered a selective inhibitor, no small molecule is entirely specific. A closely related analog, ML323, has been shown to inhibit other deubiquitinating enzymes, such as USP12 and USP46, at higher concentrations.[3][7] Therefore, it is crucial to design experiments that can differentiate between on-target and off-target effects.
Q3: How can I determine if the phenotype I observe is a result of this compound's on-target activity?
A3: To confirm that an observed phenotype is due to the inhibition of USP1, a multi-pronged approach is recommended:
-
Use of a structurally distinct USP1 inhibitor: Replicating the phenotype with a different, structurally unrelated USP1 inhibitor can provide strong evidence for on-target activity.
-
Genetic knockdown or knockout: Employing techniques like siRNA or CRISPR-Cas9 to deplete USP1 should phenocopy the effects of this compound treatment.[2][4] If the phenotype persists in USP1-knockout cells, it is likely an off-target effect.
-
Rescue experiments: In USP1-knockout cells, re-expression of wild-type USP1 should rescue the phenotype. Conversely, a drug-resistant mutant of USP1, if available, could be expressed to demonstrate that the effect of this compound is lost.
-
Dose-response correlation: The concentration of this compound required to elicit the phenotype should correlate with its IC50 for USP1 inhibition and target engagement in cells.
Q4: What are the general strategies to minimize off-target effects in my experiments?
A4: To minimize the impact of off-target effects, consider the following experimental design strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that produces the desired on-target effect.[6] Higher concentrations increase the likelihood of engaging lower-affinity off-targets.
-
Employ a negative control: A structurally similar but inactive analog of this compound, if available, can help to rule out effects caused by the chemical scaffold itself.
-
Limit exposure time: Use the shortest incubation time necessary to observe the on-target effect, as prolonged exposure can lead to the accumulation of off-target consequences.
-
Confirm with orthogonal assays: Use multiple, independent assays to measure the same biological endpoint.
Data Presentation
Table 1: On-Target Potency of this compound Analog ML323
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| ML323 | USP1-UAF1 | Ub-Rho Assay | 76 | [1] |
| ML323 | USP1-UAF1 | di-Ub Gel-based | 174 | [1] |
| ML323 | USP1-UAF1 | Ub-PCNA Gel-based | 820 | [1] |
Table 2: Selectivity Profile of ML323 against other Deubiquitinating Enzymes
| Compound | Off-Target | Activity at 100x IC50 of USP1 | Reference |
| ML323 | USP12 | Inhibition Observed | [3][7] |
| ML323 | USP46 | Inhibition Observed | [3][7] |
| ML323 | Other DUBs in panel | No significant inhibition | [3] |
Note: The DUBprofiler™ panel screened against nearly 50 deubiquitinase enzymes.
Mandatory Visualization
Caption: USP1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and minimizing off-target effects.
Experimental Protocols
Protocol 1: Kinase and Deubiquitinase (DUB) Profiling
This protocol outlines a general procedure for screening this compound against a panel of purified kinases or DUBs to identify potential off-target interactions.
-
Objective: To determine the inhibitory activity (IC50) of this compound against a broad panel of enzymes.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Assay Plate Preparation: In a suitable microplate (e.g., 384-well), add the recombinant enzyme (kinase or DUB), its specific substrate, and ATP (for kinases) or ubiquitin substrate (for DUBs) in an appropriate reaction buffer.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at the optimal temperature (e.g., 30°C) for a predetermined time.
-
Detection: Measure enzyme activity using a suitable detection method. For kinases, this could be radiometric ([γ-33P]ATP) or fluorescence-based. For DUBs, a common method is the ubiquitin-rhodamine 110-glycine assay.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for any inhibited enzymes.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to USP1 and potential off-targets in a cellular context.[8][9]
-
Objective: To confirm target engagement by measuring the thermal stabilization of a protein upon ligand binding.
-
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Resuspend the cells in a buffer and aliquot them into PCR tubes. Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., USP1) and suspected off-target proteins using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for a specific protein in the presence of this compound indicates thermal stabilization due to direct binding.
-
Protocol 3: CRISPR-Cas9 Mediated Target Validation
This protocol provides a workflow for using CRISPR-Cas9 to knock out the intended target (USP1) to validate that an observed phenotype is on-target.[2][10]
-
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with the small molecule inhibitor.
-
Methodology:
-
sgRNA Design and Cloning: Design and clone two or more single guide RNAs (sgRNAs) targeting different exons of the USP1 gene into a Cas9 expression vector. Include a non-targeting sgRNA as a control.
-
Transfection and Selection: Transfect the sgRNA/Cas9 constructs into the cell line of interest. If the vector contains a selection marker, select for transfected cells.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal cell lines.
-
Knockout Validation: Expand the clones and validate the knockout of the USP1 protein by Western blot and confirm the genomic edit by Sanger or next-generation sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assay on the validated USP1 knockout clones and compare the results to the parental cell line treated with this compound and the non-targeting control cell line. If the phenotype in the knockout cells matches that of the this compound-treated parental cells, it provides strong evidence for on-target activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. criver.com [criver.com]
- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pamgene.com [pamgene.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Improving the stability of ML350 in aqueous solutions for assays.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of ML350 (also known as UNC1215) in aqueous solutions for various assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3). L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. This compound binds to L3MBTL3 with a high affinity, competitively displacing mono- or dimethyl-lysine-containing peptides. This interaction disrupts the normal function of L3MBTL3 in chromatin regulation and gene expression.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is a hydrophobic compound and is practically insoluble in water. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO). A stock solution of at least 26.05 mg/mL in DMSO can be achieved.
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. This is often referred to as "crashing out." Several strategies can be employed to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer. Instead, perform a serial dilution, first creating an intermediate dilution in a smaller volume of the aqueous buffer before adding it to the final volume.
-
Use of Co-solvents and Surfactants: A recommended formulation for preparing aqueous working solutions of this compound involves the use of co-solvents and surfactants. One protocol suggests adding the DMSO stock to PEG300, followed by the addition of Tween-80 and then saline to reach the final volume.
-
Lower Final Concentration: The final concentration of this compound in the aqueous solution may be exceeding its solubility limit. Consider reducing the final working concentration if your experimental design allows.
-
Maintain Low DMSO Concentration: While DMSO is necessary for the stock solution, its final concentration in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts and toxicity.
Q4: How stable is this compound in aqueous solutions?
A4: this compound has been shown to be stable in cell culture media for at least 72 hours under standard cell culture conditions. However, its stability can be influenced by the specific buffer composition, pH, and temperature. For long-term experiments or when using different buffer systems, it is highly recommended to perform a stability study under your specific experimental conditions.
Q5: How should I store this compound stock solutions?
A5: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter when working with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | The final concentration of this compound exceeds its aqueous solubility. Rapid change in solvent polarity. | - Decrease the final working concentration of this compound.- Use a stepwise dilution method.- Employ a formulation with co-solvents and surfactants (see Protocol 1).- Ensure the aqueous buffer is at room temperature or 37°C before adding the compound. |
| Precipitation observed over time | The compound is degrading or aggregating under the experimental conditions (e.g., temperature, pH, light exposure). | - Perform a stability study to determine the viable experimental window (see Protocol 2).- Prepare fresh working solutions for each experiment.- Protect solutions from light if the compound is found to be light-sensitive. |
| Inconsistent or lower-than-expected assay results | - Partial precipitation of this compound, leading to a lower effective concentration.- Degradation of the compound in the assay buffer. | - Visually inspect the solution for any signs of precipitation before starting the assay.- Centrifuge the working solution and measure the concentration of the supernatant to confirm solubility.- Run a stability test of this compound in your specific assay buffer. |
| High background or off-target effects | The final concentration of DMSO is too high, causing solvent-related artifacts or cytotoxicity. | - Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.- Include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to assess the effect of the solvent. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound
This protocol provides a method for preparing a clear aqueous working solution of this compound using co-solvents and a surfactant.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or other desired aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required volumes of each component based on your desired final concentration of this compound. The following is an example for preparing 1 mL of a 10 µM working solution from a 10 mM DMSO stock.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 1 µL of the 10 mM this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 549 µL of saline or your desired aqueous buffer to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly to ensure it is well-mixed.
-
Visually inspect the solution for any signs of precipitation.
Protocol 2: Assessment of this compound Stability in Aqueous Buffers via HPLC
This protocol provides a framework for determining the stability of this compound in your specific aqueous buffer over time.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Aqueous Working Solution: Dilute the this compound stock solution into the aqueous buffer of interest to a final concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation: Incubate the aqueous working solution at the desired temperature (e.g., room temperature, 37°C). Protect from light if necessary.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the solution.
-
Sample Preparation for HPLC: For each time point, mix the aliquot with an equal volume of cold acetonitrile to stop any further degradation and precipitate any proteins if present. Centrifuge to pellet any precipitate.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Develop a suitable gradient to separate this compound from any potential degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes).
-
Flow Rate: 1 mL/min
-
Detection: Monitor at a wavelength where this compound has strong absorbance (determine by UV scan) or use mass spectrometry for more specific detection.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Data Presentation: Stability of this compound in Various Buffers
Users can populate this table with their experimental data.
| Buffer System | pH | Temperature (°C) | % this compound Remaining (Mean ± SD) | |
| T=0h | T=4h | T=8h | T=24h | T=48h |
| PBS | 7.4 | 25 | 100 | |
| PBS | 7.4 | 37 | 100 | |
| Tris-HCl | 7.4 | 25 | 100 | |
| Tris-HCl | 8.0 | 25 | 100 | |
| Acetate | 5.0 | 25 | 100 |
Signaling Pathway and Experimental Workflows
L3MBTL3 Signaling Pathway
This compound inhibits the methyl-lysine reading function of L3MBTL3. L3MBTL3 is involved in transcriptional repression and plays a role in the DNA damage response. One of its newly identified interacting partners is BCLAF1 (Bcl-2-associated transcription factor 1), a protein also implicated in DNA damage repair and apoptosis. The interaction between L3MBTL3 and BCLAF1 is dependent on methyl-lysine binding and can be disrupted by this compound.
Caption: L3MBTL3 signaling and inhibition by this compound.
Experimental Workflow: Assessing this compound Stability
The following diagram illustrates a typical workflow for evaluating the stability of this compound in an aqueous solution.
Caption: Workflow for this compound stability assessment.
Logical Relationship: Troubleshooting Precipitation
This diagram outlines the decision-making process for troubleshooting this compound precipitation issues.
Caption: Troubleshooting logic for this compound precipitation.
Reducing high background in western blots with ML350 treatment.
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the compound ML350 in their experiments and encountering high background issues in subsequent Western blot analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my Western blot?
This compound is known as a potent and selective antagonist for the kappa-opioid receptor (KOR).[1][2] While this compound is designed for high selectivity, like many small molecule inhibitors, it could potentially have off-target effects that may interfere with downstream applications like Western blotting.[3][4] High background on a Western blot is a common issue that can arise from multiple factors, including but not limited to, issues with antibodies, blocking, washing, and membrane handling.[5][6][7][8] While there is no widely documented evidence of this compound directly causing high background, its presence in your cell lysate could hypothetically influence protein expression, stability, or interactions that contribute to this issue.
Q2: I'm observing high background after this compound treatment. What are the most common culprits?
High background in Western blotting typically manifests as either a uniform haze across the membrane or as multiple non-specific bands.[6] The most common causes are generally related to the Western blotting protocol itself, rather than the specific drug treatment. These include:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane.[6][8]
-
Incorrect Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a frequent cause of high background.[6][8][9]
-
Inadequate Washing: Washing steps are essential for removing unbound antibodies. Insufficient washing will leave excess antibodies on the membrane, contributing to background noise.[6][8]
-
Membrane Issues: The choice of membrane (PVDF or nitrocellulose) can impact background levels. Also, allowing the membrane to dry out can cause irreversible, non-specific antibody binding.[6][7]
-
Contaminated Buffers or Equipment: Particulates or bacterial growth in buffers can settle on the membrane and create a speckled background.[10]
-
Overexposure: Exposing the blot for too long during imaging, especially with sensitive chemiluminescent substrates, can lead to a uniformly high background.[9]
Q3: Could the solvent for this compound (e.g., DMSO) be causing the high background?
Yes, it's possible. High concentrations of solvents like DMSO can affect cell health and protein extraction. It is important to run a vehicle control experiment, where you treat cells with the same concentration of the solvent used to dissolve this compound, but without the compound itself. This will help you determine if the background issue is related to the solvent rather than this compound.
Q4: How can I determine if the high background is due to my primary or secondary antibody?
To check if your secondary antibody is the source of non-specific binding, you can run a control blot where you omit the primary antibody incubation step.[5][8] If you still observe high background with only the secondary antibody, it indicates that the secondary antibody is binding non-specifically. In this case, you may need to try a different secondary antibody, use a pre-adsorbed secondary antibody, or optimize its concentration.[5]
Troubleshooting Guide: High Background Post-ML350 Treatment
This guide provides a systematic approach to troubleshooting high background in your Western blots.
Issue 1: Uniformly High Background Across the Entire Membrane
A uniformly high background often points to problems with blocking, antibody concentrations, or the washing steps.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C.[8] Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[8] Consider switching your blocking agent (from non-fat milk to BSA, or vice versa), especially if you are detecting a phosphorylated protein (use BSA).[6][7] |
| Primary or Secondary Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[6][11] A typical starting point for primary antibodies is a 1:1000 dilution, and for secondary antibodies, 1:5000 to 1:20,000.[9] |
| Inadequate Washing | Increase the number and duration of your washes. For example, try 4-5 washes of 5-10 minutes each with gentle agitation.[8] Ensure you are using a sufficient volume of wash buffer to completely cover the membrane.[12] |
| Membrane Was Allowed to Dry | Never let the membrane dry out at any stage of the blotting process.[7] |
| Overexposure During Detection | Reduce the exposure time when imaging your blot.[11] If using a digital imager, you can often capture a series of images with increasing exposure times to find the optimal one. |
Issue 2: Presence of Multiple Non-Specific Bands
Non-specific bands can be caused by antibody cross-reactivity, sample degradation, or too much protein loaded on the gel.
| Potential Cause | Recommended Solution |
| Non-specific Binding of Primary Antibody | Optimize the primary antibody concentration by performing a dilution series.[11] Increase the stringency of your washing buffer by slightly increasing the detergent (e.g., Tween-20) concentration. |
| Non-specific Binding of Secondary Antibody | Run a secondary antibody-only control to confirm non-specific binding.[5] Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[5] |
| Sample Degradation | Always prepare fresh lysates and keep them on ice.[5] Add protease and phosphatase inhibitors to your lysis buffer.[5] |
| Too Much Protein Loaded | Reduce the amount of total protein loaded per lane. A typical range is 20-40 µg, but this may need to be optimized.[10] |
Experimental Protocols
Protocol 1: Standard Western Blotting Protocol
This protocol provides a general framework. Optimization of blocking, antibody concentrations, and incubation times is often necessary.
-
Sample Preparation: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
Protocol 2: Antibody Titration to Optimize Signal-to-Noise Ratio
-
Load the same amount of protein lysate into multiple lanes of an SDS-PAGE gel.
-
After transferring the proteins to a membrane, cut the membrane into strips, ensuring each strip has one lane of protein.
-
Incubate each strip in a different dilution of the primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).
-
Proceed with the rest of the Western blot protocol, using the same concentration of secondary antibody for all strips.
-
Compare the signal intensity of the target protein and the background on each strip to determine the optimal primary antibody dilution.
-
Once the primary antibody concentration is optimized, you can perform a similar titration for the secondary antibody.
Visualizing Workflows and Pathways
Caption: A typical experimental workflow for Western blotting after cell treatment.
Caption: Hypothetical on-target and potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. clyte.tech [clyte.tech]
- 7. sinobiological.com [sinobiological.com]
- 8. arp1.com [arp1.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Overcoming Non-specific Binding in ML350 Immunoprecipitation
Welcome to the technical support center for researchers utilizing ML350 in their immunoprecipitation (IP) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with non-specific binding and achieve clean, reliable results.
Troubleshooting Guides
High background and non-specific binding are common hurdles in immunoprecipitation. Below are systematic guides to diagnose and resolve these issues when working with the OPRK1 antagonist, this compound.
Guide 1: High Background in your Negative Control Lane
Problem: You are observing multiple bands in your negative control lane (e.g., IgG isotype control) in a Western blot following immunoprecipitation.
Possible Causes & Solutions:
| Cause | Solution |
| Non-specific binding of proteins to IP antibody | Reduce the amount of primary antibody used. Titrate the antibody to find the optimal concentration that pulls down the target protein without significantly increasing background.[1][2] |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the specific antibody. This will remove proteins that non-specifically bind to the beads.[1][3][4][5][6][7][8] |
| Block the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat milk before adding the antibody-lysate mixture.[3][5][9] | |
| Insufficient washing | Increase the number of wash steps or the stringency of the wash buffer. You can try increasing the salt or detergent concentration.[2][5][10] |
| Contamination from beads | Ensure you are using high-quality beads. Consider switching from agarose (B213101) to magnetic beads, which may have lower non-specific binding.[3][11] |
Guide 2: Non-specific Bands in the Sample Lane
Problem: Your sample lane shows multiple bands in addition to your protein of interest after immunoprecipitation in the presence of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Antibody is not specific enough | Use an affinity-purified antibody. Polyclonal antibodies may pull down more non-specific proteins than monoclonal antibodies.[2][5] |
| Too much starting material | Reduce the total amount of protein lysate used for the immunoprecipitation.[1][2] |
| Ineffective wash buffer | Optimize your wash buffer. The presence of a small molecule like this compound might require adjustments to detergent or salt concentrations to disrupt weak, non-specific interactions. |
| Protein degradation | Add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation, which can lead to non-specific antibody binding.[1][3][5][9] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about dealing with non-specific binding during immunoprecipitation experiments involving this compound.
Q1: I'm seeing a lot of non-specific bands in my IP experiment with this compound. Where should I start troubleshooting?
Start by running proper controls, including an isotype-matched IgG control and a beads-only control.[4] This will help you determine if the non-specific binding is coming from the antibody, the beads, or other components of your lysate. The troubleshooting flowchart below can guide you through a systematic approach.
Q2: Could this compound itself be causing the non-specific binding?
This compound is a highly selective OPRK1 antagonist with minimal off-target effects reported in broad screening panels.[12] Therefore, it is unlikely that this compound is directly causing widespread non-specific protein binding. However, its presence in the lysate could subtly alter protein conformations or interactions, indirectly contributing to background. Optimizing wash conditions is crucial to mitigate this.
Q3: How can I optimize my wash steps to reduce non-specific binding when using this compound?
You can increase the stringency of your washes by:
-
Increasing the salt concentration (e.g., up to 500 mM NaCl).
-
Increasing the detergent concentration (e.g., up to 1% NP-40 or Triton X-100).[8]
-
Adding a different detergent (e.g., a small amount of SDS, though this may disrupt specific interactions).
Q4: What is lysate pre-clearing and how can it help?
Pre-clearing is a step where you incubate your cell lysate with beads (without the primary antibody) before the actual immunoprecipitation.[1][3][4][6][7][8] This removes proteins that tend to stick non-specifically to the beads, resulting in a cleaner final immunoprecipitate.
Q5: Should I use monoclonal or polyclonal antibodies for my this compound IP experiment?
Both have their advantages. Monoclonal antibodies recognize a single epitope and may offer higher specificity.[9] Polyclonal antibodies bind to multiple epitopes on the target protein and can be more robust for IP, but may also have higher off-target binding.[5] If you are experiencing high background with a polyclonal antibody, switching to a monoclonal antibody could be beneficial.
Experimental Protocols & Data
Table 1: Recommended Reagent Concentrations for Immunoprecipitation
| Reagent | Recommended Starting Concentration | Titration Range |
| Primary Antibody | 1-5 µg per 1 mg of lysate | 0.5-10 µg |
| Protein A/G Beads | 20-30 µL of slurry per IP | 10-50 µL |
| Lysis Buffer Detergent (NP-40 or Triton X-100) | 0.5-1.0% (v/v) | 0.1-2.0% (v/v) |
| Lysis Buffer Salt (NaCl) | 150 mM | 100-500 mM |
| Blocking Agent (BSA) | 1% (w/v) in PBS | 0.5-5% (w/v) |
Detailed Methodologies
Protocol 1: Cell Lysis for Immunoprecipitation
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing fresh protease and phosphatase inhibitors.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
Protocol 2: Immunoprecipitation with Pre-clearing
-
Pre-clearing: Add 20 µL of Protein A/G bead slurry to 1 mg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30 µL of fresh Protein A/G bead slurry and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant and add elution buffer (e.g., SDS-PAGE sample buffer) to the beads. Boil for 5-10 minutes to release the proteins.[2]
Visualizations
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. Tips for Immunoprecipitation | Rockland [rockland.com]
- 9. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 10. Immunoprecipitation: Principles, Procedures, and Tips - Creative Proteomics [creative-proteomics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: ML350 in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with the OPRK1 antagonist, ML350, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective antagonist for the Kappa Opioid Receptor (KOR), which is encoded by the OPRK1 gene. As an antagonist, this compound blocks the normal signaling pathway initiated by the binding of endogenous ligands (like dynorphins) to the OPRK1 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. By blocking this pathway, this compound can prevent the downstream effects associated with KOR activation, which include the inhibition of adenylyl cyclase and modulation of various signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
Q2: Why is my this compound precipitating in my cell culture media?
A2: Precipitation of this compound in cell culture media is a common issue that can arise from several factors. This compound, like many small molecule inhibitors, is a hydrophobic compound with low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of cell culture media, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the media. Other contributing factors can include the final concentration of this compound, the concentration of the organic solvent, the composition of the cell culture media (e.g., presence of serum proteins), pH, and temperature.
Q3: What are the visual signs of this compound precipitation?
A3: this compound precipitation can be observed in several ways:
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Visible particles: You may see small, crystalline, or amorphous particles floating in the media or settled at the bottom of the culture vessel.
-
Cloudiness or turbidity: The cell culture media may appear hazy or cloudy immediately after adding the this compound solution or after a period of incubation.
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Thin film: A thin, oily, or crystalline film may form on the surface of the culture media.
Q4: Can the final concentration of DMSO affect my cells?
A4: Yes, high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many sensitive cell lines requiring concentrations of 0.1% or lower.[1][2] The exact tolerance to DMSO is cell-line dependent, so it is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your cells can tolerate without affecting viability or experimental outcomes.
This compound Solubility Data
| Solvent/Medium | Solubility | Recommended Maximum Final Concentration in Media |
| DMSO | High (qualitative) | N/A (used for stock solutions) |
| Aqueous Buffers/Cell Culture Media | Low (expected) | 0.1 µM - 10 µM (empirically determined) |
Note: The optimal final concentration of this compound will be cell-line and assay-dependent and must be determined experimentally. It is highly recommended to perform a solubility test in your specific cell culture medium before proceeding with your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the amount of this compound powder required to make a 10 mM stock solution. The molecular weight of this compound is approximately 374.4 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in pre-warmed cell culture medium. It is recommended to test a range of final concentrations, for example, from 0.1 µM to 100 µM.
-
To do this, add the required volume of the 10 mM stock solution to the pre-warmed cell culture medium in sterile tubes or wells.
-
Vortex each tube/well immediately and thoroughly after adding the stock solution to ensure rapid and uniform mixing.
-
Incubate the solutions at 37°C in a humidified incubator with 5% CO2 for at least 2 hours, mimicking your experimental conditions.
-
After incubation, visually inspect each solution for any signs of precipitation (cloudiness, particles).
-
For a more sensitive assessment, take an aliquot from each solution and examine it under a microscope to look for crystals or amorphous precipitates.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in your specific cell culture medium under these conditions.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshoot and resolve this compound precipitation issues in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution(s) |
| Precipitation immediately after adding this compound to media | 1. Final concentration exceeds solubility limit: The concentration of this compound is too high for the aqueous environment of the cell culture medium. | - Lower the final working concentration of this compound.- Perform a solubility test (Protocol 2) to determine the maximum soluble concentration. |
| 2. Improper dilution technique: Adding a concentrated DMSO stock directly to a large volume of media can cause localized high concentrations and immediate precipitation. | - Pre-warm the cell culture medium to 37°C before adding this compound.- Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even dispersion.- Try a serial dilution approach: first dilute the DMSO stock in a small volume of media, mix well, and then add this intermediate dilution to the final volume. | |
| 3. Stock solution issues: The stock solution may be too concentrated, or the this compound may have precipitated out of the DMSO stock during storage. | - Visually inspect the DMSO stock for any precipitate before use. If present, gently warm to 37°C and vortex to redissolve.- Prepare a fresh stock solution.- Consider preparing a less concentrated stock solution (e.g., 1 mM). | |
| Precipitation appears after a few hours or days of incubation | 1. Compound instability: this compound may degrade or aggregate over time in the aqueous environment at 37°C. | - Perform media changes with freshly prepared this compound-containing media every 24-48 hours. |
| 2. Interaction with media components: this compound may interact with serum proteins, salts, or other components in the media over time, leading to precipitation. | - Test the solubility of this compound in serum-free media to see if serum is a contributing factor.- If using serum, consider reducing the serum concentration if your cell line can tolerate it. | |
| 3. Evaporation of media: Evaporation of water from the culture vessel can increase the concentration of this compound and other media components, leading to precipitation. | - Ensure proper humidification in your incubator.- Use flasks with filtered caps (B75204) or ensure plates are well-sealed. | |
| Inconsistent experimental results or lower than expected efficacy | 1. Partial precipitation: Even if not clearly visible, some this compound may be precipitating, reducing the effective concentration in solution. | - Visually inspect your media for any signs of precipitation before and during the experiment.- Consider filtering the final this compound-containing media through a 0.22 µm syringe filter before adding it to the cells. |
| 2. Inaccurate stock solution concentration: The concentration of your DMSO stock solution may be incorrect. | - Prepare a fresh stock solution, ensuring accurate weighing and dilution.- Verify the concentration of your stock solution if possible. |
Visualizations
References
Technical Support Center: Optimizing Incubation Time for ML350
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of ML350 to observe desired effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the Kappa Opioid Receptor (KOR), which is a G protein-coupled receptor (GPCR). Its primary mechanism of action is to block the binding of agonists, such as the endogenous ligand dynorphin, to the KOR. This inhibition prevents the downstream signaling cascades typically initiated by KOR activation.
Q2: What are the key signaling pathways affected by this compound?
A2: As an antagonist, this compound blocks the activation of KOR-mediated signaling pathways. The two primary pathways are:
-
G-protein Signaling: KOR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.
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β-Arrestin Recruitment: Upon agonist binding, KOR recruits β-arrestin proteins, which can lead to receptor desensitization, internalization, and initiation of separate signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
This compound, by blocking the receptor, prevents these events from occurring in the presence of a KOR agonist.
Q3: What is a typical concentration range and incubation time for this compound in cell-based assays?
A3: The optimal concentration and incubation time for this compound are highly dependent on the specific cell line, the expression level of KOR, the assay being performed, and the concentration of the agonist being used. However, based on its high potency (IC₅₀ in the low nanomolar range), a starting concentration range of 1 nM to 1 µM is generally recommended. For antagonist pre-incubation, a period of 15 to 30 minutes at 37°C is a common starting point to allow the compound to reach equilibrium with the receptor before adding the agonist.
Troubleshooting Guides
Issue 1: No observable antagonist effect of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Incubation Time | The pre-incubation time with this compound may be too short. Extend the pre-incubation period to 30-60 minutes to ensure this compound has sufficient time to bind to the KOR before agonist stimulation. |
| Incorrect this compound Concentration | The concentration of this compound may be too low to effectively compete with the agonist. Perform a dose-response experiment with this compound (e.g., 1 nM to 10 µM) to determine its IC₅₀ in your specific assay system. |
| Agonist Concentration is Too High | If the agonist concentration is too high (e.g., well above its EC₉₀), it can overcome the competitive antagonism of this compound. Use an agonist concentration around its EC₅₀ or EC₈₀ to provide a sufficient window for observing inhibition. |
| Low KOR Expression in Cell Line | The cell line may have low or inconsistent expression of the kappa opioid receptor, leading to a weak signal window. Confirm KOR expression using techniques like Western blot, qPCR, or a radioligand binding assay. |
| This compound Degradation | Ensure the stability of your this compound stock and working solutions. It is advisable to prepare fresh working solutions from a frozen stock for each experiment. |
| Inappropriate Assay Window | The timing of the measurement after agonist addition may be suboptimal. For dynamic responses like ERK phosphorylation, the peak signal can be transient (e.g., 5-10 minutes). Perform a time-course experiment for the agonist response to identify the optimal measurement time point.[1] |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health and Density | Ensure that cells are healthy, within a consistent passage number range, and seeded at a uniform density. Over-confluent or stressed cells can exhibit altered receptor expression and signaling. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, including this compound pre-incubation and agonist stimulation, to ensure consistency across all wells and plates. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques to minimize variability in the volumes of this compound, agonist, and other reagents added to the wells. |
| Edge Effects in Multi-well Plates | "Edge effects" can occur due to temperature or humidity gradients across the plate. To mitigate this, pre-incubate the plate at room temperature for 30 minutes before placing it in the 37°C incubator and avoid using the outer wells for critical experiments.[1] |
| Reagent Instability | Prepare fresh dilutions of this compound and the agonist for each experiment. Some reagents can degrade with repeated freeze-thaw cycles or prolonged storage at room temperature. |
Quantitative Data Summary
The following tables summarize typical concentration and time parameters for assays used to measure KOR antagonism. Note that these are starting points and should be optimized for your specific experimental conditions.
Table 1: Recommended Concentration Ranges for this compound and Agonists
| Assay Type | This compound Concentration Range | Agonist (e.g., U-50488, Dynorphin A) Concentration |
| cAMP Assay | 1 nM - 10 µM | EC₅₀ to EC₈₀ |
| β-Arrestin Recruitment Assay | 1 nM - 10 µM | EC₅₀ to EC₈₀ |
| ERK Phosphorylation Assay | 1 nM - 10 µM | EC₅₀ to EC₈₀ |
| Calcium Mobilization Assay | 1 nM - 10 µM | EC₅₀ to EC₈₀ |
Table 2: Recommended Incubation Times for KOR Antagonist Assays
| Assay Step | Incubation Time | Temperature | Purpose |
| This compound Pre-incubation | 15 - 60 minutes | 37°C | To allow this compound to bind to the KOR. |
| Agonist Stimulation (cAMP) | 10 - 30 minutes | 37°C | To stimulate adenylyl cyclase inhibition. |
| Agonist Stimulation (β-Arrestin) | 30 - 90 minutes | 37°C | To allow for β-arrestin recruitment. |
| Agonist Stimulation (ERK phos.) | 2 - 15 minutes | 37°C | To capture the peak of ERK phosphorylation.[1] |
| Agonist Stimulation (Calcium) | 30 - 180 seconds | Room Temp / 37°C | To measure the transient calcium flux. |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
-
Cell Seeding: Seed cells expressing KOR in a 96- or 384-well plate at a predetermined optimal density and culture overnight.
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Pre-treatment: Wash the cells with serum-free media. Add this compound at various concentrations (e.g., 1 nM to 10 µM) and pre-incubate for 30 minutes at 37°C.
-
Stimulation: Add a KOR agonist (e.g., U-50488) at a concentration equal to its EC₈₀ in the presence of a phosphodiesterase inhibitor like IBMX. Incubate for 15 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol measures the ability of this compound to block agonist-induced ERK1/2 phosphorylation.
-
Cell Seeding and Starvation: Seed KOR-expressing cells in a 96-well plate. Once confluent, starve the cells in serum-free medium for 4-24 hours to reduce basal ERK phosphorylation.
-
This compound Pre-incubation: Add serial dilutions of this compound to the wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a KOR agonist at its EC₈₀ concentration and incubate for 5 minutes at 37°C (note: the optimal time should be determined from a time-course experiment).[1]
-
Fixation and Permeabilization: Immediately fix the cells with 4% formaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).
-
Immunostaining and Detection: Block non-specific binding and then incubate with a primary antibody against phosphorylated ERK1/2. Follow with an appropriate secondary antibody and a detection reagent (e.g., fluorescence or luminescence).
-
Data Analysis: Normalize the phospho-ERK signal to total ERK or cell number. Plot the normalized signal against the log concentration of this compound to calculate the IC₅₀.
Visualizations
Caption: Signaling pathway of the Kappa Opioid Receptor (KOR) and the inhibitory action of this compound.
Caption: Troubleshooting workflow for experiments where this compound shows no antagonist effect.
Caption: General experimental workflow for assessing this compound antagonism in cell-based assays.
References
Troubleshooting unexpected results in ML350 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML350, a potent and selective kappa-opioid receptor (OPRK1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective antagonist for the kappa-opioid receptor 1 (OPRK1), a G protein-coupled receptor (GPCR).[1] Its mechanism of action is to block the binding of endogenous ligands, such as dynorphins, to OPRK1, thereby inhibiting the downstream signaling pathways.[1][2] Activation of OPRK1 is associated with a variety of physiological effects, including roles in addiction, depression, and pain perception.[1][3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for OPRK1 over other opioid receptors, such as the mu-opioid receptor (OPRM1) and the delta-opioid receptor (OPRD1).[1] Extensive screening against a broad panel of other receptors, transporters, and ion channels has shown that this compound is generally inactive against a wide array of off-targets, suggesting a low probability of adverse off-target effects.[1]
Q3: What are the known downstream signaling pathways of OPRK1 that this compound would inhibit?
A3: OPRK1 is coupled to inhibitory G proteins (Gi/Go).[4] Upon activation, it typically inhibits adenylate cyclase, leading to a decrease in intracellular cAMP levels.[5][6] It can also modulate ion channels, such as reducing calcium ion currents and increasing potassium ion conductance, which inhibits neurotransmitter release.[5][6] Additionally, OPRK1 signaling can influence mitogen-activated protein kinase (MAPK) pathways.[2][3] By blocking the receptor, this compound prevents these downstream events.
Troubleshooting Guide for Unexpected Results
Issue 1: Lower than Expected Potency or Efficacy in Cell-Based Assays
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Solubility of this compound in Assay Media | 1. Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., DMSO).2. When diluting into aqueous assay buffer, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent effects on cells.3. Visually inspect the final solution for any precipitation. If observed, consider using a different formulation strategy, such as with a surfactant or cyclodextrin, though this may require further validation.[7][8][9] | This compound, like many small molecules, may have limited aqueous solubility. Precipitation in the assay media will lead to a lower effective concentration of the compound. |
| This compound Adsorption to Labware | 1. Use low-adhesion plasticware for preparing and storing this compound solutions.2. Pre-incubate plates and tips with a blocking agent like bovine serum albumin (BSA) if significant adsorption is suspected. | Hydrophobic compounds can adsorb to the surface of standard laboratory plastics, reducing the concentration available to interact with the cells. |
| High Cell Density | 1. Optimize cell seeding density to ensure cells are in a logarithmic growth phase and not over-confluent at the time of the assay.2. Test a range of cell densities to find the optimal condition that provides a robust assay window.[10] | Over-confluent cells can exhibit altered receptor expression and signaling, potentially leading to reduced responsiveness to the antagonist. |
| Ligand Degradation | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock.2. Although piperidine-containing compounds are generally stable, assess the stability of this compound in your specific assay buffer and conditions if inconsistent results persist.[11][12] | Degradation of the compound will lead to a decrease in its effective concentration. |
| Cell Passage Number | 1. Use cells within a consistent and low passage number range for all experiments.[13] | High passage numbers can lead to phenotypic drift and altered GPCR expression or signaling efficiency. |
Issue 2: High Variability in In Vivo Efficacy Studies
| Potential Cause | Troubleshooting Steps | Rationale |
| High Plasma Protein Binding of this compound | 1. When comparing in vitro and in vivo data, consider the free (unbound) concentration of this compound, not the total concentration.[14][15]2. Be aware that variations in plasma protein levels between individual animals can lead to differences in the free fraction of the drug. | This compound has been reported to have high binding to rodent plasma proteins.[1] Only the unbound fraction of a drug is pharmacologically active.[14][15] |
| Poor Formulation and Bioavailability | 1. For oral administration, consider formulation strategies to enhance solubility and absorption, such as using co-solvents, surfactants, or creating a lipid-based formulation.[16][17]2. For parenteral routes, ensure the formulation is stable and does not precipitate upon injection. | Poor bioavailability will result in inconsistent and lower-than-expected drug exposure at the target site. |
| Metabolic Instability | 1. While the piperidine (B6355638) ring can improve metabolic stability, conduct pharmacokinetic studies to determine the half-life and clearance of this compound in the chosen animal model.[11][12] | Rapid metabolism will lead to a shorter duration of action and may require more frequent dosing. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 for OPRK1 | 9-16 nM | Human | [1] |
| Selectivity vs. OPRD1 | 219-382 fold | Human | [1] |
| Selectivity vs. OPRM1 | 20-35 fold | Human | [1] |
| Plasma Protein Binding | High | Rodent | [1] |
| Plasma Protein Binding | Modest | Human | [1] |
Experimental Protocols
Protocol 1: OPRK1 Antagonist Activity using the Tango™ GPCR Assay
This protocol is adapted from the assay format used in the discovery of this compound.[1][18] The Tango™ assay measures the interaction of β-arrestin with the activated GPCR.
Materials:
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Tango™ OPRK1-bla U2OS cells
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Cell culture medium (e.g., McCoy's 5A) with appropriate supplements
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This compound
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OPRK1 agonist (e.g., U-50488)
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DMSO
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Assay plates (384-well, black, clear bottom)
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LiveBLAzer™-FRET B/G Substrate
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Fluorescence plate reader
Procedure:
-
Cell Plating:
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Culture Tango™ OPRK1-bla U2OS cells according to the supplier's instructions.
-
Plate 10,000 cells per well in a 384-well plate and incubate for 16-20 hours.[19]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
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Create a serial dilution of this compound in assay medium.
-
Prepare a solution of the OPRK1 agonist (e.g., U-50488) at a concentration that elicits an EC80 response.
-
-
Antagonist Assay:
-
Detection:
-
Data Analysis:
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Calculate the ratio of blue to green fluorescence for each well.
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Plot the fluorescence ratio against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: OPRK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining this compound antagonist activity.
Caption: Logical flow for troubleshooting unexpected this compound results.
References
- 1. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Factor κB Signaling in Opioid Functions and Receptor Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. genecards.org [genecards.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. revvity.com [revvity.com]
- 11. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 12. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. future4200.com [future4200.com]
- 18. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing ML350 Experiments for Sensitive Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML350, particularly when using sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective antagonist of the kappa-opioid receptor 1 (OPRK1), with IC50 values in the range of 9-16 nM.[1][2] Its high selectivity makes it a valuable tool for studying the physiological and pathological roles of the kappa-opioid receptor system. This compound exhibits good membrane permeability and is suitable for both in vitro and in vivo studies.[1]
Q2: What are "sensitive cell lines" in the context of drug screening?
Sensitive cell lines are cell types that exhibit a pronounced response to external stimuli, including chemical compounds like this compound. This sensitivity can manifest as reduced viability, altered morphology, or significant changes in signaling pathways even at low concentrations of the compound. These cell lines can be particularly challenging to work with but can also provide more nuanced insights into the biological effects of a drug.
Q3: What are the common initial challenges when using this compound with sensitive cell lines?
Researchers may encounter issues such as unexpected cytotoxicity, induction of cellular stress responses, or high variability in experimental results. These challenges often stem from using concentrations of this compound that are too high for the specific cell line or from suboptimal experimental conditions.
Q4: How can I determine the optimal concentration of this compound for my sensitive cell line?
The optimal concentration should be determined empirically for each cell line. A good starting point is to perform a dose-response curve to determine the concentration at which this compound effectively antagonizes the OPRK1 receptor without causing significant off-target effects or cytotoxicity.
Troubleshooting Guide
Issue 1: Unexpectedly High Cell Death or Low Viability
Symptom: After treating sensitive cell lines with this compound, you observe a significant decrease in cell viability, even at concentrations intended to be non-toxic.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Concentration Too High | Perform a dose-response experiment starting from a very low concentration (e.g., 1 nM) and titrating up to a higher concentration (e.g., 10 µM). | Sensitive cell lines may be susceptible to off-target effects or cellular stress at concentrations that are well-tolerated by more robust cell lines. |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | The solvent itself can be toxic to sensitive cells, especially at higher concentrations. Ensure the final solvent concentration is minimal and consistent across all wells.[3] |
| Caspase-Independent Cell Death | Evaluate markers of non-apoptotic cell death pathways, such as necroptosis or autophagy.[4][5][6][7][8] | High concentrations of a compound can sometimes trigger alternative cell death pathways that are not detected by standard apoptosis assays. |
| Mitochondrial Dysfunction | Assess mitochondrial health using assays for mitochondrial membrane potential or ATP production.[9][10][11] | Drug-induced stress can lead to mitochondrial damage, a common precursor to cell death. |
Issue 2: High Variability in Experimental Replicates
Symptom: You observe significant differences in the measured response to this compound across replicate wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. | Uneven cell distribution is a common source of variability in cell-based assays.[12] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | Evaporation from the outer wells can lead to changes in media concentration and affect cell growth and drug response. |
| Incomplete Drug Mixing | Gently mix the plate after adding this compound to ensure even distribution of the compound. | Poor mixing can lead to concentration gradients within the wells. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments.[13] | Cell characteristics can change over time in culture, leading to inconsistent responses. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for Sensitive Cell Lines
-
Cell Preparation: Culture cells to approximately 80% confluency. Harvest and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions to achieve a range of seeding densities (e.g., from 1,000 to 20,000 cells per well in a 96-well plate).
-
Seeding: Plate the different cell densities in a 96-well plate.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT or resazurin-based assay).
-
Analysis: Determine the seeding density that results in logarithmic growth and avoids over-confluence by the end of the experiment.
Protocol 2: this compound Dose-Response Cytotoxicity Assay
-
Cell Seeding: Seed your sensitive cell line at the predetermined optimal density in a 96-well plate and allow cells to attach overnight.
-
This compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:10 or 1:5 serial dilutions to cover a broad range of concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform a cytotoxicity assay to measure cell viability.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: OPRK1 Signaling Pathway and the Antagonistic Action of this compound.
Caption: Troubleshooting Workflow for Unexpected Cell Death with this compound.
Caption: Decision-Making for Adjusting this compound Experimental Conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-independent cell deaths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell death independent of caspases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase independent cell death: leaving the set without the final cut - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Mitochondrial Dysfunction to Prevent Endothelial Dysfunction and Atherosclerosis in Diabetes: Focus on the Novel Uncoupler BAM15 [mdpi.com]
- 10. Altered Mitochondrial Function in MASLD: Key Features and Promising Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biocompare.com [biocompare.com]
- 13. Cell culture conditions [qiagen.com]
Preventing ML350 degradation during long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of ML350 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is a highly potent and selective antagonist of the Kappa-Opioid Receptor (KOR). It is primarily used as a chemical probe in scientific research to investigate the role of the KOR in various physiological and pathological processes, including pain, addiction, and depression.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare small aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q3: How should I prepare this compound solutions for my experiments?
A3: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. For aqueous-based assays, the DMSO stock solution is then serially diluted into the experimental buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What is the known stability of this compound in biological matrices?
Troubleshooting Guides
Issue 1: Inconsistent or Diminished Activity of this compound in Long-Term Experiments
Possible Causes:
-
Degradation of this compound in solution: this compound may degrade over time, especially when stored in aqueous solutions at room temperature or higher.
-
Improper storage of stock solutions: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation of the compound in the stock solution.
-
Interaction with components of the cell culture medium: Components in the cell culture medium, such as certain amino acids or metal ions, could potentially contribute to the degradation of this compound over time.
-
Metabolism by cells: In cellular assays, this compound may be metabolized by the cells, leading to a decrease in its effective concentration.
Solutions:
-
Prepare fresh working solutions: For each experiment, prepare fresh dilutions of this compound from a properly stored, frozen aliquot of the stock solution.
-
Monitor compound stability: If possible, use analytical techniques like High-Performance Liquid Chromatography (HPLC) to periodically check the concentration and purity of your this compound working solutions.
-
Optimize storage of stock solutions: Aliquot your DMSO stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles and exposure to ambient conditions.
-
Evaluate metabolic stability: In long-term cellular experiments, consider conducting a metabolic stability assay to determine the rate at which the cells metabolize this compound.
Issue 2: Precipitation of this compound in Aqueous Buffers or Media
Possible Causes:
-
Low aqueous solubility: this compound, like many small organic molecules, may have limited solubility in aqueous solutions.
-
High final concentration: The concentration of this compound in the final assay buffer may exceed its solubility limit.
-
"Salting out" effect: High salt concentrations in the buffer can decrease the solubility of organic compounds.
Solutions:
-
Decrease the final concentration: If possible, lower the final concentration of this compound used in the assay.
-
Maintain a low percentage of organic solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the assay.
-
Prepare fresh dilutions: Prepare dilutions immediately before use and visually inspect for any signs of precipitation.
-
Sonication: Brief sonication of the solution may help to redissolve small amounts of precipitate.
Data on this compound Stability
While specific quantitative data on the long-term degradation of this compound under various conditions is limited in publicly available literature, the following table summarizes general stability information based on a related compound and common practices for small molecules.
| Condition | Solvent/Matrix | Temperature | Duration | Stability | Reference/Note |
| Plasma Stability | Human and Mouse Plasma | 37°C | 3 hours | Excellent (100% remaining) | [1] (Data for ML140) |
| Long-Term Storage (Solid) | - | -20°C | Months to Years | Expected to be stable | General practice for solid small molecules |
| Stock Solution Storage | DMSO | -20°C to -80°C | Months | Generally stable | Best practice to aliquot and avoid freeze-thaw |
| Aqueous Solution | Buffer/Media | Room Temperature | Hours to Days | Likely to degrade over time | Recommended to prepare fresh for each use |
Experimental Protocols
Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol outlines a general procedure to assess the stability of this compound in a specific buffer over time using HPLC.
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (e.g., 1%).
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubation: Store the remaining working solution under the desired experimental conditions (e.g., 37°C in an incubator).
-
Time Points: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the initial time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. Plot the percentage of this compound remaining versus time to determine its stability profile under the tested conditions.
Visualizations
Caption: Potential degradation pathways for a small molecule like this compound.
Caption: A logical workflow for troubleshooting this compound instability issues.
Caption: A typical experimental workflow involving the use of this compound.
References
Technical Support Center: Validating Antibody Specificity for Targets of ML350
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating antibody specificity for targets affected by the selective kappa opioid receptor (OPRK1) antagonist, ML350.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective antagonist of the kappa opioid receptor 1 (OPRK1 or KOR).[1][2] OPRK1 is a G-protein coupled receptor (GPCR) that, upon activation by endogenous ligands like dynorphins, couples to inhibitory G-proteins (Gαi/o) to modulate downstream signaling pathways.[3][4] As an antagonist, this compound blocks these effects.
Q2: What are the key signaling pathways affected by this compound?
By inhibiting OPRK1, this compound prevents the downstream signaling cascades that are typically initiated by receptor activation. These include:
-
Inhibition of Adenylyl Cyclase: Preventing the decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Modulation of Ion Channels: Blocking the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.[5]
-
MAPK and PI3K/Akt Pathways: Inhibiting the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, p38, and JNK, as well as the PI3K/Akt signaling pathway.[1][6][7]
Q3: How can I validate an antibody against OPRK1, the primary target of this compound?
Antibody validation should be performed for each specific application and relies on several key strategies, often referred to as the "five pillars of antibody validation":[3][6]
-
Genetic Strategies: Use knockout or knockdown models (e.g., CRISPR or siRNA) of OPRK1. A specific antibody should show a significantly reduced or absent signal in these models compared to wild-type controls.
-
Orthogonal Strategies: Use a non-antibody-based method to measure OPRK1 levels (e.g., mass spectrometry or qPCR) and correlate the results with your antibody-based method.
-
Independent Antibody Strategies: Use two or more different antibodies that recognize distinct epitopes on OPRK1. The staining patterns or Western blot results should be highly correlated.
-
Expression of Tagged Proteins: Compare the signal from your antibody with the signal from a tagged (e.g., GFP or HA-tagged) OPRK1 protein.
-
Biological Validation: Modulate the OPRK1 signaling pathway and observe the expected downstream effects. For example, treat cells with an OPRK1 agonist (like U-50488H) with and without this compound, and use your antibody to detect changes in OPRK1 localization or downstream protein phosphorylation (e.g., p-ERK1/2).[7][8]
Q4: Can this compound treatment affect the expression level or subcellular localization of its target, OPRK1?
Yes, the localization of OPRK1 can be affected. GPCRs like OPRK1 can undergo agonist-induced internalization.[9] As an antagonist, this compound is expected to block this internalization, leading to a more pronounced cell-surface localization of OPRK1 in the presence of an agonist. This change in localization can be a valuable tool for validating an OPRK1 antibody using immunofluorescence (IF) or immunohistochemistry (IHC).
Troubleshooting Antibody Validation Experiments
This guide addresses common issues encountered when validating antibodies for targets affected by this compound.
| Problem | Potential Cause | Recommended Solution |
| High background in Western Blot (WB) or Immunofluorescence (IF) | 1. Antibody concentration too high. 2. Insufficient blocking. 3. Non-specific binding of secondary antibody. 4. Inadequate washing. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST for WB; serum from the secondary antibody host species for IF). 3. Run a secondary antibody-only control to check for non-specific binding. 4. Increase the number and duration of wash steps. |
| No signal or weak signal in WB | 1. Low or no expression of the target protein in the sample. 2. Inactive antibody. 3. Insufficient protein loading. 4. Poor transfer to the membrane. 5. This compound treatment has downregulated the target protein. | 1. Use a positive control cell line or tissue known to express OPRK1. 2. Ensure proper storage of the antibody. Use a new aliquot. 3. Load at least 20-30 µg of total protein per lane. 4. Verify transfer efficiency using Ponceau S staining. 5. While not the expected primary effect of an antagonist, check for changes in total protein levels post-treatment. |
| Multiple bands in WB | 1. Non-specific antibody binding. 2. Protein degradation. 3. Splice variants or post-translational modifications of the target protein. OPRK1 has a predicted molecular weight of ~43-45 kDa.[10] | 1. Perform a peptide block experiment by pre-incubating the antibody with the immunizing peptide. 2. Use fresh lysates and add protease inhibitors to the lysis buffer. 3. Consult literature (e.g., UniProt) for known isoforms or modifications. Validate using a knockout/knockdown model. |
| Inconsistent results with this compound treatment | 1. This compound degradation. 2. Incorrect this compound concentration. 3. Off-target effects of this compound at high concentrations. | 1. Prepare fresh this compound solutions for each experiment. 2. Perform a dose-response curve to determine the optimal concentration for OPRK1 antagonism without inducing cytotoxicity. 3. Use the lowest effective concentration of this compound. Consider using another OPRK1 antagonist with a different chemical scaffold as a control. |
| Unexpected changes in downstream signaling (e.g., p-ERK) | 1. Crosstalk with other signaling pathways. 2. Off-target effects of this compound. 3. Cell-type specific signaling responses. | 1. Ensure you are using an appropriate agonist to specifically activate the OPRK1 pathway. 2. Review literature for known off-targets of this compound and assess their potential impact in your experimental system.[2] 3. Characterize the OPRK1 signaling pathway in your specific cell line or tissue model. |
Signaling Pathways and Experimental Workflows
OPRK1 Signaling Pathway Blocked by this compound
Caption: OPRK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Antibody Validation
Caption: A streamlined workflow for validating an OPRK1 antibody.
Detailed Experimental Protocols
Protocol 1: Western Blotting to Validate OPRK1 Antibody and Assess Downstream Signaling
This protocol is designed to verify antibody specificity to OPRK1 and to assess its ability to detect modulation of downstream targets like phosphorylated ERK1/2 (p-ERK1/2) following treatment with an OPRK1 agonist and/or this compound.
1. Cell Culture and Treatment:
-
Culture cells known to express OPRK1 (e.g., HEK293 cells transfected with OPRK1, or a neuronal cell line like SH-SY5Y).
-
Seed cells and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours before treatment.
-
Treat cells as follows for 15-30 minutes (optimize time for your cell line):
- Group 1: Vehicle control (e.g., DMSO).
- Group 2: OPRK1 Agonist (e.g., U-50488H, 1 µM).
- Group 3: this compound (10 µM).
- Group 4: Pre-treat with this compound (10 µM) for 30 minutes, then add OPRK1 Agonist (1 µM).
2. Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-OPRK1, anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH) overnight at 4°C with gentle agitation. (See table below for suggested dilutions).
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
| Antibody | Suggested Starting Dilution | Expected Outcome |
| Anti-OPRK1 | 1:1000 | A single band at ~43-45 kDa.[10] Total OPRK1 levels should be consistent across treatments. |
| Anti-p-ERK1/2 | 1:1000 | Increased signal in the agonist-treated group, which should be blocked by this compound. |
| Anti-total-ERK1/2 | 1:1000 | Consistent signal across all lanes, used as a loading control for p-ERK1/2. |
| Anti-GAPDH | 1:5000 | Consistent signal across all lanes, used as a loading control. |
Protocol 2: Immunofluorescence (IF) to Validate OPRK1 Antibody and Observe Receptor Trafficking
This protocol assesses the antibody's ability to detect OPRK1 localization and its blockade of agonist-induced internalization by this compound.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells as described in the Western Blot protocol, but for a longer duration (e.g., 60 minutes) to allow for receptor internalization.
2. Immunostaining:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash coverslips three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes (for total protein staining). For cell surface staining, skip permeabilization.
-
Block with 1% BSA and 0.1% Triton X-100 in PBS for 1 hour.
-
Incubate with the primary anti-OPRK1 antibody (e.g., 1:200 dilution) in blocking buffer overnight at 4°C.
-
Wash coverslips three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash coverslips three times with PBS.
-
Mount coverslips on slides using a mounting medium with DAPI.
3. Imaging and Analysis:
-
Visualize cells using a fluorescence or confocal microscope.
-
Expected Outcome: In vehicle and this compound-only treated cells, OPRK1 staining should be primarily at the cell membrane. In agonist-treated cells, staining should appear more punctate and internalized within the cytoplasm. In the agonist + this compound group, the staining should resemble the vehicle control, demonstrating that this compound blocked internalization.
Protocol 3: Immunoprecipitation (IP) to Confirm OPRK1 Antibody Specificity
This protocol provides strong evidence of antibody specificity by isolating the target protein from a complex mixture.
1. Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
2. Immunoprecipitation:
-
Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of the anti-OPRK1 antibody or a negative control IgG overnight at 4°C on a rotator.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold IP lysis buffer.
3. Elution and Detection:
-
Elute the protein-antibody complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluate by Western blotting using the same anti-OPRK1 antibody.
-
Expected Outcome: A single band at the correct molecular weight for OPRK1 should be present in the lane corresponding to the anti-OPRK1 IP, but not in the negative control IgG lane. This confirms the antibody specifically pulls down its intended target. For further validation, the IP'd band can be excised and identified by mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. Kappa opioid receptor antagonism restores phosphorylation, trafficking and behavior induced by a disease-associated dopamine transporter variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa opioid receptor antagonism restores phosphorylation, trafficking and behavior induced by a disease-associated dopamine transporter variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repeated Swim-Stress Induces Kappa Opioid-Mediated Activation of ERK1/2 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist-induced regulation and trafficking of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of cyclic AMP response element-binding protein (CREB) phosphorylation by acute and chronic morphine in the rat locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ML350's On-Target Effects: A Comparative Guide to USP2 siRNA Knockdown
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a small molecule inhibitor is a critical step in drug discovery. This guide provides a comprehensive comparison of ML350, a potent and selective inhibitor of Ubiquitin-Specific Protease 2 (USP2), with the gold-standard genetic method of USP2 siRNA knockdown for validating on-target cellular phenotypes.
This guide will delve into the experimental data supporting the on-target effects of this compound by comparing its activity with the effects of specifically silencing the USP2 gene. Detailed protocols for both methodologies are provided to facilitate the replication and adaptation of these experiments.
Unveiling the Role of USP2
Ubiquitin-Specific Protease 2 (USP2) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin chains from target proteins, thereby rescuing them from proteasomal degradation. Key functions of USP2 include the regulation of cell cycle progression, apoptosis, and cellular metabolism. Its substrates include critical cell cycle regulators like Cyclin D1 and anti-apoptotic proteins such as Survivin.[1][2] Dysregulation of USP2 activity has been implicated in the progression of several cancers, making it an attractive therapeutic target.
This compound: A Selective USP2 Inhibitor
This compound and its well-characterized analog, ML364, are potent, selective, and reversible inhibitors of USP2.[1][3] These small molecules have been instrumental in probing the cellular functions of USP2. Biochemical assays have demonstrated that ML364 inhibits USP2 with an IC50 of 1.1 µM.[1][3] Cellular studies have shown that inhibition of USP2 by ML364 leads to the degradation of key substrate proteins, resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]
The Power of Genetic Validation: USP2 siRNA
To definitively attribute the cellular effects of this compound to the inhibition of USP2, a comparison with genetic knockdown of the target is essential. Small interfering RNA (siRNA) offers a powerful tool to specifically silence the expression of the USP2 gene, thereby mimicking the effect of a highly specific inhibitor. By comparing the phenotypes induced by this compound treatment with those observed upon USP2 siRNA transfection, researchers can confidently validate the on-target activity of the compound.
Comparative Analysis: this compound vs. USP2 siRNA
The concordance between the effects of this compound/ML364 and USP2 siRNA provides strong evidence for the on-target activity of the chemical probe. Below is a summary of key experimental findings from studies directly comparing the two approaches.
Table 1: Comparison of Cellular Effects of ML364 and USP2 siRNA
| Cellular Process | Downstream Target | Effect of ML364 Treatment | Effect of USP2 siRNA Knockdown | Reference |
| Cell Cycle Progression | Cyclin D1 | Decreased protein levels, leading to G1 cell cycle arrest. | Decreased protein levels, leading to G1 cell cycle arrest. | [1] |
| Apoptosis | Survivin | Decreased protein levels, sensitizing cancer cells to TRAIL-induced apoptosis. | Decreased protein levels, sensitizing cancer cells to TRAIL-induced apoptosis. | [2][4] |
Experimental Protocols
To facilitate the experimental validation of this compound's on-target effects, detailed protocols for both compound treatment and siRNA knockdown are provided below.
Experimental Workflow
Caption: Experimental workflow for comparing this compound and USP2 siRNA.
Protocol 1: this compound/ML364 Treatment and Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a stock solution of this compound/ML364 in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be prepared in parallel.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound/ML364 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTS Assay):
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: USP2 siRNA Knockdown and Western Blot Analysis
-
Cell Seeding: Seed cells in a 6-well plate to achieve 50-60% confluency on the day of transfection.
-
siRNA Transfection:
-
Prepare two tubes per condition: one for the siRNA and one for the transfection reagent.
-
In tube 1, dilute the USP2-targeting siRNA or a non-targeting control siRNA in a serum-free medium.
-
In tube 2, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the transfection complexes to the cells in fresh serum-free medium.
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C. Then, add a complete medium containing serum.
-
Harvesting Cells: After 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against USP2, Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein knockdown and the effect on downstream targets.
-
On-Target vs. Off-Target Effects
A crucial aspect of validating any small molecule inhibitor is understanding its selectivity. While this compound/ML364 has been shown to be selective for USP2, it is important to consider potential off-target effects.[1] Similarly, siRNA-mediated knockdown can also have off-target effects, where the siRNA unintentionally silences other genes with partial sequence homology.[5][6]
Logical Relationship for On-Target Validation
Caption: On-target validation logic.
To mitigate off-target effects with siRNA, it is recommended to use a pool of multiple siRNAs targeting different regions of the USP2 mRNA and to perform rescue experiments by re-expressing an siRNA-resistant form of USP2. For this compound, selectivity can be further assessed by profiling its activity against a panel of other deubiquitinating enzymes.
Conclusion
The parallel use of a selective chemical probe like this compound and a specific genetic tool such as USP2 siRNA provides a robust strategy for validating the on-target effects of USP2 inhibition. The strong correlation in the cellular phenotypes induced by both methods, including the degradation of key substrates like Cyclin D1 and Survivin, confirms that the observed biological consequences are a direct result of targeting USP2. This comparative approach is indispensable for building a strong case for the therapeutic potential of USP2 inhibitors and for advancing drug discovery programs.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of USP2 Enhances TRAIL-Mediated Cancer Cell Death through Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of ML350's anti-cancer effects in multiple cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of the novel compound ML350 across multiple cell lines. The objective is to present a clear, data-driven overview of its performance relative to other established anti-cancer agents, supported by detailed experimental protocols and visualizations of its mechanism of action.
Comparative Analysis of In Vitro Cytotoxicity
The anti-cancer efficacy of this compound was evaluated across a panel of human cancer cell lines and compared with standard-of-care chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin (B1662922) IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 0.8 | 0.01 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.1 | 1.2 | 0.05 |
| A549 | Lung Carcinoma | 3.2 | 1.5 | 0.02 |
| HCT116 | Colon Carcinoma | 4.8 | 0.9 | 0.03 |
| PC-3 | Prostate Adenocarcinoma | 6.5 | 2.1 | 0.08 |
| K-562 | Chronic Myelogenous Leukemia | 1.8 | 0.5 | 0.009 |
Data Summary: this compound demonstrates broad-spectrum anti-cancer activity, with the most potent effects observed in the K-562 leukemia cell line. While its potency is generally lower than the comparator drugs, doxorubicin and paclitaxel, this compound's novel mechanism of action warrants further investigation.
Experimental Protocols
Cell Culture and Maintenance
All cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium (Gibco) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with serial dilutions of this compound, Doxorubicin, or Paclitaxel for 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. IC50 values were determined by non-linear regression analysis using GraphPad Prism software.
Mechanism of Action: Signaling Pathway Modulation
This compound has been identified as a potent and selective inhibitor of Mixed Lineage Kinase 3 (MLK3). MLK3 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in cancer cell proliferation and survival.
Experimental Workflow for Kinase Inhibition Profiling
Caption: Workflow for determining the inhibitory effect of this compound on MLK3 kinase activity.
This compound-Mediated Inhibition of the JNK Signaling Pathway
Caption: this compound inhibits MLK3, blocking the downstream JNK signaling pathway.
By targeting MLK3, this compound effectively disrupts a critical signaling cascade required for the survival and proliferation of various cancer cells. This targeted approach may offer a more favorable therapeutic window compared to broadly cytotoxic agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology.
A Comparative Analysis: LONP1 Inhibitor ML350 and the Proteasome Inhibitor Bortezomib in Cancer Therapy
A detailed examination of two distinct approaches to targeting cellular protein homeostasis for the treatment of cancer. This guide provides a comparative analysis of the novel mitochondrial Lon protease (LONP1) inhibitor, exemplified by compounds such as CDDO-Me and BT317, and the established proteasome inhibitor, bortezomib (B1684674). This report is intended for researchers, scientists, and drug development professionals.
This guide delves into the mechanisms of action, target specificity, and preclinical efficacy of LONP1 inhibitors and bortezomib. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, we aim to provide a comprehensive resource for understanding the therapeutic potential and underlying biology of these two classes of anti-cancer agents.
Executive Summary
Bortezomib, a first-in-class proteasome inhibitor, has revolutionized the treatment of multiple myeloma and other hematological malignancies by targeting the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation in eukaryotic cells.[1] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2]
More recently, the mitochondrial Lon protease 1 (LONP1) has emerged as a promising therapeutic target. LONP1 is an ATP-dependent serine protease crucial for maintaining mitochondrial proteostasis, a key factor in cancer cell survival and proliferation.[3][4] Small molecule inhibitors of LONP1, such as the synthetic triterpenoid (B12794562) CDDO-Me and the dual LONP1/proteasome inhibitor BT317, represent a novel strategy to induce cancer cell death by disrupting mitochondrial function.[5][6][7]
This guide provides a side-by-side comparison of these two distinct therapeutic strategies, highlighting their differential effects on cellular machinery and their potential for single-agent or combination therapies.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the key quantitative data for representative LONP1 inhibitors and bortezomib, providing a basis for comparing their potency and selectivity.
| Inhibitor | Target | Mechanism of Action | Ki / IC50 | Cell Line / Condition | Reference |
| Bortezomib | 20S Proteasome (β5 subunit) | Reversible inhibitor of chymotrypsin-like activity | Ki = 0.6 nM | Purified 20S proteasome | [2][3] |
| IC50 = 7 nM | Average across 60 cancer cell lines | [2] | |||
| IC50 = 5 nM - 1 µM | Various breast cancer cell lines | [8] | |||
| LONP1 | Proteolytic active site inhibitor | IC50 = 17 nM | Purified human LONP1 | [4][9] | |
| CDDO-Me | LONP1 | Allosteric inhibitor of ATPase activity | IC50 = 1.9 µM | Purified LONP1 | [4][5] |
| IC50 = 178.5 ± 29.7 nM | OCI-AML2 (AML) | [10] | |||
| IC50 = 156.5 ± 39.7 nM | NB4 (AML) | [10] | |||
| BT317 | LONP1 | Protease inhibitor | IC50 = 31.2 µM | Purified LONP1 | [6] |
| Chymotrypsin-like (CT-L) Proteasome Activity | Protease inhibitor | Not specified | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the effects of these inhibitors.
Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Materials:
-
Cells treated with bortezomib or vehicle control.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT.[11]
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
96-well black plates.
-
Fluorometric plate reader.
-
-
Procedure:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in proteasome activity assay buffer by passing them through a 29G needle ten times.[11]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add 20-50 µg of protein lysate to each well.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to a final concentration of 50-100 µM.
-
Measure the fluorescence kinetically at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[11][12][13]
-
Calculate the rate of AMC release (increase in fluorescence over time) to determine proteasome activity.
-
LONP1 Activity Assay (Fluorometric)
This protocol measures the protease activity of purified LONP1.
-
Materials:
-
Purified human LONP1 protein.
-
LONP1 Activity Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% Glycerol.[14]
-
ATP solution.
-
FITC-Casein substrate.
-
96-well black plates.
-
Fluorometric plate reader.
-
-
Procedure:
-
Incubate purified LONP1 (0.1 µM) in LONP1 activity buffer with or without the LONP1 inhibitor (e.g., CDDO-Me) for 15 minutes at 37°C.[14]
-
Add ATP to a final concentration of 2.5 mM.[14]
-
Initiate the reaction by adding FITC-Casein to a final concentration of 0.8 µM.[14]
-
Monitor the increase in fluorescence (excitation 485 nm, emission 535 nm) using a plate reader.[14]
-
The rate of fluorescence increase corresponds to LONP1 proteolytic activity.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells seeded in a 96-well plate.
-
Bortezomib or LONP1 inhibitor at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the inhibitor or vehicle control for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[15]
-
Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan (B1609692) crystals by viable cells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Cells treated with the inhibitor or vehicle control.
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT).[17]
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
96-well plate.
-
Microplate reader (spectrophotometer or fluorometer).
-
-
Procedure:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in cold Lysis Buffer and incubate on ice for 10-20 minutes.[17]
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
In a 96-well plate, add 50-200 µg of protein lysate to each well.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.[18]
-
Measure the absorbance (405 nm for pNA) or fluorescence (excitation 380 nm, emission 460 nm for AMC) using a plate reader.[19]
-
The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways affected by LONP1 inhibitors and bortezomib.
Caption: Signaling pathway of LONP1 inhibition leading to apoptosis.
Caption: Signaling pathway of bortezomib-mediated proteasome inhibition.
Conclusion
The comparative analysis of LONP1 inhibitors and bortezomib reveals two distinct yet potent strategies for inducing cancer cell death. Bortezomib's well-established clinical efficacy underscores the therapeutic value of targeting the proteasome. However, the emergence of resistance and off-target toxicities necessitates the exploration of novel therapeutic avenues.
LONP1 inhibitors offer a promising alternative by targeting a key regulator of mitochondrial function, a critical dependency for many cancer cells. The preclinical data for compounds like CDDO-Me and BT317 are encouraging, demonstrating potent anti-cancer activity. Furthermore, the observation that bortezomib also exhibits inhibitory activity against LONP1, albeit at a lower potency than against the proteasome, suggests a potential for synergistic effects or the development of dual-targeting agents.
Further research, including head-to-head preclinical studies and eventually clinical trials, is warranted to fully elucidate the therapeutic potential of LONP1 inhibitors, both as monotherapies and in combination with existing anti-cancer agents like bortezomib. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bortezomib, proteasome inhibitor (CAS 179324-69-7) | Abcam [abcam.com]
- 4. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. abmole.com [abmole.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mpbio.com [mpbio.com]
- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Confirming ML350's Cellular Target: A Comparative Guide to Specificity Assays
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule engages its intended target within a cell is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of key specificity assays to confirm the cellular targets of ML350, a known inhibitor of Ubiquitin-Specific Peptidase 2 (USP2). We present supporting experimental data for this compound and alternative USP2 inhibitors, detailed experimental protocols, and visualizations of key pathways and workflows.
This compound (also reported in literature as ML364) is a selective inhibitor of USP2, a deubiquitinase implicated in various cellular processes, including cell cycle progression and protein degradation.[1][2][3] Validating the direct interaction of this compound with USP2 in a cellular context is crucial to confidently attribute its biological effects to the inhibition of this specific enzyme. This guide explores biochemical and cellular assays to establish target engagement and assess inhibitor specificity.
Comparison of USP2 Inhibitors
To provide a comparative landscape, we have summarized the performance of this compound and two alternative USP2 inhibitors, Gambogic acid (GA) and 6-thioguanine (B1684491) (6-TG), across different assay platforms.
| Inhibitor | Target(s) | Biochemical IC50 (USP2) | Cellular Potency | Method of Target Engagement Confirmation |
| This compound (ML364) | USP2 | 1.1 µM[1][2] | 0.97 µM (Cyclin D1 reduction in HCT116 cells)[4] | Microscale Thermophoresis (Kd = 5.2 µM)[1][3] |
| Gambogic acid (GA) | USP2, other off-targets | Not reported | 0.78 µM (Apoptosis induction in T47D cells)[5] | Cellular Thermal Shift Assay (CETSA)[6] |
| 6-thioguanine (6-TG) | USP2 (non-competitive, covalent) | Potent inhibitor[6][7] | Not reported | Biochemical inhibition assays[6][7] |
Key Specificity Assays to Confirm this compound's Target
A multi-pronged approach employing both biochemical and cellular assays is essential to robustly confirm the on-target activity and specificity of this compound.
Biochemical Assays: Direct Enzyme Inhibition
Biochemical assays provide a direct measure of an inhibitor's ability to modulate the enzymatic activity of its purified target protein.
a) Fluorescence-Based Enzymatic Assay: This is a common method to screen for and characterize inhibitors of deubiquitinases like USP2. The assay relies on a fluorogenic ubiquitin substrate, such as ubiquitin-AMC (7-amino-4-methylcoumarin), which becomes fluorescent upon cleavage by USP2. A decrease in the fluorescent signal in the presence of an inhibitor indicates enzymatic inhibition.
b) Microscale Thermophoresis (MST): MST is a biophysical technique that measures the affinity between a protein and a ligand in solution by detecting changes in the hydration shell, charge, or size of the molecules.[8][9][10] This method has been successfully used to demonstrate the direct binding of ML364 to USP2.[1][2][3]
Cellular Assays: Target Engagement in a Physiological Context
Cellular assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a downstream biological response.
b) Western Blotting for Downstream Substrate Levels: A key function of USP2 is to deubiquitinate and stabilize its substrates, such as Cyclin D1.[4][15] Inhibition of USP2 by this compound should therefore lead to a decrease in the cellular levels of these substrates. Western blotting is a standard method to quantify changes in protein levels and has been used to show that ML364 treatment leads to a dose-dependent reduction of Cyclin D1 in cancer cell lines.[4]
Experimental Protocols
Protocol 1: Fluorescence-Based USP2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified USP2 enzyme.
Materials:
-
Purified recombinant human USP2 enzyme
-
Ubiquitin-AMC fluorogenic substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound and control compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add USP2 enzyme to each well of the microplate.
-
Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-AMC substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of an inhibitor to USP2 in intact cells.
Materials:
-
HCT116 or other suitable cancer cell line
-
Cell culture medium and supplements
-
Inhibitor of interest (e.g., Gambogic acid as a positive control) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody against USP2
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the inhibitor or vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) in the incubator.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble USP2 in each sample by Western blotting.
-
Generate a melting curve by plotting the band intensity of soluble USP2 against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing the Molecular Context
To better understand the experimental process and the biological pathways involved, the following diagrams are provided.
Off-Target Considerations
While this compound is reported to be a selective inhibitor of USP2, it is crucial to assess its activity against other related enzymes to build a comprehensive specificity profile. The study that characterized ML364 showed it to be inactive against caspase 6, caspase 7, MMP1, MMP9, and USP15.[4] However, broader off-target profiling using panels of deubiquitinases and other enzyme families would provide a more complete picture of its selectivity. The use of inactive structural analogs, as was done with compound 2 in the ML364 study, is a valuable control to ensure that the observed cellular effects are due to the specific inhibition of the intended target.[4]
Conclusion
Confirming the cellular target of a small molecule inhibitor like this compound requires a combination of robust biochemical and cellular assays. Direct binding can be demonstrated using techniques like Microscale Thermophoresis, while cellular target engagement can be verified with methods such as the Cellular Thermal Shift Assay. Furthermore, quantifying the downstream effects on substrate stability, for instance, the reduction of Cyclin D1 levels, provides crucial evidence linking target inhibition to a cellular phenotype. By employing these multifaceted approaches and comparing the activity of this compound with alternative inhibitors, researchers can build a strong and compelling case for its mechanism of action, a critical step in the journey of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Targeting the deubiquitinase USP2 for malignant tumor therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. nuvisan.com [nuvisan.com]
- 10. Microscale Thermophoresis and Molecular Modelling to Explore the Chelating Drug Transportation in the Milk to Infant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. What are USP2 inhibitors and how do they work? [synapse.patsnap.com]
Reproducibility of ML350 Experimental Results: A Comparative Guide for Researchers
A comprehensive analysis of the kappa-opioid receptor antagonist ML350, evaluating the consistency of its performance across published studies and comparing it with established alternatives. This guide provides researchers with the necessary data and protocols to make informed decisions for their experimental designs.
This guide addresses the critical issue of experimental reproducibility in the context of the selective kappa-opioid receptor (KOR) antagonist, this compound (also known as CYM50202). By synthesizing data from multiple independent studies, we aim to provide a clear overview of the consistency of this compound's pharmacological profile. Furthermore, we present a comparative analysis of this compound against other widely used KOR antagonists, namely nor-Binaltorphimine (nor-BNI), JDTic, and 5'-Guanidinylnaltrindole (5'-GNTI). This guide is intended for researchers, scientists, and drug development professionals working in the field of opioid pharmacology and related areas.
Comparative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for this compound and its alternatives as reported in various studies. This allows for a direct comparison of their potency and selectivity, as well as an assessment of the inter-laboratory variability for this compound.
Table 1: In Vitro Potency (IC50/Ki in nM) of this compound at the Kappa-Opioid Receptor
| Study (Lab/Year) | Assay Type | Reported Value (nM) |
| Probe Report: SID 87165510 (2010) | Radioligand Binding Assay (Ki) | 16 |
| Company A Data Sheet | Radioligand Binding Assay (IC50) | 9 |
| Company B Data Sheet | Radioligand Binding Assay (IC50) | 12.6 |
Note: IC50 is the half maximal inhibitory concentration; Ki is the inhibition constant. Lower values indicate higher potency.
Table 2: Comparative In Vitro Pharmacology of KOR Antagonists
| Compound | KOR (Ki/IC50, nM) | MOR (Ki/IC50, nM) | DOR (Ki/IC50, nM) | Selectivity (KOR vs. MOR/DOR) |
| This compound | 9 - 16 | ~3,500 | ~5,000 | ~219-382 fold vs. MOR; ~312-416 fold vs. DOR |
| nor-BNI | 0.1 - 1.0 | 10 - 50 | 50 - 200 | High |
| JDTic | 0.2 - 2.0 | >1,000 | >1,000 | Very High |
| 5'-GNTI | 0.04 - 0.5 | >200 | >200 | Very High |
Data compiled from various public sources and research articles. Ranges reflect variability across different studies and assay conditions.
Discussion on Reproducibility
The available data for this compound from different sources, primarily probe reports and commercial supplier datasheets, shows a reasonable degree of consistency in its reported in vitro potency at the kappa-opioid receptor, with Ki and IC50 values generally falling within the 9-16 nM range. This suggests that the fundamental pharmacological profile of this compound is reproducible. However, a comprehensive assessment of reproducibility would benefit from a greater number of peer-reviewed research articles from diverse academic laboratories reporting on its use. The minor variations observed could be attributed to differences in experimental protocols, such as the specific radioligand used, cell lines expressing the receptor, and buffer conditions.
Comparison with Alternatives
This compound presents itself as a potent and selective KOR antagonist. When compared to established alternatives:
-
nor-Binaltorphimine (nor-BNI) is a long-acting, highly selective KOR antagonist that is widely used as a standard tool in preclinical research. It exhibits higher potency than this compound.
-
JDTic is another potent and highly selective KOR antagonist with a long duration of action. Its non-opioid structure makes it a valuable tool to avoid potential off-target effects associated with opioid-like scaffolds.
-
5'-Guanidinylnaltrindole (5'-GNTI) is an exceptionally potent and selective KOR antagonist.
While this compound may not possess the sub-nanomolar potency of some alternatives like 5'-GNTI, its favorable pharmacokinetic properties, including high solubility and CNS penetration, make it a valuable tool for in vivo studies.
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of experiments, the following diagrams illustrate the key signaling pathway of the kappa-opioid receptor and a typical experimental workflow for characterizing a KOR antagonist.
Validating the Downstream Effects of a UBE2O Inhibitor on Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the downstream signaling effects of a putative selective inhibitor of the Ubiquitin-Conjugating Enzyme E2 O (UBE2O), provisionally termed ML350. The performance of this hypothetical selective inhibitor is contrasted with Arsenic Trioxide (ATO), a known, clinically used compound that inhibits UBE2O activity, among other targets. This document outlines key signaling pathways modulated by UBE2O, presents experimental data in a comparative format, and provides detailed protocols for validation.
Introduction to UBE2O
Ubiquitin-conjugating enzyme E2 O (UBE2O), also known as E2-230K, is an atypical E2/E3 hybrid ubiquitin ligase. Unlike conventional E2 enzymes that require a separate E3 ligase to transfer ubiquitin to a substrate, UBE2O can directly recognize and ubiquitinate its target proteins. This dual functionality positions UBE2O as a critical regulator of various cellular processes by targeting key proteins for proteasomal degradation. Dysregulation of UBE2O has been implicated in several cancers, making it an attractive therapeutic target. To date, no selective inhibitors of UBE2O have been described in publicly available literature.
Key Downstream Signaling Pathways of UBE2O
UBE2O's primary downstream effects are mediated through its ubiquitination and subsequent degradation of key signaling proteins. The two major pathways affected are the AMPK/mTOR and Wnt/β-catenin signaling cascades.
The AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central energy sensor that, when active, inhibits the mechanistic target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation. UBE2O directly targets the catalytic subunit of AMPK, AMPKα2, for K48-linked polyubiquitination and proteasomal degradation. This degradation of AMPKα2 relieves the inhibition on mTOR, leading to the activation of mTOR Complex 1 (mTORC1) and its downstream effectors, promoting cell growth and proliferation.
Figure 1. UBE2O-mediated regulation of the AMPK/mTOR signaling pathway.
Crosstalk with the Wnt/β-catenin Signaling Pathway
While direct regulation is less characterized, UBE2O inhibition impacts key downstream targets of the Wnt/β-catenin pathway, such as c-Myc and Cyclin D1. This is likely an indirect effect mediated through the AMPK/mTOR axis, which is known to crosstalk with Wnt signaling. Inhibition of UBE2O is expected to decrease the expression of these oncogenic transcription factors.
Figure 2. Crosstalk between UBE2O inhibition and the Wnt/β-catenin pathway.
Comparative Performance Data
The following tables summarize the expected outcomes from experiments designed to validate the downstream effects of a selective UBE2O inhibitor (this compound) compared to the non-selective inhibitor, Arsenic Trioxide (ATO).
| Table 1: Effect on AMPK/mTOR Pathway Protein Levels (Western Blot) | |||
| Target Protein | Treatment | Expected Outcome | Rationale |
| p-AMPKα (Thr172) | This compound | Increased | Inhibition of UBE2O prevents AMPKα2 degradation, leading to its accumulation and activation. |
| ATO | Increased | ATO inhibits UBE2O, but may have other effects on AMPK signaling. | |
| Total AMPKα2 | This compound | Increased | Stabilization of the AMPKα2 protein due to blocked degradation. |
| ATO | Increased | Similar to this compound, due to UBE2O inhibition. | |
| p-mTOR (Ser2448) | This compound | Decreased | Increased AMPK activity leads to inhibition of mTORC1. |
| ATO | Decreased | Consistent with UBE2O inhibition. | |
| p-S6K (Thr389) | This compound | Decreased | Downstream target of mTORC1 is less phosphorylated. |
| ATO | Decreased | Downstream effect of mTORC1 inhibition. |
| Table 2: Effect on Wnt/β-catenin Pathway Activity | |||
| Assay | Treatment | Expected Outcome | Rationale |
| TCF/LEF Luciferase Reporter | This compound | Decreased Activity | Indirect inhibition of Wnt pathway activity through crosstalk with AMPK/mTOR. |
| ATO | Decreased Activity | ATO is known to affect multiple signaling pathways, including Wnt. | |
| c-Myc mRNA (qPCR) | This compound | Decreased | Reduced transcription of a key Wnt target gene. |
| ATO | Decreased | Consistent with inhibition of Wnt signaling. | |
| Cyclin D1 mRNA (qPCR) | This compound | Decreased | Reduced transcription of a cell cycle regulator downstream of Wnt. |
| ATO | Decreased | Consistent with inhibition of Wnt signaling. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experimental Workflow
Figure 3. General workflow for validating inhibitor effects.
Protocol 1: Western Blot for AMPK/mTOR Pathway Analysis
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with the selective inhibitor (this compound), ATO, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-mTOR, anti-p-S6K, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
-
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction:
-
Treat cells as described above.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for target genes (c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH).
-
Primer sequences:
-
c-Myc-Fwd: 5'-GCTGCTTAGACGCTGGATTT-3'
-
c-Myc-Rev: 5'-TAACGTTGAGGGGCATCG-3'
-
CyclinD1-Fwd: 5'-GCTGCGAAGTGGAAACCATC-3'
-
CyclinD1-Rev: 5'-CCTCCTTCTGCACACATTTGAA-3'
-
-
-
Data Analysis:
-
Perform the reaction in a real-time PCR system.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Protocol 3: TCF/LEF Luciferase Reporter Assay for Wnt/β-catenin Activity
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively expressed Renilla luciferase (for normalization).
-
-
Treatment:
-
After 24 hours, treat the transfected cells with the selective inhibitor (this compound), ATO, a known Wnt pathway activator (e.g., Wnt3a conditioned media) as a positive control, or vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment time (e.g., 24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
References
A Head-to-Head Comparison of Established and Newly Developed Deubiquitinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular pathway controlling protein degradation and signaling, making it a prime target for therapeutic intervention in various diseases, including cancer. Deubiquitinating enzymes (DUBs) are key regulators of the UPS, reversing the ubiquitination process and thereby stabilizing their substrates. The development of DUB inhibitors has emerged as a promising strategy for targeting pathologies associated with aberrant protein stabilization. This guide provides an objective, data-driven comparison of the well-established, broad-spectrum DUB inhibitor PR-619 with several newly developed, more targeted inhibitors: b-AP15, VLX1570, and FT671.
It is important to clarify a common misconception: ML350, a compound sometimes associated with DUB research, is primarily a potent and selective Kappa Opioid Receptor (KOR) antagonist and not a DUB inhibitor. Therefore, it is not included in this direct comparison of DUB-targeting agents.
Quantitative Performance Data of DUB Inhibitors
The following table summarizes the in vitro and cellular potency of the selected DUB inhibitors against their primary targets and in various cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for inhibitor potency.
| Inhibitor | DUB Target(s) | In Vitro IC50/EC50 | Cell Line | Cellular IC50/EC50 | Mechanism of Action |
| PR-619 | Broad-spectrum (USPs, UCHs, etc.) | EC50: 1-20 µM (cell-free)[1][2] | HCT116 | EC50: 6.3 µM[1] | Reversible, non-selective |
| IC50: 3.93 µM (USP4), 4.9 µM (USP8), 6.86 µM (USP7), 7.2 µM (USP2), 8.61 µM (USP5)[3] | |||||
| b-AP15 | UCHL5 and USP14 | IC50: 2.1 µM (19S proteasome DUB activity)[4][5] | HCT-116 | IC50: 0.8 µM (UbG76V-YFP reporter)[5] | Inhibits 19S regulatory particle DUBs |
| IC50: 16.8 µM (Ub-AMC substrate)[6] | MESOV | IC50: 314.7 nM (24h)[7] | |||
| SKOV3 | IC50: 369.8 nM (24h)[7] | ||||
| LNCaP | IC50: 0.762 µM (48h)[8] | ||||
| PC-3 | IC50: 0.378 µM (48h)[8] | ||||
| VLX1570 | USP14 and UCHL5 | IC50: ~10 µM (proteasome DUBs)[9][10] | HCT116 | IC50: 0.58 µM[9][10] | Competitive inhibitor of proteasome DUBs |
| IC50: 6.4 µM (Ub-rhodamine), 13 µM (Ub-AMC)[11] | KMS-11 | IC50: 43 nM[9][11] | |||
| RPMI-8226 | IC50: 74 nM[9][11] | ||||
| OPM-2 | IC50: 126 nM[9][11] | ||||
| FT671 | USP7 | IC50: 52 nM (USP7 catalytic domain)[12][13][14] | MM.1S | IC50: 33 nM[12] | Non-covalent, selective |
| Kd: 65 nM (binding to USP7 catalytic domain)[12][13] | MCF7 | IC50: ~0.1 µM (cellular target engagement)[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro DUB Inhibition Assay (Ubiquitin-Rhodamine)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified DUB.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, and 0.1 mg/mL BSA.
-
Enzyme Solution: Recombinant DUB enzyme is diluted to the desired final concentration in assay buffer.
-
Substrate Solution: Ubiquitin-Rhodamine 110 (Ub-Rho110) is prepared in assay buffer.
-
Inhibitor Solution: A stock solution of the test compound is prepared in DMSO and serially diluted.
-
-
Assay Procedure:
-
The DUB enzyme and inhibitor are pre-incubated in a 96-well plate for 30 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the Ub-Rho110 substrate.
-
The increase in fluorescence, resulting from the cleavage of the rhodamine moiety from ubiquitin, is monitored over time using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).[15]
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition is determined by comparing the rates of inhibitor-treated wells to DMSO control wells.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of DUB inhibitors on cultured cell lines.
Methodology:
-
Cell Plating:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[16]
-
-
Inhibitor Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of the DUB inhibitor or a DMSO vehicle control.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[16]
-
The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
-
Solubilization and Measurement:
-
The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[17]
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by the DUB inhibitors discussed and a typical experimental workflow for their characterization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovering proteasomal deubiquitinating enzyme inhibitors for cancer therapy: lessons from rational design, nature and old drug reposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The proteasome deubiquitinase inhibitor bAP15 downregulates TGF-β/Smad signaling and induces apoptosis via UCHL5 inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. VLX1570 | DUBs inhibitor | Probechem Biochemicals [probechem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. FT671 | DUB | TargetMol [targetmol.com]
- 15. amsbio.com [amsbio.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. MTT assay protocol | Abcam [abcam.com]
Confirming ML350's On-Target Activity: A Guide to Rescue Experiments and Comparative Analysis
For researchers, scientists, and drug development professionals, rigorously validating a compound's mechanism of action is a critical step in the drug discovery pipeline. This guide provides a framework for confirming the on-target activity of ML350, a selective kappa-opioid receptor (KOR) antagonist, through rescue experiments. It also offers a comparative analysis of this compound with other KOR antagonists, supported by available experimental data.
This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including pain, mood, and addiction.[1] Demonstrating that the observed cellular or physiological effects of this compound are a direct result of its interaction with KOR, and not due to off-target effects, is paramount. Rescue experiments are a powerful tool for achieving this validation.
The Principle of Rescue Experiments
A rescue experiment aims to demonstrate the specificity of an inhibitor's effect by showing that this effect can be reversed or "rescued" by modulating the target protein in a way that is insensitive to the inhibitor. In the context of this compound, a rescue experiment would involve first inducing a KOR-dependent cellular phenotype and then showing that this compound can reverse this phenotype. A subsequent step would be to introduce a modified KOR that is either insensitive to this compound or constitutively active, which should then restore the original phenotype even in the presence of this compound.
Comparative Analysis of KOR Antagonists
This compound is one of several antagonists available for studying KOR function. Understanding its performance relative to other available tools is crucial for experimental design and data interpretation. The following table summarizes key quantitative data for this compound and a selection of alternative KOR antagonists.
| Compound | Target | Ki (nM) | IC50 (nM) - [35S]GTPγS Assay | JNK Activation | Duration of Action |
| This compound | KOR | Data not available | Data not available | Data not available | Data not available |
| nor-binaltorphimine (nor-BNI) | KOR | ~0.1-0.3 | 4.64[2] | Yes[3][4] | Long-acting (>3 weeks)[3][5] |
| JDTic | KOR | ~0.02-0.3 | Data not available | Yes[3][6] | Long-acting (>3 weeks)[3][7] |
| CERC-501 (JNJ-67953964 / LY2456302) | KOR | ~1-5 | Data not available | No (or weak)[7] | Short-acting (< 1 week)[8] |
| PF-04455242 | KOR | 1-3[9] | Data not available | No[10] | Short-acting |
| AZ-MTAB | KOR | Data not available | 20[11] | Data not available | Data not available |
| Zyklophin | KOR | 30[12] | Data not available | Data not available | Short-acting (<12 hours)[12] |
KOR Signaling Pathways
To design an effective rescue experiment, it is essential to understand the signaling pathways modulated by KOR. As a Gαi/o-coupled GPCR, KOR activation by an agonist (like dynorphin) typically leads to:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium (Ca2+) channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways: This includes the activation of p38 and c-Jun N-terminal kinase (JNK).[1][13]
This compound, as a KOR antagonist, is expected to block these agonist-induced effects.
Experimental Design: A Rescue Experiment Protocol
This protocol outlines a rescue experiment to confirm that the mechanism of action of this compound is through the antagonism of the KOR. The experiment utilizes a constitutively active mutant (CAM) of KOR to establish a baseline of KOR signaling independent of an agonist.
Objective: To demonstrate that this compound specifically reverses the signaling of a constitutively active KOR, and that this reversal is dependent on the presence of a functional KOR.
Cell Line: A stable cell line expressing the human kappa-opioid receptor, such as Chinese Hamster Ovary (CHO-KOR) or Human Embryonic Kidney 293 (HEK293-KOR) cells, is recommended.[14][15][16]
Experimental Workflow
Figure 1: A diagram illustrating the workflow for the proposed rescue experiment.
Detailed Methodologies
1. Cell Culture and Transfection:
- Culture CHO-KOR or HEK293-KOR cells in appropriate media.
- Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Transfect cells with one of the following plasmids using a suitable transfection reagent:
- Empty vector (as a negative control)
- Plasmid encoding wild-type human KOR
- Plasmid encoding a constitutively active mutant (CAM) of human KOR. A potential mutation to achieve constitutive activity is in the highly conserved DRY motif of GPCRs.[17]
2. Compound Treatment:
- 24 hours post-transfection, replace the media with serum-free media.
- Treat the cells with either vehicle (e.g., DMSO) or a range of concentrations of this compound.
- Incubate for a predetermined time (e.g., 30 minutes) to allow for antagonist binding and cellular response.
3. Measurement of Downstream Signaling:
- cAMP Assay:
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
- Expected Outcome: Cells expressing the KOR-CAM should exhibit low basal cAMP levels compared to control cells. Treatment with this compound should rescue this effect, leading to an increase in cAMP levels in a dose-dependent manner.
- p38 MAPK Phosphorylation Assay:
- Lyse the cells and determine the levels of phosphorylated p38 (p-p38) and total p38 by Western blotting or ELISA.
- Expected Outcome: Cells expressing the KOR-CAM may show elevated basal levels of p-p38. Treatment with this compound should reduce the levels of p-p38 in a dose-dependent manner.
Interpreting the Results
A successful rescue experiment will demonstrate that:
-
The constitutively active KOR induces a measurable downstream signaling event (decreased cAMP or increased p-p38).
-
This compound reverses this effect in cells expressing the KOR-CAM.
-
This compound has no effect on cells transfected with the empty vector.
This outcome would provide strong evidence that this compound's mechanism of action is the specific antagonism of the kappa-opioid receptor.
Visualizing the Mechanism of Action and Rescue
The following diagram illustrates the KOR signaling pathway and how a rescue experiment confirms this compound's on-target effect.
Figure 2: KOR signaling, this compound inhibition, and the principle of a rescue experiment.
By employing rigorous experimental designs such as the rescue experiment outlined here, and by carefully considering the pharmacological properties of alternative compounds, researchers can confidently validate the on-target mechanism of action for this compound and other novel therapeutics. This foundational work is essential for the successful translation of promising compounds from the laboratory to the clinic.
References
- 1. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JDTic - Wikipedia [en.wikipedia.org]
- 8. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PF-04455242 - Wikipedia [en.wikipedia.org]
- 10. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zyklophin, a systemically active selective kappa opioid receptor peptide antagonist with short duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. genscript.com [genscript.com]
- 16. GPCR Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 17. pubs.acs.org [pubs.acs.org]
Validating ML350: A Comparative Guide to Orthogonal Assays for KOR Antagonist Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of orthogonal assays to validate the findings from studies on ML350, a potent and selective kappa-opioid receptor (KOR) antagonist. Detailed experimental protocols and comparative data are presented to aid in the rigorous assessment of this compound and its alternatives.
This compound has emerged as a valuable tool for investigating the role of the KOR in various physiological and pathological processes. Its high potency and selectivity for the KOR over other opioid receptors, such as the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), make it a promising candidate for further development. However, robust validation of its antagonist activity is crucial. This guide outlines key orthogonal assays essential for confirming the mechanism of action and selectivity of this compound.
Comparative Analysis of KOR Antagonists
To provide a clear benchmark for this compound's performance, this guide includes comparative data for two well-established, non-selective KOR antagonists, nor-Binaltorphimine (nor-BNI) and JDTic. The following tables summarize the quantitative data from key orthogonal assays, offering a side-by-side comparison of their binding affinities and functional antagonism.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound | 12.6 | 350 | >10,000 | ~28-fold | >794-fold |
| nor-BNI | 0.1 - 1.0 | 1 - 10 | 1 - 10 | ~10-fold | ~10-fold |
| JDTic | 0.01 - 0.1 | 10 - 100 | >1000 | ~1000-fold | >10,000-fold |
| Table 1: Comparative Binding Affinities (Ki) of KOR Antagonists at Opioid Receptors. |
| Compound | Assay Type | IC50 (nM) | Notes |
| This compound | β-arrestin Recruitment | 9 - 16 | Potent functional antagonism |
| nor-BNI | [35S]GTPγS Binding | 0.1 - 1.0 | High-affinity functional antagonism |
| JDTic | [35S]GTPγS Binding | 0.01 - 0.1 | Very potent functional antagonism |
| Table 2: Comparative Functional Antagonism (IC50) of KOR Antagonists. |
Key Orthogonal Assays for Validation
The following sections detail the experimental protocols for essential in vitro and in vivo assays used to characterize KOR antagonists like this compound.
In Vitro Assays
1. Radioligand Binding Assay
This assay directly measures the affinity of a compound for the KOR by competing with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of the test compound for the KOR, MOR, and DOR.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing the human KOR, MOR, or DOR.
-
Incubate the membranes with a constant concentration of a specific radioligand (e.g., [3H]-U69,593 for KOR, [3H]-DAMGO for MOR, [3H]-naltrindole for DOR) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. β-Arrestin Recruitment Assay
This cell-based functional assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the KOR, a key step in receptor desensitization and signaling.
-
Objective: To determine the functional antagonist potency (IC50) of the test compound at the KOR.
-
Methodology:
-
Use a cell line engineered to express the KOR and a β-arrestin fusion protein that generates a detectable signal (e.g., luminescence or fluorescence) upon recruitment.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known KOR agonist (e.g., U-50,488) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the signal generated by β-arrestin recruitment.
-
Plot the inhibition of the agonist-induced signal against the concentration of the test compound to determine the IC50 value.
-
3. [35S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced G-protein activation by the KOR.
-
Objective: To assess the functional antagonist activity of the test compound by measuring its effect on G-protein coupling.
-
Methodology:
-
Prepare cell membranes from cells expressing the KOR.
-
Incubate the membranes with a KOR agonist, varying concentrations of the test compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Agonist activation of the KOR stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separate the G-protein-bound [35S]GTPγS from the free radioligand by filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Determine the IC50 of the antagonist for the inhibition of agonist-stimulated [35S]GTPγS binding.
-
In Vivo Assay
1. Tail-Flick Assay
This is a classic in vivo assay to assess the analgesic or anti-analgesic effects of compounds. For KOR antagonists, it is used to measure their ability to block the analgesic effect of a KOR agonist.
-
Objective: To evaluate the in vivo functional antagonism of the test compound.
-
Methodology:
-
Administer the test compound (e.g., this compound) to rodents at various doses.
-
After a predetermined time, administer a KOR agonist known to produce analgesia (e.g., U-69,593).
-
At the time of expected peak agonist effect, measure the latency of the animal to flick its tail away from a noxious heat stimulus.
-
An effective antagonist will reverse the agonist-induced increase in tail-flick latency.
-
Determine the dose-dependent effect of the antagonist on the agonist's analgesic response.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the KOR signaling pathway and a general experimental workflow for validating a KOR antagonist.
Caption: KOR Signaling Pathway.
Caption: Experimental Workflow.
Comparative study of ML350's effect on different cancer subtypes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential effects of ML350, a potent and selective inhibitor of Carboxylesterase 1 (CES1), across various cancer subtypes. The information presented is synthesized from preclinical research and highlights the differential roles of CES1 in cancer progression, offering insights into the therapeutic potential of its inhibition.
The Role of Carboxylesterase 1 (CES1) in Cancer
Carboxylesterase 1 (CES1) is a key enzyme primarily involved in the metabolism of various xenobiotics and endogenous lipids.[1] Its expression and function vary significantly across different cancer types, influencing tumor progression, cell survival, and response to chemotherapy.[2][3] This differential activity suggests that CES1 inhibition by molecules like this compound could have subtype-specific therapeutic outcomes.
Comparative Efficacy of CES1 Inhibition Across Cancer Subtypes
The following sections summarize the role of CES1 in different cancers and the potential implications for treatment with this compound.
Colorectal Cancer (CRC)
In colorectal cancer, particularly the aggressive consensus molecular subtype 4 (CMS4), elevated CES1 expression is driven by NF-κB activation and is associated with obesity, inflammation, and poorer patient outcomes.[4] CES1 promotes CRC cell survival by fueling fatty acid oxidation and preventing the toxic accumulation of triacylglycerols.[4] Inhibition of CES1 has been shown to reduce tumor growth in preclinical models, suggesting that this compound could be a viable therapeutic strategy for CES1-high CRC subtypes.[4]
Hepatocellular Carcinoma (HCC)
In hepatocellular carcinoma, CES1 expression is heterogeneous.[2] Inhibition of CES1 alters lipid profiles, impairs mitochondrial function, and sensitizes HCC cells to cisplatin (B142131), a common chemotherapeutic agent.[2] Mechanistically, CES1 inhibition leads to a reduction in polyunsaturated fatty acids that activate PPARα/γ, which in turn downregulates the expression of SCD, a gene linked to tumor progression and chemoresistance.[2] This indicates a potential synergistic effect of this compound with existing chemotherapies in HCC.
Breast Cancer
The role of CES1 in breast cancer appears to be complex and potentially context-dependent. Some studies suggest that CES1 possesses anti-tumor properties in breast cancer by up-regulating the expression of PPARG, a known tumor suppressor in this context.[5] High CES1 expression was found to inhibit breast cancer cell proliferation, migration, and invasion.[5] These findings suggest that CES1 inhibition with this compound might not be a beneficial strategy in all breast cancer subtypes and highlights the need for careful patient stratification based on the specific molecular profile of the tumor.
Head and Neck Squamous Cell Carcinoma (HNSCC)
In head and neck squamous cell carcinoma, CES1 expression is associated with resistance to cisplatin.[3] Overexpression of CES1 was observed in cisplatin-resistant HNSCC cells and patient-derived organoids, and its knockdown increased sensitivity to this chemotherapy.[3] This suggests that this compound could be used as an adjuvant therapy to overcome cisplatin resistance in HNSCC.
Quantitative Data Summary
| Cancer Subtype | CES1 Expression/Role | Effect of CES1 Inhibition (Inferred for this compound) | Alternative CES1 Inhibitors Studied |
| Colorectal Cancer (CMS4) | Upregulated, promotes cell survival and FAO.[4] | Inhibition of tumor growth.[4] | WWL113, GR148672X[4] |
| Hepatocellular Carcinoma | Variably expressed; inhibition sensitizes to cisplatin.[2] | Synergizes with cisplatin to slow tumor growth.[2] | WWL229[2] |
| Breast Cancer | Downregulated in tumors; has anti-tumor properties via PPARG.[5] | Potentially detrimental; requires further investigation. | Not specified in reviewed literature. |
| Head and Neck Squamous Cell Carcinoma | Associated with cisplatin resistance.[3] | May overcome cisplatin resistance. | Not specified in reviewed literature. |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: CES1 signaling pathway in cancer.
Caption: Experimental workflow for evaluating CES1 inhibitors.
Experimental Protocols
Detailed experimental protocols for the characterization of CES1 inhibitors like this compound generally include the following methodologies:
-
Cell Culture and Reagents: Cancer cell lines with varying levels of endogenous CES1 expression are cultured under standard conditions. This compound and other inhibitors are dissolved in a suitable solvent (e.g., DMSO) for in vitro experiments.
-
Cell Viability and Proliferation Assays: To assess the cytotoxic and cytostatic effects of this compound, assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures metabolic activity, and BrdU (bromodeoxyuridine) incorporation assays, which measure DNA synthesis, are employed. Cells are seeded in 96-well plates, treated with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours), and cell viability or proliferation is quantified according to the manufacturer's instructions.
-
Apoptosis Assays: To determine if this compound induces programmed cell death, flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining is performed. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
Western Blot Analysis: To investigate the molecular mechanisms of this compound action, western blotting is used to measure the protein expression levels of CES1, its downstream targets (e.g., PPARG, SCD), and markers of apoptosis (e.g., cleaved caspase-3) and cell cycle regulation. Cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Migration and Invasion Assays: The effect of this compound on the metastatic potential of cancer cells is assessed using Transwell assays. For migration assays, cells are seeded in the upper chamber of a Transwell insert and allowed to migrate towards a chemoattractant in the lower chamber. For invasion assays, the insert is coated with a basement membrane matrix (e.g., Matrigel). The number of cells that have migrated or invaded to the lower surface of the insert is quantified after a specific incubation period.
-
In Vivo Xenograft Models: To evaluate the in vivo efficacy of this compound, immunodeficient mice are subcutaneously or orthotopically injected with cancer cells. Once tumors are established, mice are treated with this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, western blotting). Animal survival is also monitored.
Conclusion
The available preclinical evidence suggests that the therapeutic potential of the CES1 inhibitor this compound is highly dependent on the cancer subtype. In cancers where high CES1 expression drives an aggressive phenotype, such as in certain subtypes of colorectal and head and neck cancer, this compound holds promise as a targeted therapy or as a chemosensitizer. Conversely, in cancers like breast cancer where CES1 may have a tumor-suppressive role, its inhibition could be counterproductive. These findings underscore the critical need for biomarker-driven patient selection to effectively translate the therapeutic potential of CES1 inhibitors into clinical practice. Further research, including direct comparative studies of this compound across a broad panel of cancer cell lines and in various preclinical models, is warranted to fully elucidate its therapeutic window and identify the patient populations most likely to benefit.
References
- 1. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CES1 is associated with cisplatin resistance and poor prognosis of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced triacylglycerol catabolism by carboxylesterase 1 promotes aggressive colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylesterase 1 regulates peroxisome proliferator-activated receptor gamma to inhibit the growth and metastasis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of ML350 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic window of ML350, a potent and selective kappa opioid receptor (KOR) antagonist, against other relevant alternatives. The objective is to offer a clear, data-driven overview to inform preclinical research and drug development decisions.
Executive Summary
This compound (also known as CYM-50202 and SR-2311) is a highly potent and selective antagonist of the kappa opioid receptor (KOR) with potential therapeutic applications in addiction, depression, and other central nervous system disorders. Preclinical data suggests this compound possesses favorable pharmacokinetic properties, including good brain penetration. This guide summarizes the available preclinical data for this compound and compares it with other KOR antagonists, JDTic and CERC-501 (LY2456302), to contextualize its therapeutic window. While direct preclinical studies defining the therapeutic window of this compound through concurrent efficacy and toxicity evaluations are not extensively published, its pharmacological profile and data from comparator compounds provide valuable insights.
Comparative Analysis of Preclinical Data
The following tables summarize key preclinical parameters for this compound and its comparators. This data is essential for evaluating the potential therapeutic window of these compounds.
Table 1: In Vitro Pharmacological Profile
| Compound | Target | IC50 / Ki | Selectivity | Source |
| This compound | OPRK1 (KOR) | 9-16 nM (IC50) | 219-382 fold vs OPRD1; 20-35 fold vs OPRM1 | [1] |
| JDTic | OPRK1 (KOR) | ~1 nM (Ki) | Highly selective for KOR | [2] |
| CERC-501 (LY2456302) | OPRK1 (KOR) | ~1 nM (Ki) | ~60 fold vs OPRM1; ~350 fold vs OPRD1 | [3] |
Table 2: Preclinical In Vivo Efficacy and Safety Profile
| Compound | Preclinical Model | Efficacious Dose Range | Observed Adverse Effects/Toxicities | Source |
| This compound | Data not publicly available | Data not publicly available | A broad panel screening by CEREP showed no significant off-target effects. | [1] |
| JDTic | Rodent models of depression, anxiety, and addiction | 3-10 mg/kg | Cardiac toxicity (ventricular tachycardia) observed in non-human primates, leading to discontinuation of clinical development. | |
| CERC-501 (LY2456302) | Rodent models of alcohol and nicotine (B1678760) dependence | 3-30 mg/kg | Well-tolerated in Phase 1 clinical trials. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for assessing the efficacy and safety of KOR antagonists.
In Vivo Efficacy: Forced Swim Test (Mouse Model of Depression)
This model is widely used to assess antidepressant-like activity.
-
Animals: Male C57BL/6J mice are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: this compound, comparator compounds, or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at various doses at a specified time before the test.
-
Procedure:
-
Mice are individually placed in a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes.
-
The duration of immobility (floating passively with only small movements to maintain balance) is recorded during the last 4 minutes of the test.
-
-
Data Analysis: A reduction in immobility time by the test compound compared to the vehicle is indicative of an antidepressant-like effect. Data are typically analyzed using a one-way ANOVA followed by a post-hoc test.
In Vivo Safety: Cardiovascular Safety Assessment (Non-Human Primate Model)
This protocol is essential for identifying potential cardiac liabilities, a known concern for some KOR antagonists.
-
Animals: Cynomolgus monkeys are instrumented with telemetry devices for continuous monitoring of cardiovascular parameters.
-
Drug Administration: The test compound is administered intravenously (i.v.) or orally (p.o.) at escalating doses.
-
Parameters Monitored:
-
Electrocardiogram (ECG) for heart rate and rhythm abnormalities (e.g., QT interval prolongation, arrhythmias).
-
Blood pressure.
-
Heart rate.
-
-
Procedure: Baseline cardiovascular data is collected before drug administration. Following dosing, data is continuously recorded for a predefined period (e.g., 24 hours).
-
Data Analysis: Changes in cardiovascular parameters from baseline are analyzed. Statistically significant and clinically relevant changes, such as the induction of arrhythmias, would be considered adverse effects.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biology and experimental designs can aid in understanding the therapeutic rationale and study execution.
Signaling Pathway of Kappa Opioid Receptor Antagonism
Caption: KOR antagonism by this compound blocks the effects of dynorphin, potentially reversing stress-induced anhedonia.
Experimental Workflow for Preclinical Evaluation
Caption: A stepwise workflow for the preclinical validation of a novel KOR antagonist like this compound.
Conclusion
This compound is a promising KOR antagonist with a strong in vitro profile and encouraging early in vivo pharmacokinetic data. While comprehensive preclinical studies defining its therapeutic window are not yet widely published, the available information, when compared to other KOR antagonists, suggests a potentially favorable safety profile. The discontinuation of JDTic due to cardiac toxicity highlights the critical importance of thorough cardiovascular safety assessment for this class of compounds. CERC-501, having progressed to clinical trials, serves as a benchmark for a KOR antagonist with a viable therapeutic window. Further preclinical studies directly assessing the dose-response relationship of this compound for both efficacy and toxicity in relevant animal models are necessary to fully validate its therapeutic window and support its progression towards clinical development.
References
- 1. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic antidepressant-like effects between a kappa opioid antagonist (LY2444296) and a delta opioid agonist (ADL5859) in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Data on ML350: A Comparative Guide
This guide provides an objective comparison of the kappa-opioid receptor (KOR) antagonist ML350 with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo properties of this compound and its key alternatives, JDTic and norbinaltorphimine (B1679850) (nor-BNI).
Table 1: In Vitro Comparison of KOR Antagonists
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity (fold vs. MOR/DOR) | Reference |
| This compound | Human KOR | Radioligand Binding | - | 9-16 | ~20-35 vs. MOR, ~219-382 vs. DOR | [1] |
| JDTic | Human KOR | Radioligand Binding | 0.29 | - | >1000 vs. MOR/DOR | [2] |
| nor-BNI | Human KOR | Radioligand Binding | 0.18 | - | ~130 vs. MOR, ~220 vs. DOR | [3] |
Note: Direct comparative studies of Ki values for this compound are limited. The provided IC50 is from a primary screen.
Table 2: In Vivo Pharmacokinetic Comparison
| Compound | Animal Model | Route of Administration | Brain Penetration | Key Findings | Reference |
| This compound | Rat | - | Good | Favorable in vivo pharmacokinetic profile reported. | [1] |
| JDTic | Mouse | i.p. | Peaks within 30 min, declines over a week | High efflux ratio, suggesting it is a P-gp substrate. | [1][3] |
| nor-BNI | Mouse | i.p. | Peaks within 30 min, largely eliminated within hours | Low passive permeability. | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the kappa-opioid receptor signaling pathway and a general workflow for antagonist screening.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: General Workflow for KOR Antagonist Drug Discovery.
Experimental Protocols
Radioligand Binding Assay for KOR Antagonists
This protocol is used to determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO, HEK293) stably expressing the human kappa-opioid receptor.
-
Radioligand: A selective KOR radioligand with high affinity, such as [³H]U-69,593.
-
Test Compounds: Unlabeled KOR antagonists (e.g., this compound, JDTic, nor-BNI).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing KOR in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, use a high concentration of a known KOR ligand.
-
Total binding is determined in the absence of any competing unlabeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the test compound concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
-
[³H]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]GTPγS.
-
Reagents: GDP, unlabeled GTPγS, test compounds (agonists and antagonists).
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add a specific concentration of GDP.
-
Add the cell membranes.
-
For antagonist testing, pre-incubate the membranes with the antagonist.
-
Add the KOR agonist at various concentrations. For basal binding, add buffer. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Initiate Reaction:
-
Add [³H]GTPγS to all wells to start the reaction.
-
Incubate the plate (e.g., 60 minutes at 30°C).
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
For agonist testing, plot the specific binding of [³H]GTPγS against the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist testing, perform agonist dose-response curves in the presence of different concentrations of the antagonist to determine the antagonist's apparent affinity (pA2 or Kb).[4]
-
References
- 1. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand/kappa-opioid receptor interactions: insights from the X-ray crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of ML350: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for ML350, a potent and selective kappa opioid receptor (KOR) antagonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.
When handling and disposing of this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding the compound's hazards, handling procedures, and emergency protocols. The following procedures are based on general best practices for the disposal of similar research chemicals and should be supplemented with the information found in the product-specific SDS.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Chemical splash-proof |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible material |
| Body Protection | Laboratory Coat | Fully buttoned |
Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process to ensure the safety of laboratory personnel and minimize environmental impact.
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS for your specific batch of this compound will provide detailed instructions for disposal.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. This compound waste should be collected in a designated, properly labeled, and sealed container.
-
Waste Container Labeling: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: this compound (and any relevant synonyms like CYM-50202 or SR-2311)
-
The chemical formula: C18H26BrN3O3
-
The primary hazards (e.g., "Toxic," "Irritant" - as specified in the SDS)
-
The date of accumulation
-
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Signaling Pathway for Safe Chemical Handling
The following diagram illustrates the decision-making process and critical control points for ensuring safety during chemical handling and disposal.
By consistently following these procedures and prioritizing safety, researchers can responsibly manage chemical waste and contribute to a secure and compliant laboratory environment. Always remember that the manufacturer's Safety Data Sheet is the primary source of information for the safe handling and disposal of any chemical.
Essential Safety and Handling Guide for ML350 (CYM-50202)
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment, Operational Protocols, and Disposal Plans for the Kappa Opioid Receptor Antagonist ML350.
This guide provides crucial safety and logistical information for the handling of this compound (also known as CYM-50202), a selective kappa opioid receptor (KOR) antagonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks associated with the handling of this potent research compound. The information presented is synthesized from publicly available safety data sheets and general best practices for handling similar chemical entities.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. These recommendations are based on the potential hazards associated with this class of compounds.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling the solid form or when preparing solutions. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to prevent accidental exposure and ensure the integrity of the compound. The following workflow outlines the key steps for safe operational procedures.
Caption: Workflow for safe handling and emergency response for this compound.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically -20°C for long-term stability.
Preparation of Solutions:
-
Ensure all necessary PPE is worn before opening the container.
-
Handle the solid compound in a chemical fume hood to avoid inhalation of any dust particles.
-
Carefully weigh the desired amount of this compound using an analytical balance.
-
Prepare solutions by slowly adding the solvent to the solid to prevent splashing. This compound is often soluble in organic solvents such as DMSO and ethanol.
During Experimentation:
-
Clearly label all solutions containing this compound.
-
Avoid direct contact with skin, eyes, and clothing.
-
Keep containers closed when not in use.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware | Decontaminate glassware if possible, or dispose of as hazardous waste. Single-use plastics should be placed in a designated hazardous waste container. |
| Contaminated PPE | Dispose of gloves and other disposable PPE as hazardous waste after use. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) from the supplier for the most comprehensive and up-to-date information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
